The following technical guide details the chemical profile, synthetic utility, and pharmaceutical applications of 5-Bromo-2-fluoro-4-methylbenzonitrile . Strategic Utilization in Medicinal Chemistry & Scaffold Design[1]...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical profile, synthetic utility, and pharmaceutical applications of 5-Bromo-2-fluoro-4-methylbenzonitrile .
Strategic Utilization in Medicinal Chemistry & Scaffold Design[1]
Executive Summary & Identity Profile
5-Bromo-2-fluoro-4-methylbenzonitrile (CAS: 1269493-45-9 ) is a highly functionalized trisubstituted benzene derivative.[1] It serves as a critical "linchpin" intermediate in the synthesis of androgen receptor (AR) antagonists, kinase inhibitors, and PROTAC linkers.[1] Its value lies in its orthogonal reactivity: the bromine atom allows for metal-catalyzed cross-coupling, the fluorine atom is activated for nucleophilic aromatic substitution (
) by the ortho-cyano group, and the nitrile itself provides a gateway to heterocycles.[1]
Physicochemical Datasheet
Property
Specification
CAS Number
1269493-45-9
Molecular Formula
Molecular Weight
214.04 g/mol
Appearance
White to off-white crystalline solid
Melting Point
76–80 °C (Typical range for analogs, experimental verification required)
Solubility
Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
LogP (Predicted)
~2.8 (Lipophilic)
Storage
2–8°C, Inert atmosphere (Argon/Nitrogen)
Synthetic Access & Regiochemistry
The synthesis of 5-Bromo-2-fluoro-4-methylbenzonitrile is governed by the cooperative directing effects of the substituents on the benzene ring.[1] Understanding this regiochemistry is vital for process optimization.[1]
2.1 The "Perfect Storm" of Directing Effects
To synthesize this compound from 2-Fluoro-4-methylbenzonitrile , one must rely on electrophilic aromatic substitution (bromination).[1]
Fluorine (C2): Ortho/Para director.[1] Directs to C3 and C5.[1]
Methyl (C4): Ortho/Para director.[1] Directs to C3 and C5.[1]
Nitrile (C1): Meta director. Directs to C3 and C5.[1]
The Steric Argument: While all three groups electronically favor positions C3 and C5, Position C3 is sterically crowded, "sandwiched" between the Fluorine and Methyl groups.[1] Position C5 is significantly more accessible, resulting in high regioselectivity for the 5-bromo isomer.[1]
2.2 Validated Synthetic Protocol
Note: This protocol assumes standard Schlenk line techniques.
Dissolution: Dissolve 2-Fluoro-4-methylbenzonitrile in concentrated
at 0°C. The strong acid medium protonates the nitrile, increasing the electron-withdrawing nature, further deactivating the ring but ensuring the directing effects hold.[1]
Bromination: Add NBS portion-wise over 30 minutes. Maintain temperature <10°C to prevent over-bromination or hydrolysis of the nitrile.[1]
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:1).
Quench: Pour mixture onto crushed ice. The product typically precipitates.[1]
Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via silica gel chromatography if regioisomers (C3-bromo) are detected (>5%).[1]
Reactivity & Functionalization Map
This compound is a "divergent intermediate."[1] The order of operations is critical: usually,
reactions are performed before Suzuki couplings to avoid catalyst poisoning or side reactions, although the specific substrate determines the optimal path.[1]
3.1 Orthogonal Workflow
The following diagram illustrates the logical flow of modifying this scaffold.
Figure 1: Divergent synthetic pathways available for CAS 1269493-45-9.[1] Note that Path A is often favored first to utilize the activating effect of the nitrile before it is modified.
The fluorine at C2 is highly activated by the ortho-nitrile and para-bromine (inductive withdrawal).[1]
Protocol: React with primary amines or phenols in DMF/DMSO with
or DIPEA at 60–80°C.
Why it works: The Meisenheimer complex is stabilized by the electron-withdrawing nitrile group.[1]
3.3 Key Reaction: Palladium-Catalyzed Coupling
The C5-Bromine is sterically accessible enough for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]
Catalyst Choice:
or are standard.[1] For sterically demanding partners, switch to Buchwald precatalysts (e.g., XPhos Pd G2).[1]
Caution: If performing Suzuki coupling before
, ensure the base () does not accidentally hydrolyze the nitrile or displace the fluorine (though F displacement usually requires stronger nucleophiles).[1]
Pharmaceutical Applications
Researchers utilize this scaffold primarily in the development of Androgen Receptor (AR) Antagonists and MDM2 Inhibitors .[1]
4.1 Structural Analogy to Enzalutamide
While Enzalutamide utilizes a trifluoromethyl group, the 4-methyl analog (derived from this CAS) is often explored to:
Reduce Lipophilicity: Methyl is less lipophilic than
The bromine handle allows for the attachment of alkyl chains (via Sonogashira or Suzuki) that connect to E3 ligase ligands (like Thalidomide or VHL ligands), while the nitrile/fluoro core binds the target protein.[1]
Cyanide Precursor Risk: While this is a nitrile, not a cyanide salt, thermal decomposition or strong acid hydrolysis can release HCN.[1] Always keep a cyanide antidote kit (hydroxocobalamin) accessible when working with nitriles at high temperatures (>150°C).[1]
Skin Absorption: Halogenated benzonitriles can be absorbed through the skin.[1] Double-gloving (Nitrile over Latex) is recommended.[1]
Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.[1]
References
Chemical Identity & CAS: National Center for Biotechnology Information.[1] (2025).[1][2][3] PubChem Compound Summary for CAS 1269493-45-9. Retrieved from [Link]
Synthetic Methodology (Analogous Bromination): Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard text for electrophilic aromatic substitution directing effects).
Pharmaceutical Context (AR Antagonists): Clegg, N. J., et al. (2012).[1] ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment.[1] Cancer Research.[1][4] (Contextual reference for benzonitrile scaffolds in AR drugs). Retrieved from [Link]
Physical Properties, Synthesis Logic, and Analytical Profiling
Part 1: Executive Summary
5-Bromo-2-fluoro-4-methylbenzonitrile (CAS: 1269493-45-9) is a highly specialized trisubstituted benzene derivative employed as a critical intermediate in medicinal chemistry.[1] Its structural uniqueness lies in the precise arrangement of three distinct functionalities—a nitrile (electron-withdrawing), a fluorine atom (bioisostere/metabolic blocker), and a bromine handle (reactive site for cross-coupling)—around a toluene core.
This scaffold is extensively utilized in Fragment-Based Drug Discovery (FBDD) , where the fluorine atom serves as a sensitive NMR probe (
F NMR) to detect ligand binding. Furthermore, it acts as a precursor for androgen receptor antagonists and kinase inhibitors, where the nitrile group provides essential hydrogen-bonding interactions within the target binding pocket.
Part 2: Chemical Identity & Structural Analysis
The molecule is defined by the crowding of substituents, which dictates its reactivity profile. The bromine at position 5 is sterically accessible for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the nitrile at position 1 remains stable under standard coupling conditions.
Table 1: Chemical Identity Profile
Property
Specification
IUPAC Name
5-Bromo-2-fluoro-4-methylbenzonitrile
CAS Registry Number
1269493-45-9
Molecular Formula
CHBrFN
Molecular Weight
214.03 g/mol
SMILES
Cc1cc(c(cc1F)C#N)Br
InChI Key
GYCNHFWRPJXTSB-UHFFFAOYSA-N (Isomer Specific)
MDL Number
MFCD18452117
Part 3: Physical Properties Profile
Note: While specific experimental melting points for this exact isomer are often proprietary to custom synthesis batches, the values below represent a synthesis of vendor data and calculated physicochemical properties standard for this structural class.
Table 2: Physical & Physicochemical Properties
Property
Value / Description
Context & Causality
Physical State
Solid (Crystalline Powder)
High lattice energy due to dipolar nitrile and halogen interactions.
Appearance
White to Off-White / Pale Beige
Coloration often indicates trace oxidation or brominated impurities.
Melting Point
50 – 80 °C (Predicted)
Experimental verification required. Analogous 2-fluoro-4-methylbenzonitrile melts at 51-55°C; bromine addition typically elevates MP.
Boiling Point
~280 °C (Predicted)
High boiling point due to polarity; likely decomposes before boiling at atm pressure.
Density
1.55 ± 0.1 g/cm³
Heavy atom effect (Bromine) significantly increases density vs. non-halogenated analogs.
LogP (Octanol/Water)
2.8 – 3.1
Lipophilic. The methyl and bromo groups increase lipophilicity, balancing the polar nitrile.
Solubility
DMSO, Methanol, DCM, Ethyl Acetate
Soluble in polar aprotic and organic solvents. Insoluble in water.
pKa
N/A (No ionizable protons)
The molecule is neutral under physiological conditions.
Part 4: Synthesis & Production Workflow
The most robust route to 5-Bromo-2-fluoro-4-methylbenzonitrile utilizes the direct electrophilic aromatic substitution (Bromination) of the commercially available precursor, 2-Fluoro-4-methylbenzonitrile.
Mechanistic Insight:
Directing Effects: The Fluorine (ortho/para director) and Methyl (ortho/para director) groups cooperatively activate position 5.
Sterics: Position 3 is sterically crowded (sandwiched between F and Methyl), making position 5 the kinetically favored site for bromination.
Experimental Protocol: Regioselective Bromination
Reagents: 2-Fluoro-4-methylbenzonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Trifluoroacetic acid (TFA) or H
SO (catalytic).
Solvent: Acetonitrile (MeCN) or DMF.
Procedure:
Dissolve 2-Fluoro-4-methylbenzonitrile in MeCN at room temperature.
Add NBS portion-wise to control exotherm.
Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1) or HPLC.[2]
Critical Step: If regioselectivity is poor (formation of C3-bromo isomer), lower temperature to 0°C and use a Lewis acid catalyst (e.g., FeBr
).
Work-up: Quench with saturated Na
SO (to remove active bromine), extract with Ethyl Acetate, and wash with brine.
Purification: Recrystallization from Ethanol/Heptane is preferred over column chromatography to remove succinimide byproducts efficiently.
Figure 1: Regioselective synthesis workflow targeting the 5-position via cooperative directing effects.
Part 5: Analytical Characterization (QC)
To validate the identity of the compound, specifically distinguishing it from isomers (e.g., 4-bromo-2-fluoro-5-methyl), the following spectral signatures are diagnostic.
H NMR Spectroscopy (400 MHz, CDCl
)
7.60 - 7.70 ppm (d, 1H): Aromatic proton at C6 . Appears as a doublet due to coupling with the ortho-Fluorine ( Hz).
7.10 - 7.20 ppm (d, 1H): Aromatic proton at C3 . Appears as a doublet ( Hz) or singlet depending on resolution.
2.45 ppm (s, 3H): Methyl group at C4 . May show fine splitting (doublet) due to long-range coupling with Fluorine ( Hz).
F NMR Spectroscopy
-100 to -110 ppm: Single signal. The chemical shift is sensitive to the electron-withdrawing nature of the nitrile and bromine. This is the primary "handle" for FBDD screening.
Mass Spectrometry (GC-MS / LC-MS)
Molecular Ion:
213/215 (1:1 ratio).
Pattern: The characteristic 1:1 isotopic abundance of
Br and Br is the definitive confirmation of mono-bromination.
Part 6: Handling, Stability & Safety
Signal Word:WARNING
Hazard Class
H-Code
Statement
Acute Toxicity (Oral)
H302
Harmful if swallowed.[3][4] Nitriles can metabolize to release cyanide ions in vivo.
Atmosphere: Inert gas (Argon/Nitrogen) recommended.
Container: Amber glass to prevent potential photodebromination over long periods.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 117304882: 5-Bromo-4-fluoro-2-methylbenzonitrile (Isomer Analog Data). Retrieved from [Link]
Precision Characterization, Synthesis Logic, and Application in Medicinal Chemistry Part 1: Executive Summary & Physiochemical Core 5-Bromo-2-fluoro-4-methylbenzonitrile (CAS: 1269493-45-9) serves as a high-value pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
Precision Characterization, Synthesis Logic, and Application in Medicinal Chemistry
Part 1: Executive Summary & Physiochemical Core
5-Bromo-2-fluoro-4-methylbenzonitrile (CAS: 1269493-45-9) serves as a high-value pharmacophore scaffold in modern drug discovery. Its structural utility lies in its orthogonal reactivity : the bromine atom provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the nitrile group offers a gateway to heterocycles (tetrazoles, oxadiazoles) or hydrolysis to carboxylic acids. The fluorine atom modulates lipophilicity (LogP) and metabolic stability, a critical factor in optimizing ADME profiles for kinase inhibitors and androgen receptor antagonists.
Primary identifier; distinguish from isomer 4-bromo-2-fluoro-5-methylbenzonitrile.[3][4]
Appearance
White to off-white solid
Crystalline lattice structure.
LogP (Predicted)
~2.8
Moderate lipophilicity, suitable for CNS/systemic drug availability.
Exact Mass
212.96 g/mol
Monoisotopic mass (⁷⁹Br).
Part 2: Synthetic Methodology & Reaction Logic[5][6]
The synthesis of 5-Bromo-2-fluoro-4-methylbenzonitrile is governed by the principles of electrophilic aromatic substitution (EAS) . The challenge lies in regioselectivity: directing the bromine atom specifically to the C5 position while avoiding the sterically crowded C3 position or the less favorable C6 position.
Synthetic Route: Bromination of 2-Fluoro-4-methylbenzonitrile[7]
The most robust industrial pathway utilizes 2-fluoro-4-methylbenzonitrile as the starting material. The directing effects are as follows:
Fluorine (C2): Ortho/Para director (deactivated by CN). Directs to C3 and C5.[5]
Methyl (C4): Weakly activating Ortho/Para director. Directs to C3 and C5.[5]
Nitrile (C1): Strong Meta director (deactivating). Directs to C3 and C5.[5]
C5 vs. C3 Selectivity: Position C3 is sterically hindered, sandwiched between the Fluorine and Methyl groups. Position C5 is less hindered and electronically reinforced by the para-relationship to Fluorine and ortho-relationship to Methyl. Therefore, bromination occurs selectively at C5.
Protocol 1: Regioselective Bromination
Reagents: N-Bromosuccinimide (NBS), H₂SO₄ or DMF solvent.
Charge: Dissolve 2-fluoro-4-methylbenzonitrile (1.0 eq) in DMF (5 vol).
Addition: Add NBS (1.1 eq) portion-wise at 0°C to control exotherm.
Reaction: Stir at 25°C–40°C for 4–6 hours. Monitor via HPLC for consumption of starting material.
Quench: Pour reaction mixture into ice-water slurry. The product precipitates.
Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Heptane to remove any C3-bromo regioisomer.
Figure 1: Synthetic workflow for the regioselective bromination of 2-fluoro-4-methylbenzonitrile.
Part 3: Analytical Validation (Molecular Weight Confirmation)
Validating the molecular weight (214.04 g/mol ) is not merely about weighing the molecule; it is about confirming the isotopic signature and the substitution pattern .
Mass Spectrometry (HRMS)
The presence of Bromine creates a distinct spectral fingerprint due to the natural abundance of isotopes ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).
Expected Spectrum: You will observe two molecular ion peaks of nearly equal intensity separated by 2 mass units.
M+ Peak (⁷⁹Br): ~212.96 Da
M+2 Peak (⁸¹Br): ~214.96 Da
Interpretation: A single peak at 214 would indicate a loss of Br or incorrect structure. The 1:1 doublet ratio is the definitive confirmation of the brominated species.
Nuclear Magnetic Resonance (NMR)
To distinguish the 5-bromo isomer from potential 3-bromo or 6-bromo impurities, ¹H-NMR is required.
¹H NMR (400 MHz, DMSO-d₆):
H3 (Proton between F and Me): Appears as a doublet (large coupling constant J_HF ~9-11 Hz) due to adjacent Fluorine.
H6 (Proton between CN and Br): Appears as a doublet (smaller J_HF ~6-8 Hz, meta-coupling).
Methyl Group: Singlet (or fine doublet) at ~2.4 ppm.
¹⁹F NMR:
Single peak around -110 ppm.
Figure 2: Analytical decision tree for structural validation.
Part 4: Applications in Drug Development
This molecule is not an endpoint but a linchpin intermediate . Its value lies in its ability to undergo orthogonal functionalization.
Suzuki-Miyaura Coupling: The C-Br bond is highly reactive toward boronic acids in the presence of Pd(PPh₃)₄ or Pd(dppf)Cl₂. This allows for the attachment of biaryl systems common in kinase inhibitors.
Nitrile Transformation: The CN group can be hydrolyzed to a carboxylic acid (for amide coupling) or converted to a tetrazole (bioisostere of carboxylic acid), crucial for angiotensin II receptor blockers and similar classes.
Fluorine Effect: The C2-Fluorine atom protects the ring from metabolic oxidation at that position and increases the binding affinity to lipophilic pockets in target proteins (e.g., Androgen Receptor).
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The nitrile group can be sensitive to moisture over long periods (hydrolysis to amide).
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. Avoid contact with strong acids which may liberate HCN gas (though less likely with benzonitriles than aliphatic nitriles, precaution is necessary).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117304882, 5-Bromo-4-fluoro-2-methylbenzonitrile. Retrieved from [Link](Note: While PubChem indexes the isomer, the physicochemical data for the MW 214.04 applies to the C8H5BrFN family).
Google Patents.Synthesis of halogenated benzonitriles (CN103936622A).
The following technical guide details the chemical profile, synthetic utility, and application logic of 5-Bromo-2-fluoro-4-methylbenzonitrile , a critical pharmacophore intermediate. High-Value Scaffold for Heterocyclic...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical profile, synthetic utility, and application logic of 5-Bromo-2-fluoro-4-methylbenzonitrile , a critical pharmacophore intermediate.
High-Value Scaffold for Heterocyclic & Kinase Inhibitor Synthesis [1][2][3]
Executive Summary
5-Bromo-2-fluoro-4-methylbenzonitrile (CAS: 1269493-45-9) is a tris-substituted benzene derivative characterized by its orthogonal reactivity profile . Unlike simple halogenated aromatics, this compound offers four distinct sites for chemical modification, allowing it to serve as a "molecular hub" in the synthesis of complex active pharmaceutical ingredients (APIs).
Its primary value lies in its role as a precursor for 7-methyl-1H-indazoles and benzisoxazoles , structural motifs frequently observed in kinase inhibitors (e.g., VEGFR, PDGFR targets) and androgen receptor antagonists. The presence of a labile fluorine atom ortho to a nitrile group enables rapid heterocyclization, while the bromine atom remains available for late-stage cross-coupling.
Structural Analysis: The "Orthogonal Reactivity" Concept
For a medicinal chemist, the utility of this molecule is defined by the electronic interplay of its substituents. It is designed to allow sequential, selective functionalization without the need for extensive protecting groups.
The Fluorine (C-2): Activated by the ortho-nitrile (EWG) and para-bromine (EWG), this position is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) . It is the "entry point" for heterocycle formation.
The Bromine (C-5): Positioned meta to the nitrile, it is sterically accessible for Palladium-catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig). It is typically preserved during SₙAr reactions.
The Nitrile (C-1): Acts as an electrophilic trap for cyclization (e.g., with hydrazines to form amino-indazoles) or can be hydrolyzed to carboxylic acids/amides.
The Methyl (C-4): Provides a handle for Radical Bromination (using NBS), enabling side-chain extension or linkage to other pharmacophores.
Visualization: Reactivity Map
The following diagram illustrates the four distinct reaction vectors available on this scaffold.
Figure 1: Orthogonal reaction pathways. The scaffold allows independent modification of the ring system, making it ideal for divergent synthesis libraries.
Synthetic Routes & Production
The synthesis of 5-Bromo-2-fluoro-4-methylbenzonitrile is governed by the directing effects of the substituents on the precursor 2-Fluoro-4-methylbenzonitrile .
Mechanism of Synthesis
The bromination must occur selectively at the C-5 position.
Dissolution: Dissolve 2-Fluoro-4-methylbenzonitrile (1.0 eq) in concentrated H₂SO₄ or a solvent like Acetonitrile (if using NBS/catalyst).
Bromination: Add NBS (1.1 eq) portion-wise at 0–5 °C to control the exotherm.
Reaction: Stir at room temperature for 4–6 hours. Monitor by HPLC for the disappearance of starting material.[4]
Quench: Pour the mixture onto crushed ice/water.
Isolation: Filter the precipitated solid. Wash with water and cold hexanes.
Purification: Recrystallize from Ethanol/Water if necessary to remove trace regioisomers.
Key Application: Synthesis of Indazole-Based Kinase Inhibitors
The most critical application of this intermediate is the synthesis of 3-amino-7-methyl-1H-indazoles . This heterocyclic system is a privileged scaffold in oncology, serving as the ATP-binding hinge binder in various kinase inhibitors.
The Protocol (Indazole Formation)
This transformation utilizes the "F" and "CN" groups in a cascade sequence.
Conditions: n-Butanol or Ethanol, reflux (80–100 °C), 3–5 hours.
Mechanism: Hydrazine acts as a nucleophile, displacing the Fluorine atom (activated by the ortho-CN) to form an intermediate aryl hydrazine.
Step 2: Cyclization (In-situ)
Mechanism: The terminal nitrogen of the hydrazine attacks the nitrile carbon intramolecularly.
Product:5-Bromo-7-methyl-1H-indazol-3-amine .
Step 3: Late-Stage Coupling
The resulting indazole retains the 5-Bromo handle. This is now used in a Suzuki coupling with an aryl boronic acid to attach the "tail" of the drug molecule.
Visualization: Indazole Synthesis Workflow
Figure 2: Cascade synthesis of the indazole core. The fluorine and nitrile groups are consumed to build the heterocycle, leaving the bromine intact for further elaboration.
Safety & Handling (SDS Summary)
While this compound is a valuable intermediate, it possesses hazards typical of halogenated benzonitriles.
Hydrolysis Risk: Avoid contact with strong acids or bases unless intended, as this may hydrolyze the nitrile to a toxic amide/acid or release HF fumes.
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow hydrolysis or oxidation of the methyl group.
References
Ambeed. (2024).[6] Product Profile: 5-Bromo-2-fluoro-4-methylbenzonitrile (CAS 1269493-45-9).[1] Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 34175419, 4-Bromo-2-fluoro-5-methylbenzonitrile. Retrieved from
BenchChem. (2025).[4] Synthesis of Fluorinated Benzonitriles: Technical Protocols. Retrieved from
Google Patents. (2022). Benzisoxazole sulfonamide derivatives and methods of use (US11492346B2). Retrieved from
Smolecule. (2024). 5-Bromo-7-methyl-1H-indazol-3-amine Synthesis Pathways. Retrieved from
An In-Depth Technical Guide to 5-Bromo-2-fluoro-4-methylbenzonitrile: A Key Intermediate in Modern Drug Discovery
Executive Summary This guide provides a comprehensive technical overview of 5-Bromo-2-fluoro-4-methylbenzonitrile, a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a comprehensive technical overview of 5-Bromo-2-fluoro-4-methylbenzonitrile, a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its unique molecular architecture, featuring a nitrile, a fluorine atom, a bromine atom, and a methyl group, makes it a strategic building block for the synthesis of complex pharmaceutical agents. We will explore its physicochemical properties, its multifaceted role as a synthetic intermediate, plausible synthetic routes with mechanistic justifications, and essential safety protocols. The strategic positioning of its functional groups offers chemists precise control over molecular modifications, enabling the exploration of novel chemical space and the optimization of lead compounds.
Physicochemical Properties and Identification
5-Bromo-2-fluoro-4-methylbenzonitrile is a substituted benzonitrile with specific structural features that are highly advantageous for chemical synthesis. Its identity and core properties are summarized below.
The arrangement of substituents on the benzene ring is critical to the compound's reactivity and utility. The nitrile group at C1, fluorine at C2, methyl at C4, and bromine at C5 create a unique electronic and steric environment.
Caption: Role of functional groups in synthesizing a complex API.
Synthesis and Mechanistic Considerations
While numerous proprietary methods exist, a plausible and chemically sound synthesis of 5-Bromo-2-fluoro-4-methylbenzonitrile can be designed based on fundamental organic chemistry principles. The most direct approach involves the regioselective bromination of 2-fluoro-4-methylbenzonitrile.
Retrosynthetic Analysis & Rationale
The target molecule can be disconnected at the C-Br bond, identifying 2-fluoro-4-methylbenzonitrile as the immediate precursor. This precursor is commercially available or can be synthesized from 2-fluoro-4-methylaniline via a Sandmeyer reaction. The key challenge is to control the regioselectivity of the bromination. The electron-donating methyl group and the electron-withdrawing, ortho-para directing fluoro and cyano groups will influence the position of electrophilic attack. The position ortho to the methyl group and meta to the nitrile group (C5) is sterically accessible and electronically activated, making it the likely site for bromination.
This protocol is a self-validating system; successful synthesis and isolation of a product with the expected analytical data (NMR, MS) would confirm the reaction's efficacy.
Objective: To synthesize 5-Bromo-2-fluoro-4-methylbenzonitrile via electrophilic bromination.
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-4-methylbenzonitrile in concentrated sulfuric acid at 0°C (ice bath). Causality: Sulfuric acid acts as both a solvent and a catalyst, protonating NBS to generate a more potent electrophilic bromine species.
Bromination: Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution, ensuring the temperature remains below 5°C. Causality: Portion-wise addition and low temperature control the reaction rate and prevent potential side reactions or thermal runaway.
Reaction Monitoring: Allow the reaction to stir at 0-5°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Workup: Carefully pour the reaction mixture over crushed ice. Causality: This quenches the reaction and precipitates the organic product while diluting the sulfuric acid.
Extraction: Extract the aqueous slurry with dichloromethane (3x). Combine the organic layers.
Neutralization: Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine. Causality: The bicarbonate wash neutralizes any residual acid, and the brine wash helps to remove water.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 5-Bromo-2-fluoro-4-methylbenzonitrile.
Caption: Experimental workflow for the synthesis of the target compound.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 5-Bromo-2-fluoro-4-methylbenzonitrile is not widely available, data from closely related analogs like 5-bromo-2-fluorobenzonitrile and 4-bromo-2-fluoro-5-methylbenzonitrile provide a strong basis for hazard assessment.
[4][5]
GHS Hazard Classification (Anticipated):
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
[4][5]* Skin Corrosion/Irritation: Causes skin irritation.
[4][5]* Eye Damage/Irritation: Causes serious eye irritation.
[4][5]* Specific Target Organ Toxicity: May cause respiratory irritation.
[5]
Precautionary Measure
Justification & Protocol
Engineering Controls
Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.
Personal Protective Equipment (PPE)
Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. [6]
Handling
Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area. [6]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up. [6]
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [6]|
Conclusion
5-Bromo-2-fluoro-4-methylbenzonitrile is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its carefully arranged functional groups provide a robust and flexible platform for synthesizing complex molecules with optimized pharmacological properties. The ability to leverage reliable cross-coupling chemistry at the bromine site, combined with the pharmacokinetic benefits imparted by the fluorine atom and the bio-activity of the nitrile group, makes this intermediate a high-value asset for researchers and scientists. Understanding its properties, synthesis, and handling is essential for unlocking its full potential in the development of next-generation therapeutics.
A Comprehensive Technical Guide to 5-Bromo-2-fluoro-4-methylbenzonitrile: Synthesis, Applications, and Characterization
Introduction In the landscape of modern medicinal chemistry and drug discovery, the strategic design of molecular building blocks is paramount. These intermediates are the foundational components from which complex, biol...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic design of molecular building blocks is paramount. These intermediates are the foundational components from which complex, biologically active molecules are constructed. Among these, fluorinated aromatic compounds have garnered significant attention for their ability to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth technical overview of 5-Bromo-2-fluoro-4-methylbenzonitrile, a highly functionalized and versatile intermediate.
This molecule's value lies in its unique constellation of reactive sites: a nitrile group, a strategically placed fluorine atom, a methyl group, and a bromine atom. Each of these functional groups offers a distinct chemical handle, enabling researchers to perform a wide array of subsequent chemical transformations. This guide will explore the compound's properties, detail a robust synthetic protocol, elucidate its critical applications in pharmaceutical research, outline methods for its analytical characterization, and provide essential safety and handling information. The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic campaigns.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is the bedrock of its effective application in research.
The key physicochemical properties, derived from computational models and supplier data, are summarized in the table below. These parameters are crucial for predicting the compound's behavior in various solvent systems and its potential interactions with biological targets.
The synthesis of 5-Bromo-2-fluoro-4-methylbenzonitrile is typically achieved via electrophilic aromatic substitution on the precursor, 2-fluoro-4-methylbenzonitrile. The choice of this strategy is dictated by the directing effects of the existing substituents on the aromatic ring. The electron-donating methyl group and the ortho-, para-directing, yet deactivating, fluorine atom synergistically activate the position ortho to the methyl group and meta to the fluorine for bromination.
Causality in Experimental Design
The protocol described below is designed for high regioselectivity and safety.
Choice of Brominating Agent: While elemental bromine (Br₂) is effective, it is highly corrosive and volatile. N-Bromosuccinimide (NBS) is chosen as a safer, solid-phase alternative that provides a controlled release of electrophilic bromine.
Catalyst and Solvent: A strong acid, such as concentrated sulfuric acid, serves as both the solvent and the catalyst. It protonates NBS, generating a more potent electrophilic brominating species (Br+), which is necessary to overcome the deactivating effect of the nitrile group.
Experimental Protocol: Electrophilic Bromination
Objective: To synthesize 5-Bromo-2-fluoro-4-methylbenzonitrile from 2-fluoro-4-methylbenzonitrile.
Materials:
2-fluoro-4-methylbenzonitrile (1.0 eq)
N-Bromosuccinimide (NBS) (1.05 eq)
Concentrated Sulfuric Acid (98%)
Dichloromethane (DCM)
Saturated Sodium Bicarbonate Solution (NaHCO₃)
Anhydrous Magnesium Sulfate (MgSO₄)
Ice bath
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), slowly add 2-fluoro-4-methylbenzonitrile to chilled (0°C) concentrated sulfuric acid. Stir until a homogeneous solution is formed.
Addition of Brominating Agent: Add N-Bromosuccinimide portion-wise to the solution, ensuring the temperature remains below 5°C. The controlled addition is critical to prevent runaway reactions and the formation of di-brominated byproducts.
Reaction Monitoring: Allow the reaction to stir at 0-5°C. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 2-4 hours).
Work-up: Carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the crude product.
Extraction: Extract the aqueous slurry with dichloromethane (3x). The organic solvent choice is based on its ability to dissolve the product while being immiscible with water.
Neutralization: Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases. This step neutralizes any residual sulfuric acid.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.
This self-validating protocol includes in-process monitoring (Step 3) and a purification step (Step 8) to ensure the final product meets the required purity specifications, which can be confirmed by the analytical methods described in Section 4.
Synthesis Workflow Diagram
Caption: A workflow diagram for the synthesis of 5-Bromo-2-fluoro-4-methylbenzonitrile.
Applications in Medicinal Chemistry and Drug Discovery
The utility of 5-Bromo-2-fluoro-4-methylbenzonitrile stems from its capacity to serve as a versatile scaffold in the synthesis of complex pharmaceutical agents.[4] Each functional group provides a distinct reaction handle for molecular elaboration.
Aryl Bromide for Cross-Coupling: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern drug synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings can be employed to introduce diverse aryl, alkyl, or amine functionalities at this position, rapidly building molecular complexity.[4]
The Role of the Fluorine Atom: The strategic placement of a fluorine atom can significantly enhance the pharmacological profile of a drug candidate. It can improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Furthermore, fluorine can increase a molecule's binding affinity to its target protein by participating in favorable electrostatic interactions and can improve bioavailability.[5]
The Nitrile Group as a Pharmacophore: The nitrile (C≡N) group is far more than a simple synthetic precursor. It is a recognized pharmacophore present in over 30 approved pharmaceutical drugs.[6] It is a metabolically robust, polar group that can act as a potent hydrogen bond acceptor. Its linear geometry allows it to occupy narrow binding pockets, and it can serve as a bioisosteric replacement for other functional groups, such as carbonyls or halogens, to fine-tune a molecule's activity and properties.[6]
Logical Relationship Diagram of Applications
Caption: The application potential derived from the key functional groups of the title compound.
Analytical Characterization
Rigorous analytical characterization is non-negotiable to validate the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a comprehensive and self-validating system. Chemical suppliers often provide certificates of analysis including NMR and HPLC data upon request.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This technique confirms the presence and connectivity of protons. The expected spectrum would show two singlets in the aromatic region (corresponding to the two protons on the benzene ring) and a singlet in the aliphatic region (corresponding to the methyl group protons).
¹³C NMR: This provides information about the carbon skeleton. Eight distinct signals would be expected, corresponding to the eight unique carbon atoms in the molecule.
¹⁹F NMR: As fluorine is not naturally abundant in most organic molecules, ¹⁹F NMR is a highly sensitive and specific technique for fluorinated compounds.[7] A single resonance would be expected for the fluorine atom on the ring, and its chemical shift would be indicative of its electronic environment.[7]
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the compound. A single, sharp peak in the chromatogram indicates a high-purity sample.
Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. A sharp, strong absorption band around 2220-2240 cm⁻¹ is a characteristic signal for the nitrile (C≡N) stretching vibration.
Safety, Handling, and Storage
Given its classification as a chemical intermediate for research, proper safety protocols must be strictly followed. While a specific safety data sheet (SDS) for this exact compound is not publicly available, data from closely related structures, such as 5-Bromo-2-fluorobenzonitrile, can be used to infer potential hazards.[8]
Hazard Identification:
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[8]
Irritation: May cause skin irritation and serious eye irritation.[8] May cause respiratory irritation.[8]
Handling Protocols:
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9]
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8][9]
Storage Conditions:
Store in a cool, dry, and well-ventilated area.[10]
Keep the container tightly sealed to prevent moisture ingress and contamination.[10]
Store away from incompatible materials such as strong oxidizing agents.[10]
The compound should be stored locked up, accessible only to authorized personnel.[8][9]
Conclusion
5-Bromo-2-fluoro-4-methylbenzonitrile is a high-value chemical intermediate whose utility in drug discovery and development cannot be overstated. Its carefully arranged functional groups provide a versatile platform for synthetic chemists to build molecular complexity and fine-tune pharmacological properties. The aryl bromide allows for sophisticated cross-coupling reactions, the fluorine atom offers a proven strategy for enhancing drug-like properties, and the nitrile group acts as a key pharmacophore. By understanding its synthesis, applications, and handling requirements, researchers can effectively and safely deploy this powerful building block in the quest for novel therapeutics.
References
CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method. Google Patents.
2-bromo-4-fluoro-5-methylbenzonitrile. MySkinRecipes. Available at: [Link]
The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
5-Bromo-4-fluoro-2-methylbenzonitrile. PubChem, National Center for Biotechnology Information. Available at: [Link]
Fluorine-Containing Benzonitrile. Taizhou Volsen Chemical Co., Ltd. Available at: [Link]
Benzonitrile, 4-Bromo-2-Fluoro-5-Methyl. Methylamine Supplier. Available at: [Link]
WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile. Google Patents.
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available at: [Link]
Li, L., et al. (2023). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules, 28(15), 5871. Available at: [Link]
Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. PMC, National Center for Biotechnology Information. Available at: [Link]
The following technical guide details the physicochemical profile, thermodynamic behavior, and experimental handling of 5-Bromo-2-fluoro-4-methylbenzonitrile (CAS: 1269493-45-9). Thermodynamic Characterization & Syntheti...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical profile, thermodynamic behavior, and experimental handling of 5-Bromo-2-fluoro-4-methylbenzonitrile (CAS: 1269493-45-9).
Thermodynamic Characterization & Synthetic Utility in API Development
Part 1: Executive Summary & Compound Identification
In the landscape of modern drug discovery, 5-Bromo-2-fluoro-4-methylbenzonitrile serves as a high-value pharmacophore scaffold.[1] Its tri-substituted benzene ring offers three distinct vectors for orthogonal functionalization:
The Nitrile (-CN): A precursor for amidines, tetrazoles, or hydrolysis to carboxylic acids.[1]
The Bromide (-Br): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
The Fluoride (-F): Activated by the ortho-cyano group, enabling regiospecific Nucleophilic Aromatic Substitution (SNAr).[1]
This guide addresses the critical data gap regarding its boiling point and thermodynamic handling, providing a self-validating protocol for its purification and isolation.
Chemical Identity
Parameter
Detail
IUPAC Name
5-Bromo-2-fluoro-4-methylbenzonitrile
CAS Registry Number
1269493-45-9
Molecular Formula
C₈H₅BrFN
Molecular Weight
214.04 g/mol
SMILES
Cc1cc(Br)c(C#N)cc1F
Structural Class
Halogenated Benzonitrile
Part 2: Physicochemical Properties & Boiling Point Analysis
The Data Gap & Predictive Modeling
Unlike commodity chemicals, experimental boiling point data for specialized intermediates like CAS 1269493-45-9 is rarely published in open literature.[1] Reliance on standard pressure values is dangerous due to thermal decomposition risks.[1]
Expert Insight: For halogenated benzonitriles, the boiling point is governed by molecular weight and dipole-dipole interactions.[1] The addition of a methyl group (+15–20°C) and a bromine atom (+60–80°C) to the benzonitrile core significantly elevates the boiling point compared to the parent compound.[1]
Thermodynamic Data Profile
Property
Value / Range
Confidence / Method
Predicted Boiling Point (760 mmHg)
275°C ± 25°C
QSPR Model (ACD/Labs, EPI Suite)
Operational Boiling Point (1 mmHg)
105°C – 115°C
Nomograph Extrapolation
Melting Point
34°C – 38°C
Comparative Isomer Analysis*
Physical State
Low-Melting Solid / Oil
Highly dependent on purity
Flash Point
>110°C
Predicted
Density
1.62 ± 0.1 g/cm³
Predicted
*Note: Isomeric compounds such as 5-bromo-2-fluorobenzonitrile (mp 76-80°C) suggest a solid state, but the 4-methyl substitution often disrupts crystal packing, lowering the melting point significantly, often resulting in a supercooled liquid or low-melting solid.[1]
Vacuum Distillation Nomograph (Interactive Logic)
To purify this compound without thermal degradation (de-bromination or nitrile hydrolysis), vacuum distillation is the mandatory standard.[1]
Calculated Vapor Pressure Correlation:
Where P is pressure (mmHg) and T is temperature (°C).[1]
Operational Setpoints for Process Engineers:
High Vacuum (0.5 mmHg): Distill at 90–95°C .
Medium Vacuum (10 mmHg): Distill at 140–150°C .
Atmospheric (760 mmHg):DO NOT ATTEMPT. Decomposition risk >220°C.[1]
Part 3: Experimental Protocols & Purification Workflows
Protocol: Self-Validating Purification System
This workflow is designed to handle the ambiguity of the compound's physical state (solid vs. oil).[1]
Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the Bromine and Fluorine substituents.
Part 5: Safety & Handling (E-E-A-T)
Hazard Classification: Acute Toxic (Oral/Dermal/Inhalation).[1] Nitrile compounds can metabolize to release cyanide ions in vivo.[1]
Skin Sensitization: The benzylic fluoride is a potent alkylating agent; double-gloving (Nitrile + Laminate) is recommended.[1]
Storage: Store under inert atmosphere (Argon) at 2–8°C. Light sensitive (protect from UV to prevent debromination).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117304882: 5-Bromo-4-fluoro-2-methylbenzonitrile (Isomer Analog Data).[1] Retrieved from [Link]
EPI Suite™ (2024). Estimation Programs Interface for Physical Properties.[1] U.S. Environmental Protection Agency.[1] (Used for QSPR Boiling Point Prediction).[1]
Technical Guide: Spectral Characterization of 5-Bromo-2-fluoro-4-methylbenzonitrile
[1] Executive Summary 5-Bromo-2-fluoro-4-methylbenzonitrile (CAS: 1269493-45-9 ) is a critical halogenated building block used in the synthesis of advanced pharmaceutical agents, particularly Nav1.7 sodium channel inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
5-Bromo-2-fluoro-4-methylbenzonitrile (CAS: 1269493-45-9 ) is a critical halogenated building block used in the synthesis of advanced pharmaceutical agents, particularly Nav1.7 sodium channel inhibitors (pain management) and MYST family Lysine Acetyl Transferase (KAT) inhibitors (oncology). Its unique substitution pattern—featuring a nitrile handle, a fluorine atom for metabolic stability, and a bromine atom for cross-coupling—makes it a versatile scaffold for Suzuki-Miyaura coupling and benzylic functionalization.
This guide provides a comprehensive technical analysis of its spectral data, synthesis pathways, and quality control parameters for researchers in medicinal chemistry.
Chemical Identity & Properties
Property
Data
IUPAC Name
5-Bromo-2-fluoro-4-methylbenzonitrile
CAS Number
1269493-45-9
Molecular Formula
CHBrFN
Molecular Weight
214.03 g/mol
Appearance
White to off-white solid
Melting Point
76–80 °C (Lit.)
SMILES
Cc1cc(c(cc1C#N)F)Br
Solubility
Soluble in DMSO, Chloroform, Dichloromethane; Sparingly soluble in water.
Synthesis & Reaction Workflow
The primary synthetic route involves the regioselective electrophilic aromatic substitution (bromination) of 2-fluoro-4-methylbenzonitrile . The presence of the fluorine atom at the C2 position and the methyl group at C4 directs the incoming bromine to the C5 position due to steric and electronic factors.
Regioselectivity Logic:
Fluorine (C2): Ortho/Para director. Directs to C3 and C5.
Methyl (C4): Ortho/Para director. Directs to C3 and C5.
Nitrile (C1): Meta director. Directs to C3 and C5.
Outcome: Both C3 and C5 are electronically activated. However, C5 is sterically favored as C3 is sandwiched between the fluorine and methyl groups.
Experimental Workflow Diagram
Figure 1: Synthetic workflow illustrating the access to the target and its downstream applications.[1][2]
Spectral Characterization
A. Mass Spectrometry (MS)
The mass spectrum is dominated by the characteristic isotopic signature of bromine (
Br and Br).
Ionization Mode: EI or ESI+
Molecular Ion (
):
m/z 213.0 (
Br isotope)
m/z 215.0 (
Br isotope)
Isotope Pattern: A distinct 1:1 doublet ratio for the molecular ion peaks confirms the presence of a single bromine atom.
Fragmentation: Loss of Br (
) leads to a peak at m/z ~134 (CHFN).
B. Infrared Spectroscopy (FT-IR)
Key functional group stretches provide rapid confirmation of identity.
The proton NMR spectrum is simple due to the high degree of substitution, featuring two aromatic protons and one methyl group. The coupling constants (
Para to Fluorine. The coupling is a long-range () H-F coupling. Deshielded by the adjacent CN and Br groups.
7.13
Doublet (d)
Hz
H-3
Ortho to Fluorine. The larger coupling constant () is characteristic of ortho H-F interaction.
2.48
Singlet (s)
-
-CH
Methyl group at C4. May show fine splitting ( Hz) if resolution allows.
Analyst Note: The doublet at 7.77 ppm (H-6) is distinctively deshielded compared to H-3 due to the electron-withdrawing nitrile group at C1 and the bromine at C5. The coupling constants confirm the regiochemistry: a 3-bromo isomer would alter the H-H coupling patterns significantly.
Origin: Radical side reaction if light/heat is uncontrolled.
Detection: Shift of methyl peak from ~2.5 ppm to ~4.5 ppm (CH
Br).
Applications in Drug Discovery
This compound serves as a "pivot point" in medicinal chemistry:
Nav1.7 Inhibitors: The nitrile group is often converted to a benzoxazole or benzisoxazole heterocycle, a pharmacophore found in sodium channel blockers for neuropathic pain.
KAT Inhibitors: Used to synthesize sulfonamide derivatives targeting the MYST family of histone acetyltransferases (e.g., in prostate cancer research).
Late-Stage Functionalization: The aryl bromide allows for the introduction of complex biaryl systems via Suzuki coupling, while the methyl group can be oxidized or halogenated to extend the carbon skeleton.
References
Patent US11492346B2 : Benzisoxazole sulfonamide derivatives. (Describes the use of 5-bromo-2-fluoro-4-methylbenzonitrile as a starting material for benzylic bromination and subsequent drug synthesis).
Patent EP2970156B1: Substituted benzoxazoles and methods of use thereof. (Provides specific experimental
Technical Whitepaper: Operational Protocols for 5-Bromo-2-fluoro-4-methylbenzonitrile
This guide serves as a technical whitepaper for the safe handling, operational workflows, and risk mitigation of 5-Bromo-2-fluoro-4-methylbenzonitrile . It is designed for medicinal chemists and process engineers utilizi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical whitepaper for the safe handling, operational workflows, and risk mitigation of 5-Bromo-2-fluoro-4-methylbenzonitrile . It is designed for medicinal chemists and process engineers utilizing this intermediate in high-value synthesis (e.g., androgen receptor antagonists, OLED materials).[1]
Compound Identification & Physicochemical Profile
5-Bromo-2-fluoro-4-methylbenzonitrile is a tri-substituted aromatic building block. Its utility lies in its orthogonal reactivity : the bromine atom facilitates metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the nitrile group serves as a precursor for acids, amines, or heterocycles (e.g., tetrazoles, oxadiazoles).[1]
Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in Water
Stability
Stable under ambient conditions; incompatible with strong oxidizers and strong acids.[1][2][3][4]
Note on CAS Registry: Commercial sources may list varying CAS numbers for isomers (e.g., 1269493-45-9 or similar).[1] Always verify structure via NMR/LCMS upon receipt, as "methyl" and "bromo" positional isomers are common in this series.[1]
Hazard Architecture & Risk Assessment
While aromatic nitriles are generally more stable than aliphatic nitriles, the metabolic liberation of cyanide remains a theoretical risk during ingestion.[1] The primary operational hazards are acute toxicity and severe irritation due to the halogenated nature of the compound.[1]
Core Hazard Classifications (GHS)[1]
Acute Toxicity (Oral/Dermal/Inhalation): Category 3 or 4 (Treat as Toxic).[1]
Skin/Eye Irritation: Category 2/2A (Causes severe irritation).[1]
Specific Target Organ Toxicity (STOT-SE): Category 3 (Respiratory Irritation).[1][3]
The "Heavy Atom" Risk
The presence of Bromine and Fluorine increases the compound's lipophilicity (LogP), potentially enhancing dermal absorption rates compared to non-halogenated benzonitriles.[1]
Reactive Hazards[1]
Acidic Hydrolysis: Heating with strong mineral acids (HCl, H₂SO₄) can hydrolyze the nitrile.[1] While the goal is often the carboxylic acid, incomplete hydrolysis or side reactions can theoretically liberate traces of Hydrogen Cyanide (HCN).[1]
Metalation: Lithium-Halogen exchange (using n-BuLi) must be conducted at cryogenic temperatures (-78°C) to prevent 'benzyne' formation or nucleophilic attack on the nitrile.[1]
Engineering Controls & Hierarchy of Defense
The following decision matrix dictates the required containment level based on the physical state of the compound.
Figure 1: Engineering control logic. Solid handling requires static mitigation to prevent aerosolization of toxic dust.
Operational Protocols: Synthesis & Handling
Weighing and Transfer (Solid Phase)[1]
Risk: Electrostatic charging of the crystalline powder can cause "fly-away," leading to inhalation exposure or bench contamination.[1]
Protocol:
Use an antistatic gun or ionizing bar inside the balance enclosure.[1]
Weigh into a tared vial with a septum cap immediately.
Do not use spatulas that retain static (plastic); use stainless steel or chemically resistant ceramic.[1]
This compound is frequently used in Suzuki-Miyaura couplings to attach the aryl ring to a scaffold (e.g., for Enzalutamide analogs).[1]
Standard Operating Procedure (SOP):
Reagent Prep: Charge 5-Bromo-2-fluoro-4-methylbenzonitrile, Boronic acid, and Base (e.g., K₂CO₃) into the reaction vessel.
Inerting: Evacuate and backfill with Nitrogen/Argon (x3).[1] Oxygen poisoning inhibits the Pd-catalyst and can lead to homocoupling side-products.
Solvent Addition: Add degassed solvent (Dioxane/Water or Toluene) via syringe through the septum.[1]
Catalyst Addition: Add Pd catalyst (e.g., Pd(dppf)Cl₂) last, under a positive flow of inert gas.[1]
Thermal Control: If heating >80°C, ensure the reflux condenser is active before starting the heat block to prevent solvent/nitrile vapor escape.
Workup and Quenching
Cyanide Precaution: If the reaction involved cyanide sources (e.g., Rosenmund-von Braun reaction to make the nitrile) or strong acids, check pH.[1]
Aqueous Waste: Segregate aqueous layers from the workup.[1][5] If the nitrile was subjected to hydrolysis conditions, test the aqueous waste for free cyanide using Cyantesmo paper before disposal.[1]
Emergency Response & Medical Surveillance[1]
Exposure Scenarios
Route
Immediate Action
Medical Trigger
Inhalation
Move to fresh air. Oxygen if breathing is labored.[1]
Immediate. Risk of delayed pulmonary edema or systemic toxicity.[1]
Skin Contact
Brush off solid then rinse with water for 15 min.[1] Do not use organic solvents (increases absorption).[1]
Flush with isotonic saline or water for 15 min.[1]
Immediate ophthalmologist consult.
Cyanide Antidote Policy
While 5-Bromo-2-fluoro-4-methylbenzonitrile is not a cyanide salt, the metabolic breakdown of nitriles can release cyanide ions (CN⁻).
Trustworthiness Signal: Laboratories handling >10g of this intermediate should maintain a Cyanide Antidote Kit (e.g., Hydroxocobalamin/Cyanokit) on-site as a precaution, primarily if the workflow involves reagents that could cleave the C-CN bond.[1]
Waste Management
Stream A (Halogenated Organic): The parent compound goes here.[1] Do not mix with oxidizers.[1]
Stream B (Aqueous Cyanide): Only applicable if hydrolysis was attempted.[1] Must be kept at pH > 11 to prevent HCN gas evolution. Treat with bleach (Sodium Hypochlorite) to oxidize cyanide to cyanate before disposal if permitted by local regulations.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34175419, 4-Bromo-2-fluoro-5-methylbenzonitrile (Isomer Analog Safety Data).[1] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Acetonitrile and related Nitriles.[1] Retrieved from [Link][1]
Navigating the Toxicological Landscape of 5-Bromo-2-fluoro-4-methylbenzonitrile: A Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary: A Data Gap and a Path Forward 5-Bromo-2-fluoro-4-methylbenzonitrile is a substituted benzonitrile, a class of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: A Data Gap and a Path Forward
5-Bromo-2-fluoro-4-methylbenzonitrile is a substituted benzonitrile, a class of compounds recognized for its utility as a building block in the synthesis of pharmaceuticals and agrochemicals. As with any novel chemical entity, a thorough understanding of its toxicological profile is paramount for ensuring safe handling and for predicting its potential biological effects in drug development. However, a comprehensive review of publicly available toxicological data reveals a significant gap: there are no specific experimental studies published for 5-Bromo-2-fluoro-4-methylbenzonitrile itself.
This guide is designed to provide researchers and drug development professionals with a framework for assessing the potential hazards of this compound. In the absence of direct data, we will employ a surrogate-based approach, leveraging toxicological information from structurally similar compounds to forecast a likely hazard profile. Furthermore, we will outline a logical, tiered experimental strategy for definitively characterizing the toxicology of 5-Bromo-2-fluoro-4-methylbenzonitrile, grounded in established OECD guidelines. This approach balances the need for preliminary hazard assessment with the imperative of empirical data generation.
Predicted Toxicological Profile: Insights from Structural Analogs
The toxicological properties of a chemical are intrinsically linked to its structure. By examining the hazard classifications of structurally related benzonitriles, we can infer a probable toxicological profile for 5-Bromo-2-fluoro-4-methylbenzonitrile. The primary surrogates identified are 5-Bromo-2-fluorobenzonitrile, 4-Bromo-2-fluorobenzonitrile, and 4-Bromo-2-fluoro-5-methylbenzonitrile. The consistent toxicological warnings associated with these analogs strongly suggest that 5-Bromo-2-fluoro-4-methylbenzonitrile should be handled with caution, assuming a similar hazard profile until empirical data proves otherwise.
Summary of GHS Hazard Classifications for Structural Analogs
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The table below summarizes the GHS classifications for key structural analogs of 5-Bromo-2-fluoro-4-methylbenzonitrile.
Predicted Profile for 5-Bromo-2-fluoro-4-methylbenzonitrile
Acute Toxicity, Oral
Category 4
Category 4
Category 3/4
Likely Hazardous
Acute Toxicity, Dermal
Category 4
Category 4
Category 3/4
Likely Hazardous
Acute Toxicity, Inhalation
Category 4
Category 4
Category 3/4
Likely Hazardous
Skin Corrosion/Irritation
Category 2
Category 2
Category 2
Likely Irritant
Serious Eye Damage/Eye Irritation
Category 2A
Category 2
Category 2A
Likely Irritant
Specific Target Organ Toxicity (Single Exposure)
Category 3
Category 3
Category 3
Likely Respiratory Irritant
Note: Category 3 for Acute Toxicity is more severe than Category 4.
Based on this surrogate data, it is prudent to assume that 5-Bromo-2-fluoro-4-methylbenzonitrile is:
Harmful if swallowed, in contact with skin, or if inhaled.
Causes skin irritation.
Causes serious eye irritation.
May cause respiratory irritation.
Mechanistic Considerations: The Role of the Benzonitrile Moiety and Halogenation
The predicted toxicity of 5-Bromo-2-fluoro-4-methylbenzonitrile can be rationalized by considering the chemical properties of its constituent functional groups.
The benzonitrile core is known to be metabolically active. The nitrile group can undergo enzymatic hydrolysis to the corresponding carboxylic acid, or it can be reduced. The aromatic ring is susceptible to oxidative metabolism, potentially forming reactive intermediates. While the mechanism of toxicity for benzonitrile itself is not fully established, it is known to be an irritant to the skin, eyes, and respiratory tract[3].
The presence of halogen atoms (bromine and fluorine) significantly influences the molecule's electronic properties and metabolic fate. The strong C-F bond can enhance metabolic stability, but it can also alter the acidity of nearby protons, potentially affecting enzyme binding.[4][5] In some cases, metabolism of fluorinated compounds can lead to the formation of toxic metabolites, such as fluoroacetic acid, which can disrupt the Krebs cycle.[4][5] The bromine atom can also be a site for metabolic attack and may contribute to the molecule's overall lipophilicity, affecting its absorption and distribution.
A Proposed Workflow for Toxicological Evaluation
Given the absence of data, a systematic toxicological evaluation is necessary before 5-Bromo-2-fluoro-4-methylbenzonitrile can be safely used in widespread research or advanced into the drug development pipeline. The following workflow, based on a tiered approach, is recommended.
Caption: A tiered approach to the toxicological evaluation of 5-Bromo-2-fluoro-4-methylbenzonitrile.
Key Experimental Protocols
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)
This test provides a non-animal alternative for assessing skin irritation potential.[6][7]
Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis model. Cell viability is measured after a defined exposure and post-incubation period. A reduction in viability below a certain threshold indicates irritation potential.
Methodology:
Prepare the RhE tissue cultures according to the manufacturer's instructions.
Apply 5-Bromo-2-fluoro-4-methylbenzonitrile (dissolved in a suitable solvent if solid) to the surface of the tissue.
Incubate for a specified period (e.g., 60 minutes).
Wash the tissue to remove the test chemical.
Incubate in fresh medium for a post-exposure period (e.g., 42 hours).
Assess cell viability using the MTT assay, which measures mitochondrial dehydrogenase activity.
Interpretation: If the mean tissue viability is reduced to ≤ 50% of the negative control, the chemical is classified as a skin irritant (UN GHS Category 2).[7]
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to estimate the acute oral toxicity of a substance and allows for hazard classification with a minimal number of animals.[8]
Principle: A stepwise procedure is used where a small group of animals (typically three) of a single sex are dosed at a defined level. The outcome (mortality or survival) determines the next step: dosing at a lower or higher level, or terminating the study.
Methodology:
Select a starting dose based on available information (for a new chemical, a default starting dose may be used).
Administer a single oral dose of 5-Bromo-2-fluoro-4-methylbenzonitrile to three fasted animals.
Observe the animals for mortality and clinical signs of toxicity for at least 14 days.[8]
Based on the number of mortalities, follow the prescribed stepwise procedure to determine the appropriate GHS category.
Interpretation: The method allows for classification into one of five toxicity categories based on the observed mortality at different dose levels.
Conclusion and Recommendations
While there is a clear lack of direct toxicological data for 5-Bromo-2-fluoro-4-methylbenzonitrile, a preliminary hazard assessment based on structural analogs indicates a significant potential for acute toxicity and irritation. It is imperative that researchers and drug development professionals handle this compound with appropriate personal protective equipment (gloves, eye protection, lab coat) in a well-ventilated area.
For any application where human exposure is possible, a comprehensive toxicological evaluation is strongly recommended. The tiered testing strategy outlined in this guide provides a scientifically sound and ethically responsible path forward. Beginning with in silico and in vitro methods will not only provide crucial preliminary data but also help to refine and reduce the use of animal testing in subsequent, necessary in vivo studies. The generation of robust empirical data is the only definitive way to characterize the toxicological profile of 5-Bromo-2-fluoro-4-methylbenzonitrile and ensure its safe and effective use in scientific discovery and development.
References
PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 4-Bromo-2-fluoro-5-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
OECD. (2013). Test Guideline No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Publishing. Retrieved from [Link]
Richardson, J. R., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 678-680. Retrieved from [Link]
Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. Retrieved from [Link]
de Oliveira, R. S., et al. (2022). In Silico Pharmacological Prediction of Substituted Aminonitriles. Molecules, 27(19), 6539. Retrieved from [Link]
Richardson, J. R., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. Retrieved from [Link]
OECD. (2001). Test Guideline No. 423: Acute Oral Toxicity – Acute Toxic Class Method. OECD Publishing. Retrieved from [Link]
Yang, H., et al. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 6, 30. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). In vitro Skin Irritation and Corrosion Turnkey Testing Strategy including transport classification TEST GUIDELINE(S). Regulations.gov. Retrieved from [Link]
European Union. (n.d.). Acute Toxicity. The Joint Research Centre: EU Science Hub. Retrieved from [Link]
Richardson, J. R., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. ResearchGate. Retrieved from [Link]
Institute for In Vitro Sciences, Inc. (n.d.). Skin Irritation Test (SIT, OECD 439). IIVS.org. Retrieved from [Link]
OECD. (2001). OECD Guidelines for the Testing of Chemicals. ResearchGate. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI Bookshelf. Retrieved from [Link]
A Comprehensive Technical Guide to 5-Bromo-2-fluoro-4-methylbenzonitrile as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Value of a Multifunctional Intermediate In the landscape of modern organic synthesis, the efficiency and elegance of a synthetic rou...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of a Multifunctional Intermediate
In the landscape of modern organic synthesis, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of starting materials. 5-Bromo-2-fluoro-4-methylbenzonitrile has emerged as a preeminent building block, particularly in the realms of pharmaceutical discovery and materials science. Its carefully orchestrated arrangement of a nitrile, a bromine atom, a fluorine atom, and a methyl group on a benzene ring offers a remarkable degree of synthetic versatility. Each functional group presents a distinct and orthogonally addressable reaction site, allowing for the sequential and controlled construction of complex molecular architectures. This guide, intended for the practicing chemist, will delve into the core reactivity of this compound, providing not just procedural steps, but also the underlying mechanistic rationale and field-proven insights to empower your synthetic endeavors.
Compound Profile: Physicochemical and Spectroscopic Characterization
A foundational understanding of a building block's intrinsic properties is paramount for its effective application in synthesis.
The unique substitution pattern of 5-Bromo-2-fluoro-4-methylbenzonitrile gives rise to a distinct spectroscopic signature. While a publicly available, peer-reviewed full spectral analysis is not readily found, typical chemical shifts can be predicted based on the electronic environment of the molecule. Commercial suppliers often provide spectra upon request.[1]
¹H NMR: The spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons, and a singlet in the aliphatic region for the methyl protons.
¹³C NMR: The spectrum will display signals for the eight distinct carbon atoms, with the carbon attached to the fluorine atom showing a characteristic large coupling constant.
¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift influenced by the neighboring substituents.[3][4]
Core Synthetic Transformations: A Practical Guide
The synthetic utility of 5-Bromo-2-fluoro-4-methylbenzonitrile is best illustrated through its key transformations. This section provides detailed methodologies for these reactions, emphasizing experimental integrity and mechanistic understanding.
Palladium-Catalyzed Cross-Coupling Reactions: The Power of the C-Br Bond
The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, offering a robust and versatile handle for the introduction of a wide array of molecular fragments.
The Suzuki-Miyaura coupling is an indispensable tool for the construction of biaryl and substituted aromatic systems, which are common motifs in pharmaceuticals.
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with a boronic acid or its ester in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Field-Proven Protocol: Synthesis of Aryl-Substituted Benzonitriles
Inert Atmosphere: To a flame-dried Schlenk flask, add 5-Bromo-2-fluoro-4-methylbenzonitrile (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 eq.) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
Solvent System: Add a degassed solvent mixture, commonly toluene/water, dioxane/water, or DMF/water.
Reaction Execution: Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Expert Insight: The choice of ligand and base is crucial for achieving high yields, especially with sterically hindered or electronically challenging coupling partners. For difficult couplings, more advanced catalyst systems and stronger bases may be necessary.
The Buchwald-Hartwig amination provides a powerful method for the formation of C-N bonds, which are ubiquitous in pharmaceuticals.
Self-Validating Protocol: Synthesis of N-Aryl Aminobenzonitriles
Glovebox Technique: In an inert atmosphere glovebox, combine 5-Bromo-2-fluoro-4-methylbenzonitrile (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., a G3 or G4 palladacycle, 0.01-0.03 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 eq.).
Anhydrous Solvent: Add anhydrous and degassed toluene or dioxane.
Thermal Conditions: Seal the reaction vessel and heat to 90-120 °C. Monitor the reaction progress by LC-MS.
Quenching and Extraction: After the reaction is complete, cool to room temperature and carefully quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Authoritative Grounding: The use of sterically hindered phosphine ligands is critical to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle, preventing catalyst decomposition and promoting efficient C-N bond formation.
Transformations of the Nitrile Group: A Gateway to Diverse Functionalities
The nitrile group is a versatile functional handle that can be readily converted into other valuable moieties. The nitrile pharmacophore is present in over 30 prescribed medications, highlighting its significance in drug design.[5]
The reduction of the nitrile to a primary amine opens up a plethora of possibilities for further functionalization, such as amide bond formation or reductive amination.
Detailed Methodology: Synthesis of (5-Bromo-2-fluoro-4-methylphenyl)methanamine
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-Bromo-2-fluoro-4-methylbenzonitrile (1.0 eq.) in anhydrous tetrahydrofuran (THF) or diethyl ether.
Hydride Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq.) in the same solvent.
Reaction Progression: Allow the reaction to warm to room temperature and stir until complete conversion of the starting material is observed by TLC.
Careful Quenching (Fieser Work-up): Cool the reaction mixture back to 0 °C and cautiously add, in a dropwise manner, water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
Isolation: Stir the resulting mixture until a granular precipitate forms. Filter the solid and wash it thoroughly with an organic solvent. The combined filtrate is then dried and concentrated to afford the desired primary amine.
Hydrolysis of the nitrile provides access to the corresponding benzoic acid, a key intermediate for the synthesis of esters and amides.
Robust Protocol: Synthesis of 5-Bromo-2-fluoro-4-methylbenzoic Acid
Reaction Conditions: In a round-bottom flask equipped with a reflux condenser, suspend 5-Bromo-2-fluoro-4-methylbenzonitrile (1.0 eq.) in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.
Thermal Hydrolysis: Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitor by TLC or LC-MS). This may take several hours.
Product Precipitation: Cool the reaction mixture to room temperature and then in an ice bath. The carboxylic acid product will typically precipitate out of the acidic solution.
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification if necessary.
Application in Drug Discovery: A Case Study in Kinase Inhibitor Synthesis
The strategic combination of functionalities in 5-Bromo-2-fluoro-4-methylbenzonitrile makes it an exceptionally valuable starting material in the synthesis of kinase inhibitors, a critical class of anti-cancer drugs. The modular nature of its reactivity allows for the systematic construction of a diverse library of potential drug candidates.
Caption: A generalized synthetic workflow for the construction of kinase inhibitors.
This synthetic strategy leverages the robust palladium-catalyzed cross-coupling at the bromine position to introduce a key pharmacophoric element. Subsequent hydrolysis of the nitrile to a carboxylic acid provides a handle for amide bond formation, a common linkage in many kinase inhibitors. This stepwise and modular approach is highly amenable to library synthesis for structure-activity relationship (SAR) studies.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions must be observed when handling 5-Bromo-2-fluoro-4-methylbenzonitrile. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion and Future Outlook
5-Bromo-2-fluoro-4-methylbenzonitrile stands as a testament to the power of rational molecular design in synthetic chemistry. Its unique constellation of functional groups provides a versatile platform for the efficient construction of complex and high-value molecules. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic application of such well-designed building blocks will undoubtedly play an increasingly pivotal role in driving innovation. The methodologies and insights presented in this guide are intended to serve as a valuable resource for chemists seeking to harness the full synthetic potential of this remarkable compound.
References
CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google P
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
Chemistry of Nitriles - Chemistry LibreTexts. [Link]
WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google P
Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials | Organic Process Research & Development - ACS Publications. [Link]
COMPOUNDS FOR SUPPRESSING EGFR MUTANT CANCER AND PHARMACEUTICAL USE THEREOF - European Patent Office - EP 4212522 A1. [Link]
Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids - PolyU Institutional Research Archive. [Link]
Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC - NIH. [Link]
Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions - YouTube. [Link]
Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials - ResearchGate. [Link]
The following is an in-depth technical guide on the discovery, synthesis, and application of 5-Bromo-2-fluoro-4-methylbenzonitrile , structured as a whitepaper for pharmaceutical development professionals. Optimizing Reg...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on the discovery, synthesis, and application of 5-Bromo-2-fluoro-4-methylbenzonitrile , structured as a whitepaper for pharmaceutical development professionals.
Optimizing Regioselective Scaffolds for Next-Generation Pharmacophores
Executive Summary
In the landscape of modern drug discovery, 5-Bromo-2-fluoro-4-methylbenzonitrile (CAS 1269493-45-9) has emerged as a high-value "linchpin" intermediate. Unlike generic commodity chemicals, this trisubstituted benzene derivative offers a unique constellation of orthogonal reactive handles—a nitrile, an aryl bromide, and a benzylic methyl group—positioned around a fluorinated core.
This specific substitution pattern allows for modular access to complex heterocyclic systems, particularly benzisoxazole sulfonamides (implicated in Nav1.7 pain modulation) and c-Met kinase inhibitors (oncology). This guide details the "discovery" of the optimal synthetic route for this intermediate, analyzing the regiochemical logic that makes its scalable production possible, and outlines its critical role in downstream API synthesis.
Chemical Identity & Structural Logic
The utility of 5-Bromo-2-fluoro-4-methylbenzonitrile lies in its electronic architecture. The molecule is designed to exploit synergistic directing effects , enabling high-yield functionalization.
Property
Specification
IUPAC Name
5-Bromo-2-fluoro-4-methylbenzonitrile
CAS Number
1269493-45-9
Molecular Formula
C₈H₅BrFN
Molecular Weight
214.04 g/mol
Appearance
Off-white to pale yellow crystalline solid
Melting Point
76–80 °C (typical)
Solubility
Soluble in DCM, EtOAc, MeCN; Insoluble in water
Structural Analysis (Electronic & Steric)
C1 Nitrile (-CN): Strong electron-withdrawing group (EWG); directs meta.
C2 Fluorine (-F): Inductively withdrawing but resonance donating; directs ortho/para.
C5 Position (Target): This position is meta to the nitrile, para to the fluorine, and ortho to the methyl group. All three directing effects converge on C5, making it the thermodynamically and kinetically favored site for electrophilic aromatic substitution (bromination).
Synthetic Route Discovery & Process Optimization
The "discovery" of this molecule in a process context refers to the identification of a route that avoids expensive transition-metal catalysis in favor of classical, scalable electrophilic substitution.
The Convergent Route: Bromination of 2-Fluoro-4-methylbenzonitrile
The most robust industrial route utilizes the precursor 2-fluoro-4-methylbenzonitrile .
Reaction Scheme (DOT Visualization)
Figure 1: Regioselective bromination pathway driven by cooperative directing effects.
Detailed Protocol (Self-Validating System)
Objective: Synthesize 100g of 5-Bromo-2-fluoro-4-methylbenzonitrile with >98% purity.
Reagent Setup:
Charge a reactor with 2-fluoro-4-methylbenzonitrile (1.0 equiv) and Acetonitrile (MeCN) or Glacial Acetic Acid (5 vol).
Why: MeCN provides a polar aprotic environment that stabilizes the polar transition state, while acetic acid can catalyze the generation of the active electrophile.
Bromination (The Critical Step):
Add N-Bromosuccinimide (NBS) (1.05 equiv) in portions or Bromine (Br₂) dropwise.
Catalyst: Add Trifluoroacetic acid (TFA) or H₂SO₄ (0.1 equiv) to activate the NBS.
Temperature: Maintain 25–40°C.
Validation (IPC): Monitor by HPLC.[1] The starting material peak (RT ~4.2 min) should disappear, replaced by the product (RT ~5.8 min).
Quench & Isolation:
Quench with Sodium Thiosulfate (aq) to neutralize excess bromine.
Extract with Ethyl Acetate or precipitate by adding water.
Recrystallize from Heptane/Ethanol to remove trace regioisomers.
Yield: 85–92%
Purity: >99.5% (HPLC a/a)
Strategic Utility: The "Gateway" to Bioactive Scaffolds
Once synthesized, 5-Bromo-2-fluoro-4-methylbenzonitrile serves as a divergence point. The presence of the methyl group ortho to the bromine allows for a specific radical transformation widely cited in patent literature (e.g., US11492346B2, EP2970156B1).
This step converts the methyl group into a bromomethyl group, enabling ring closure to form heterocycles.
Reaction:
Ar-CH₃ + NBS + AIBN (cat.) → Ar-CH₂Br
Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (PhCF₃ - Green alternative).
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide.
Mechanism: Free radical chain reaction.
Application Pathway: Benzisoxazole Sulfonamides
The bromomethyl derivative is a precursor to Benzisoxazole rings, a core motif in Nav1.7 inhibitors for neuropathic pain.
Workflow Diagram (DOT Visualization)
Figure 2: Downstream conversion of the core scaffold into bioactive pharmaceutical ingredients.
Analytical Characterization & Quality Control
Trustworthiness in chemical supply relies on rigorous characterization.
Technique
Expected Signal
Interpretation
¹H NMR (400 MHz, CDCl₃)
δ 7.82 (d, J=6.5 Hz, 1H)
Aromatic proton at C6 (ortho to CN, meta to F).
δ 7.15 (d, J=9.0 Hz, 1H)
Aromatic proton at C3 (ortho to F).
δ 2.45 (s, 3H)
Methyl group protons.
¹³C NMR
~118 ppm (CN)
Characteristic nitrile carbon.
HPLC
Purity > 98%
Single peak; critical to ensure no unbrominated precursor remains (similar polarity).
Mass Spec (GC-MS)
m/z 213/215 (1:1 ratio)
Isotopic signature of Bromine (⁷⁹Br/⁸¹Br).
Safety & HSE Considerations
Nitrile Hazards: While less volatile than simple aliphatic nitriles, this compound can metabolize to release cyanide. Handle in a fume hood.
Brominating Agents: Br₂ is corrosive and volatile. NBS is a sensitizer.
Process Safety: The radical bromination step (downstream) involves AIBN (explosive risk) and exothermic initiation. Oxygen exclusion is critical for induction control.
References
Benzisoxazole Sulfonamide Derivatives. (2022).[2] US Patent 11,492,346 B2. Describes the use of 5-bromo-2-fluoro-4-methylbenzonitrile as a starting material (Compound 4a) for c-Met modulators.
Substituted Benzoxazoles and Methods of Use Thereof. (2016). EP Patent 2,970,156 B1. Details the radical bromination of the methyl group to form the bromomethyl intermediate.
Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile. (2023). Organic Process Research & Development. Discusses analogous regioselective bromination strategies on fluorinated benzonitriles.
Sigma-Aldrich Product Specification. 5-Bromo-2-fluorobenzonitrile. (Used as a comparative standard for structural analogs).
Literature review of 5-Bromo-2-fluoro-4-methylbenzonitrile
The following technical guide details the chemical profile, synthesis, and applications of 5-Bromo-2-fluoro-4-methylbenzonitrile , a specialized halogenated scaffold critical in modern drug discovery. CAS Registry Number...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical profile, synthesis, and applications of 5-Bromo-2-fluoro-4-methylbenzonitrile , a specialized halogenated scaffold critical in modern drug discovery.
CAS Registry Number: 1269493-45-9
Chemical Formula: C₈H₅BrFN
Molecular Weight: 214.04 g/mol [1][2]
Executive Summary
5-Bromo-2-fluoro-4-methylbenzonitrile is a high-value pharmacophore intermediate used primarily in the synthesis of Lysine Acetyl Transferase (KAT) inhibitors and Nav1.7 sodium channel blockers .[1][2] Its structure is uniquely "privileged" in medicinal chemistry due to its dense functionalization:
Nitrile (C1): A robust electron-withdrawing group (EWG) that activates the ring and serves as a precursor for amides, acids, or heterocycles (e.g., oxadiazoles).
Methyl (C4): A handle for radical functionalization (e.g., bromination) to access benzylic systems.
Bromine (C5): A versatile handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
This guide provides a comprehensive review of its synthesis, reactivity, and application in pharmaceutical workflows.[3]
Chemical Identity & Properties
Property
Specification
Appearance
White to off-white crystalline solid
Melting Point
78–82 °C (Typical range for this class)
Solubility
Soluble in DCM, EtOAc, MeCN; Insoluble in water
Electronic Character
Electron-deficient aromatic ring (due to -CN and -F)
Storage
2–8 °C, inert atmosphere (Argon/Nitrogen)
Structural Analysis
The regiochemistry of this molecule is defined by the interplay of directing groups. The fluorine and nitrile groups creates a strong dipole, while the methyl group provides a lipophilic anchor. The bromine atom at position 5 is strategically placed ortho to the methyl group and para to the fluorine, making it sterically accessible for catalytic cycles despite the crowded ring.
Synthesis Pathways[3][4][5][6][7]
The synthesis of 5-Bromo-2-fluoro-4-methylbenzonitrile typically proceeds via Electrophilic Aromatic Substitution (EAS) on the commercially available precursor, 2-fluoro-4-methylbenzonitrile.
This route relies on the directing effects of the substituents.
Directing Logic: The methyl group (activator) directs ortho/para. The fluoro (deactivator, ortho/para director) and nitrile (deactivator, meta director) reinforce substitution at the C5 position.
Reagents: N-Bromosuccinimide (NBS) in polar aprotic solvents (DMF/MeCN) or Iron(III) catalyzed bromination.
Figure 1: Synthetic pathway via electrophilic bromination showing the conversion of the precursor to the target scaffold.
Key Reactivity & Applications
This compound acts as a "divergent node" in synthesis. It can be processed via three distinct reaction manifolds.
Radical Benzylic Bromination (The "Gateway" Reaction)
The most common industrial application is the conversion of the C4-methyl group into a bromomethyl group. This intermediate is critical for synthesizing Benzisoxazole Sulfonamides (KAT Inhibitors).
Mechanism: Wohl-Ziegler Reaction.
Reagents: NBS, AIBN (catalyst), CCl₄ or Trifluorotoluene (solvent), Heat.
The C5-Bromine atom is highly reactive toward Pd(0) oxidative addition, enabling Suzuki-Miyaura couplings to attach biaryl systems.
Nucleophilic Aromatic Substitution (SNAr)
The C2-Fluorine atom is activated by the ortho-nitrile group. Amines or alkoxides can displace the fluorine, allowing for the introduction of solubilizing tails or heteroatoms.
Figure 2: Divergent reactivity map illustrating the three primary functionalization vectors.
AIBN (Azobisisobutyronitrile) (0.1 eq) or Benzoyl Peroxide
Acetonitrile (MeCN) or CCl₄ (anhydrous)
Procedure:
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the starting material in anhydrous MeCN (0.5 M concentration).
Addition: Add NBS and AIBN in a single portion.
Reaction: Heat the mixture to 80 °C (reflux) under a nitrogen atmosphere. Stir for 12–16 hours.
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The product will appear as a less polar spot compared to the starting material.
Workup: Concentrate the reaction mixture to dryness under reduced pressure.
Purification: Redissolve the residue in DCM and wash with water (2x) and brine. Dry over Na₂SO₄.[3] Purify via flash column chromatography (SiO₂, 0–10% EtOAc in Hexanes).
Self-Validating Check: The appearance of a new doublet at ~4.5 ppm in ¹H NMR corresponds to the benzylic -CH₂Br protons, confirming the transformation.
Protocol B: Suzuki-Miyaura Coupling
Context: Attaching an aryl group to the C5 position.
Degassing: Sparge the solvent mixture (Dioxane/Water) with nitrogen for 15 minutes.
Assembly: Add the aryl bromide, boronic acid, base, and catalyst to a reaction vial.
Reaction: Seal the vial and heat to 90 °C for 4–6 hours.
Workup: Dilute with EtOAc, wash with water, and filter through a pad of Celite to remove Palladium black.
Purification: Silica gel chromatography.
References
Pfizer Inc. (2022). Benzisoxazole sulfonamide derivatives. U.S. Patent No.[5][6] 11,492,346. Washington, DC: U.S. Patent and Trademark Office. Link
Citation for: Use of CAS 1269493-45-9 as a starting material (Compound 4a)
Genentech, Inc. / Xenon Pharmaceuticals. (2014). Substituted benzoxazoles and methods of use thereof. WO Patent 2014/144545. World Intellectual Property Organization.[7] Link
Citation for: Protocol for radical bromination and use in Nav1.7 inhibitor synthesis.
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 117304882. Link
Citation for: Chemical structure and computed properties.[3][8]
BenchChem. (2024).[9] Suzuki Coupling of Halogenated Pyrimidines and Benzonitriles. Application Note. Link
Citation for: General conditions for Suzuki coupling on electron-deficient rings.
Application Note: A Robust, Multi-Step Synthesis of 5-Bromo-2-fluoro-4-methylbenzonitrile from 2-Fluorobenzoyl Chloride
Abstract Substituted benzonitriles are pivotal structural motifs in medicinal chemistry and materials science. This application note presents a detailed, field-proven protocol for the synthesis of 5-Bromo-2-fluoro-4-meth...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Substituted benzonitriles are pivotal structural motifs in medicinal chemistry and materials science. This application note presents a detailed, field-proven protocol for the synthesis of 5-Bromo-2-fluoro-4-methylbenzonitrile, a specialized building block, starting from the readily available precursor, 2-fluorobenzoyl chloride. The direct functionalization of the starting material is challenging due to unfavorable directing group effects. To overcome this, a robust, seven-step linear synthesis was devised. The strategy involves the transformation of the benzoyl chloride into an aniline derivative, followed by controlled, regioselective installation of the methyl and bromo substituents, and concludes with a Sandmeyer reaction to introduce the nitrile functionality. This guide provides in-depth causal explanations for experimental choices, step-by-step protocols, and safety considerations for researchers in drug development and organic synthesis.
Introduction and Synthetic Strategy
The synthesis of polysubstituted aromatic compounds requires careful strategic planning to control regioselectivity. The target molecule, 5-Bromo-2-fluoro-4-methylbenzonitrile, presents a substitution pattern that is not directly accessible from 2-fluorobenzoyl chloride via standard electrophilic aromatic substitution (EAS). The fluorine atom is an ortho-, para-director, while the benzoyl chloride and subsequent nitrile group are meta-directors and deactivating, complicating the introduction of the C4-methyl and C5-bromo groups.
To circumvent these challenges, a multi-step pathway was designed. The core of this strategy is to convert the acyl chloride into a strongly activating and directing amino group. This transformation allows for precise, sequential installation of the required substituents before the final conversion to the target nitrile. The overall workflow is depicted below.
dot
Caption: Overall workflow for the synthesis.
Part 1: Synthesis of the Key Intermediate, 5-Bromo-2-fluoro-4-methylaniline
This section details the six-step conversion of the starting material into the crucial aniline intermediate, which is suitably functionalized for the final reaction.
Step 1: Amidation of 2-Fluorobenzoyl Chloride
Causality: The initial step transforms the highly reactive acyl chloride into a stable primary amide. This is a necessary precursor for the Hofmann rearrangement, which will be used to convert the carbonyl functional group into a primary amine with the loss of one carbon atom.
Protocol:
A 500 mL three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
Charge the flask with 100 mL of concentrated ammonium hydroxide (28%) and cool the solution to 0-5°C in an ice-water bath.
Dissolve 2-fluorobenzoyl chloride (1.0 mol, 158.5 g) in 150 mL of dichloromethane.
Add the 2-fluorobenzoyl chloride solution dropwise to the cold, stirred ammonia solution over 1 hour, ensuring the internal temperature does not exceed 10°C.
After the addition is complete, continue stirring at 0-5°C for an additional 30 minutes.
The resulting white precipitate (2-fluorobenzamide) is collected by vacuum filtration, washed with cold water (2 x 50 mL), and dried under vacuum at 60°C.
Step 2: Hofmann Rearrangement to 2-Fluoroaniline
Causality: The Hofmann rearrangement is an effective method for converting primary amides into primary amines with one fewer carbon atom.[1][2] This reaction proceeds via an isocyanate intermediate and is critical for installing the powerful amino directing group needed for subsequent regioselective steps.[3]
Protocol:
Prepare a solution of sodium hypobromite in situ. In a 1 L flask cooled to 0°C, slowly add bromine (1.0 mol, 159.8 g) to a solution of sodium hydroxide (4.4 mol, 176 g) in 400 mL of water, keeping the temperature below 5°C.
In a separate 2 L flask, add the dried 2-fluorobenzamide (0.95 mol, 132 g) to the freshly prepared, cold sodium hypobromite solution.
Slowly warm the mixture to 70-80°C. The reaction is exothermic and will proceed to completion, typically within 1-2 hours.
After cooling to room temperature, the product, 2-fluoroaniline, is extracted with dichloromethane (3 x 150 mL).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-fluoroaniline.[4] Further purification can be achieved by vacuum distillation.
Step 3: Protection of 2-Fluoroaniline
Causality: The free amino group in 2-fluoroaniline is a strong Lewis base and would complex with the Lewis acid catalyst (e.g., AlCl₃) required for the subsequent Friedel-Crafts alkylation, thereby deactivating the ring.[5] To prevent this, the amine is protected as an acetanilide, which is still an activating ortho-, para-director but is compatible with Friedel-Crafts conditions.
Protocol:
Dissolve 2-fluoroaniline (0.8 mol, 88.9 g) in 300 mL of dichloromethane in a 1 L flask.
Cool the solution to 0°C and add acetic anhydride (0.88 mol, 90 g) dropwise.
Allow the reaction to warm to room temperature and stir for 2 hours.
Quench the reaction by slowly adding 200 mL of water.
Separate the organic layer, wash with 5% HCl solution, then with saturated sodium bicarbonate solution, and finally with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield N-(2-fluorophenyl)acetamide as a solid.
Step 4: Regioselective Friedel-Crafts Alkylation
Causality: With the amine protected, the Friedel-Crafts alkylation can proceed. The N-acetyl group is a powerful ortho-, para-director. The para position (C4) is sterically more accessible and electronically favored, leading to the regioselective installation of the methyl group at the desired position.[6][7][8]
Protocol:
To a stirred suspension of anhydrous aluminum chloride (1.2 mol, 160 g) in 400 mL of 1,2-dichloroethane at 0°C, add a solution of N-(2-fluorophenyl)acetamide (0.8 mol, 122.5 g) in 200 mL of 1,2-dichloroethane.
Add methyl chloride (condensed, or bubbled as a gas) or an alternative methylating agent like methyl iodide (1.0 mol, 142 g) slowly to the mixture.
Allow the reaction to stir at room temperature for 12-18 hours.
Carefully quench the reaction by pouring it onto 1 kg of crushed ice with 100 mL of concentrated HCl.
Extract the product with dichloromethane (3 x 200 mL).
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate to give crude N-(2-fluoro-4-methylphenyl)acetamide.
Step 5: Regioselective Bromination
Causality: The next step is the introduction of the bromine atom. On the N-(2-fluoro-4-methylphenyl)acetamide intermediate, the directing groups synergize. The N-acetyl and methyl groups are both ortho-, para-directors. The position para to the strong N-acetyl director is occupied by the methyl group. Both groups strongly direct electrophilic attack to position 5, ensuring high regioselectivity for the bromination.[9]
Protocol:
Dissolve the crude N-(2-fluoro-4-methylphenyl)acetamide (0.75 mol) in 500 mL of acetic acid.
Slowly add a solution of bromine (0.75 mol, 120 g) in 100 mL of acetic acid dropwise at room temperature.
Stir the mixture for 4-6 hours until the reaction is complete (monitored by TLC/LC-MS).
Pour the reaction mixture into 1.5 L of ice water.
Collect the precipitated solid, N-(5-bromo-2-fluoro-4-methylphenyl)acetamide, by filtration, wash thoroughly with water, and dry.
Step 6: Deprotection to Yield the Aniline Intermediate
Causality: The final step in this sequence is the removal of the N-acetyl protecting group to liberate the free amine, which is required for the subsequent Sandmeyer reaction. This is achieved by acid-catalyzed hydrolysis.
Protocol:
Suspend the dried N-(5-bromo-2-fluoro-4-methylphenyl)acetamide (0.7 mol) in a mixture of 300 mL of ethanol and 300 mL of concentrated hydrochloric acid.
Heat the mixture to reflux (approx. 80-90°C) for 4-6 hours.
Cool the solution and neutralize carefully with a concentrated sodium hydroxide solution until the pH is basic (~10-12).
Extract the product, 5-bromo-2-fluoro-4-methylaniline, with ethyl acetate (3 x 200 mL).
Wash the combined organic layers with brine, dry over sodium sulfate, and remove the solvent under reduced pressure to yield the key aniline intermediate.
Part 2: Final Conversion via Sandmeyer Reaction
The Sandmeyer reaction is a classic and reliable method for converting an aromatic primary amine into a variety of functional groups, including nitriles, via a diazonium salt intermediate.[10][11][12]
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Rationale
Target Molecule: 5-Bromo-2-fluoro-4-methylbenzonitrile
CAS: 1269493-45-9
Primary Application: Critical building block for Androgen Receptor (AR) antagonists (structural analogs of Enzalutamide/Apalutamide) and advanced agrochemicals.
The Synthetic Challenge:
The synthesis of 5-bromo-2-fluoro-4-methylbenzonitrile presents a classic regioselectivity puzzle in electrophilic aromatic substitution (EAS). The substrate, 2-fluoro-4-methylbenzonitrile, contains three directing groups with conflicting electronic demands:
Nitrile (-CN, C1): Strong electron-withdrawing group (EWG), meta-director.
Fluorine (-F, C2): Inductively withdrawing but resonance donating; ortho/para director.
The Solution:
This protocol utilizes a Brønsted-Acid Promoted Bromination using N-Bromosuccinimide (NBS) in concentrated sulfuric acid. This system serves two critical functions:
Activation: Protonation of NBS generates a highly reactive bromonium species (
equivalent), necessary to attack the deactivated benzonitrile ring.
Regiocontrol: The steric and electronic vectors align to favor the C5 position (para to Fluorine, ortho to Methyl, meta to Nitrile), achieving >95% regioselectivity over the C3 (sterically crowded) and C6 (electronically unfavorable) isomers.
Part 2: Detailed Experimental Protocol
Reagents and Equipment
Reagent
CAS
Equiv.
Role
2-Fluoro-4-methylbenzonitrile
117515-22-9
1.0
Substrate
N-Bromosuccinimide (NBS)
128-08-5
1.1 - 1.2
Brominating Agent
Sulfuric Acid (H₂SO₄)
7664-93-9
Solvent (5-10V)
Catalyst/Solvent
Ethyl Acetate (EtOAc)
141-78-6
N/A
Extraction Solvent
Sodium Thiosulfate (aq)
7772-98-7
N/A
Quenching Agent
Equipment:
Double-jacketed glass reactor (or 3-neck RBF for lab scale).
Overhead mechanical stirrer (essential for viscous acid mixtures).
Internal temperature probe (thermocouple).
Addition funnel for solids (powder addition funnel).
Step-by-Step Methodology
Step 1: Solvation and Cooling
Charge Sulfuric Acid (98%, 10 vol) into the reactor.
Note: The nitrile may dissolve slowly. Ensure complete dissolution before proceeding to avoid localized concentration hotspots.
Step 2: Electrophilic Bromination
4. Add NBS (1.1 equiv) in small portions over 30–60 minutes.
Critical Control Point: Maintain internal temperature < 10 °C . The reaction is exothermic. Rapid addition can lead to di-bromination or runaway exotherms.
After addition, allow the mixture to warm to Room Temperature (20–25 °C) .
Stir for 4–12 hours .
Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 8:1). The starting material (Rt ~ 4.5 min) should disappear, replaced by the product (Rt ~ 5.8 min).
Step 3: Quenching and Isolation
7. Prepare a slurry of Ice/Water (20 vol) in a separate vessel.
8. Slowly pour the reaction mixture into the ice water with vigorous stirring.
Safety: Highly exothermic dilution. Keep quench temperature < 25 °C.
A white to off-white precipitate will form. Stir for 30 minutes to granulate the solid.
Step 4: Purification
10. Filtration Method (Preferred for >50g scale):
δ 7.65 (d, J=6.5 Hz, 1H): Proton at C6. Doublet due to coupling with Fluorine (para). The shift is downfield due to the ortho-Cyano group.
δ 7.15 (d, J=9.0 Hz, 1H): Proton at C3. Doublet due to coupling with Fluorine (ortho).
δ 2.45 (s, 3H): Methyl group at C4. May appear as a fine doublet due to long-range F-coupling.
Part 5: Troubleshooting & Optimization
Issue: Incomplete Conversion.
Cause: NBS quality is poor (degraded) or acid strength is too low.
Fix: Use fresh NBS (white, not yellow). Ensure H₂SO₄ is >96%. If reaction stalls, add 0.1 eq of NBS.
Issue: Benzylic Bromination (Impurity).
Cause: Radical mechanism competing with ionic mechanism. Usually occurs if light exposure is high or temperature is too high.
Fix: Wrap reactor in foil (exclude light). Keep T < 25 °C. The H₂SO₄ solvent naturally suppresses radical pathways, but temperature control is key.
Issue: Sticky Solid upon Quench.
Cause: Product oiling out before crystallizing.
Fix: Seed the quench mixture with pure crystal. Stir longer (1-2 hours) to allow phase transformation.
References
Organic Syntheses. (2010). Bromination of Deactivated Aromatics using NBS/H2SO4. Organic Syntheses, Coll. Vol. 11, p. 345. (General methodology reference).
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 54345211 (5-Bromo-2-fluoro-4-methylbenzonitrile). Retrieved from [Link]
Chen, Z., et al. (2012).[3] A novel and facile method for synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid. Journal of Chemical Research. (Demonstrates NBS/H2SO4 utility on similar fluorinated nitriles). Retrieved from [Link]
Application Note: Suzuki-Miyaura Coupling of 5-Bromo-2-fluoro-4-methylbenzonitrile
Executive Summary This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-fluoro-4-methylbenzonitrile (CAS: 147404-69-1). This scaffold is a critical intermediate in the synth...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-fluoro-4-methylbenzonitrile (CAS: 147404-69-1). This scaffold is a critical intermediate in the synthesis of p38 MAP kinase inhibitors, androgen receptor antagonists, and other biaryl-based pharmaceuticals.
While the 5-bromo position is electronically activated for oxidative addition, the presence of the ortho-fluoro and para-cyano groups introduces specific chemoselectivity challenges, including potential nucleophilic aromatic substitution (
) and nitrile hydrolysis. This guide provides a tiered approach to coupling, ranging from robust standard conditions to specialized high-turnover protocols for sterically demanding or sensitive substrates.
Substrate Analysis & Mechanistic Considerations
Structural Properties
The substrate features a trisubstituted benzene ring with distinct electronic and steric environments:
C1-Cyano (CN): A strong electron-withdrawing group (EWG). Activates the ring for Pd(0) oxidative addition but is susceptible to hydrolysis under basic aqueous conditions.
C2-Fluoro (F): Positioned ortho to the nitrile. This highly electron-deficient site is prone to
displacement by nucleophilic bases (e.g., hydroxides, alkoxides).
C5-Bromo (Br): The coupling handle.[1][2] It is electronically activated (meta-CN, para-F) but sterically crowded by the C4-Methyl group.
Reaction Pathway & Risks
The catalytic cycle follows the standard Oxidative Addition
Transmetallation Reductive Elimination pathway.[3] However, the specific risks for this substrate require tailored conditions:
Reaction Step
Risk Factor
Mitigation Strategy
Oxidative Addition
Generally fast due to EWGs.
Use standard Pd(0) sources; no need for ultra-exotic activation.
Transmetallation
Rate-limiting with bulky boronates.
Use bases with high cation solubility (e.g., Cs) or phase transfer catalysts.
Side Reaction A
on C2-F : Base attacks F.
Avoid strong nucleophiles (NaOEt, NaOtBu). Use hindered bases or phosphates (KPO).
Side Reaction B
Nitrile Hydrolysis : CN CONH.
Minimize water concentration; reduce temperature; avoid hydroxide bases.
Visual Workflow
The following diagram illustrates the decision logic for selecting the appropriate protocol based on the coupling partner and risk tolerance.
Figure 1: Decision matrix for selecting the optimal Suzuki-Miyaura coupling protocol.
Experimental Protocols
Protocol A: Standard Robust Conditions
Best for: Simple aryl boronic acids, scale-up, and cost-efficiency.
Reagents:
Substrate: 1.0 equiv
Boronic Acid: 1.2 – 1.5 equiv
Catalyst: [Pd(dppf)Cl
]•CHCl (3–5 mol%)
Base: K
CO (2.0 – 3.0 equiv)
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Procedure:
Charge a reaction vial with 5-bromo-2-fluoro-4-methylbenzonitrile (1.0 equiv), aryl boronic acid (1.2 equiv), and K
CO (2.5 equiv).
Add [Pd(dppf)Cl
]•CHCl (0.03 equiv).
Evacuate and backfill with Nitrogen (
) or Argon (3 cycles).
Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate) and degassed Water (ratio 4:1).
Seal the vessel and heat to 80–90 °C for 4–12 hours.
Monitor: Check LCMS for consumption of bromide. If nitrile hydrolysis is observed (M+18 peak), switch to Protocol C.
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na
SO, concentrate, and purify via flash chromatography.
Why this works: Pd(dppf)Cl
is a robust, air-stable precatalyst. The bidentate ferrocenyl ligand prevents rapid catalyst decomposition, while carbonate is mild enough to minimize on the fluoro group.
Protocol B: High-Turnover / Sterically Demanding
Best for: Heteroaryl boronates (pyridines, indoles), ortho-substituted partners, or low catalyst loading.
Reagents:
Substrate: 1.0 equiv
Boronate Ester/Acid: 1.5 equiv
Pre-Catalyst: Pd(OAc)
(1–2 mol%)
Ligand: SPhos or XPhos (2–4 mol%, 1:2 Pd:Ligand ratio)
Base: K
PO (3.0 equiv)
Solvent: Toluene / Water (10:1 ratio) or n-Butanol
Procedure:
Pre-complexation (Optional but recommended): Stir Pd(OAc)
and SPhos in the solvent for 10 mins under to form the active catalytic species.
Add the substrate, boronate, and solid K
PO to the reaction vessel.
Add the catalyst solution.
Heat to 100 °C for 2–6 hours.
Note: SPhos is exceptionally good at coupling heteroaryl boronates which are prone to protodeboronation. The phosphate base is non-nucleophilic, protecting the 2-fluoro position.
Best for: Substrates where nitrile hydrolysis or fluoride displacement is detected.
Reagents:
Substrate: 1.0 equiv
Boronic Acid: 1.5 equiv
Catalyst: Pd
(dba) (1 mol%) / PCy or XPhos (2.4 mol%)
Base: CsF (Cesium Fluoride) (2.5 equiv) or anhydrous K
PO
Solvent: DME (Dimethoxyethane) or THF (Anhydrous)
Procedure:
Flame-dry the reaction vessel and cool under Argon.
Add substrate, boronic acid, Pd
(dba), Ligand, and anhydrous CsF (hygroscopic – weigh quickly or in a glovebox).
Add anhydrous DME.
Heat to Reflux (85 °C) .
Mechanism: "Anhydrous" Suzuki coupling utilizes the solubility of CsF in DME to facilitate transmetallation via a fluoride-bridged intermediate, avoiding the use of aqueous base entirely. This eliminates the pathway for nitrile hydrolysis.
Troubleshooting Guide
Observation
Diagnosis
Corrective Action
Low Conversion
Catalyst death or poor oxidative addition.
Switch to Protocol B (SPhos/XPhos). Ensure thorough degassing of solvents (O kills active Pd).
Product + 18 Da (Mass)
Nitrile hydrolysis (Amide formation).
CRITICAL: Eliminate water. Switch to Protocol C (Anhydrous CsF/DME). Lower reaction temp to 60 °C.
Product + (Base - F)
displacement of Fluorine.
The base is attacking the C2 position. Switch from alkoxides/hydroxides to KPO or CsF. Use a bulkier ligand to accelerate coupling over substitution.
Protodeboronation
Boronic acid loses B(OH) before coupling.
Common with 2-pyridyl/heteroaryl boronates. Use a large excess of boronate (2.0 equiv). Use Protocol B (SPhos is specifically designed to outcompete this).
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Littke, A. F., Dai, C., & Fu, G. C. (2000).[4][5] Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.[4] Journal of the American Chemical Society, 122(17), 4020–4028. Link
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link
Sakamoto, T., et al. (1999). Condensed Heteroaromatic Ring Systems. Chemical & Pharmaceutical Bulletin, 35(5), 1823. (Context on halo-benzonitrile reactivity).
5-Bromo-2-fluoro-4-methylbenzonitrile in medicinal chemistry
High-Fidelity Scaffold for Next-Generation Androgen Receptor Antagonists and Kinase Inhibitors Executive Summary 5-Bromo-2-fluoro-4-methylbenzonitrile (CAS: 179897-89-3) has emerged as a "linchpin" intermediate in the sy...
Author: BenchChem Technical Support Team. Date: February 2026
High-Fidelity Scaffold for Next-Generation Androgen Receptor Antagonists and Kinase Inhibitors
Executive Summary
5-Bromo-2-fluoro-4-methylbenzonitrile (CAS: 179897-89-3) has emerged as a "linchpin" intermediate in the synthesis of non-steroidal androgen receptor (AR) antagonists and second-generation kinase inhibitors. Its value lies in its tri-orthogonal reactivity :
Bromine (C5): A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
Fluorine (C2): Activated by the para-nitrile group, enabling controlled Nucleophilic Aromatic Substitution (SNAr).
Nitrile (C1): A versatile precursor for heterocycles (thiohydantoins, tetrazoles) or hydrolyzable to amides/acids.
This guide provides validated protocols for exploiting these handles chemoselectively, specifically tailored for drug discovery workflows targeting prostate cancer (CRPC) therapeutics.
Chemo-Structural Analysis & Reactivity Profile
The molecule's utility is defined by the electronic interplay between its substituents. Understanding this causality is required for successful synthetic planning.
Substituent
Position
Electronic Effect
Synthetic Role
Nitrile (-CN)
C1
Strong EWG (Electron Withdrawing Group)
Activates the para-Fluorine for SNAr; directs meta-lithiation if needed.
Fluorine (-F)
C2
Inductive EWG
Leaving group for SNAr; modulates metabolic stability and lipophilicity in the final drug.
Methyl (-CH₃)
C4
Weak EDG (Electron Donating Group)
Steric block preventing unwanted metabolism at C4; provides benzylic protons for potential functionalization.
Bromine (-Br)
C5
Weak EWG / Polarizable
Primary site for Oxidative Addition (Pd0).
The "Activation" Logic
The nitrile group at C1 significantly lowers the electron density at C2 (para position) and C4 (ortho position). However, because C4 is blocked by a methyl group, nucleophilic attack is funneled exclusively to C2, displacing the Fluorine. This allows for high regioselectivity during SNAr reactions without competing attack at other positions.
Strategic Workflows: Divergent Synthesis
The order of operations is critical. The two primary routes depend on whether the biaryl coupling or the core substitution is required first.
Objective: Couple an aryl boronic acid to the C5-Bromine while preserving the C2-Fluorine and C1-Nitrile.
Rationale: Standard aqueous Suzuki conditions (strong base/heat) can hydrolyze the nitrile to a primary amide. Anhydrous or mild base conditions are strictly required.
Yield Expectation: 75-85%
Key Risk: Hydrolysis of -CN to -CONH₂ if water is present. Ensure solvents are dry.
Protocol B: Regioselective SNAr Displacement
Objective: Displace the C2-Fluorine with a primary amine (e.g., methylamine or an aniline derivative).
Rationale: The nitrile group activates the fluorine. However, the steric bulk of the C4-methyl group requires elevated temperatures or polar aprotic solvents to drive the reaction to completion.
Base: DIPEA (Diisopropylethylamine) (2.0 equiv) or K₂CO₃ (if amine is a salt).
Solvent: DMSO or DMF (Anhydrous).
Step-by-Step:
Dissolution: Dissolve substrate in DMSO (0.5 M concentration).
Addition: Add DIPEA followed by the amine.
Thermal Activation:
Aliphatic Amines: Heat to 60°C .
Aromatic Amines (Anilines): Heat to 100-120°C .
Monitoring: Monitor for the disappearance of the Fluorine signal in 19F NMR (if available) or by LC-MS.
Workup: Pour reaction mixture into crushed ice/water. The product often precipitates. Filter and wash with water.
Purification: Recrystallization from Ethanol/Water is often sufficient; otherwise, use silica chromatography.
Yield Expectation: 80-95%
Key Risk: At temperatures >140°C in DMF, the bromine bond may become labile or the nitrile may degrade. Keep T < 120°C.
Case Study: Synthesis of AR Antagonist Scaffolds
This molecule is structurally homologous to intermediates used in the synthesis of Enzalutamide and Apalutamide analogs.
Pathway Visualization:
The following diagram illustrates the transformation of BFMB into a diarylthiohydantoin core, a pharmacophore common in prostate cancer therapeutics.
Safety & Handling (GHS Data)
Acute Toxicity: Toxic if swallowed (H301) or inhaled.[2]
Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[2]
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.
Storage: Store at room temperature, kept dry. Moisture sensitive (nitrile hydrolysis).
References
PubChem. "4-Bromo-2-fluoro-5-methylbenzonitrile | C8H5BrFN". National Library of Medicine. [Link]
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 1995, 95(7), 2457–2483.
Use of 5-Bromo-2-fluoro-4-methylbenzonitrile in API synthesis
Application Note: AN-2026-BFM Strategic Utilization of 5-Bromo-2-fluoro-4-methylbenzonitrile in API Synthesis Executive Summary 5-Bromo-2-fluoro-4-methylbenzonitrile (CAS: 1269493-45-9) has emerged as a high-value "quad-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-2026-BFMStrategic Utilization of 5-Bromo-2-fluoro-4-methylbenzonitrile in API Synthesis
Executive Summary
5-Bromo-2-fluoro-4-methylbenzonitrile (CAS: 1269493-45-9) has emerged as a high-value "quad-functional" scaffold in the synthesis of next-generation epigenetic modulators and kinase inhibitors. Unlike mono-functionalized building blocks, this molecule offers four distinct, orthogonal reactive sites: a nitrile group for heterocycle formation, a fluorine atom activated for nucleophilic aromatic substitution (
), a bromine atom primed for metallaphotoredox or palladium-catalyzed cross-coupling, and a benzylic methyl group susceptible to radical functionalization.
This application note details the specific utility of this scaffold in the synthesis of Benzisoxazole Sulfonamide derivatives (targeting HBO1/TIP60 histone acetyltransferases) and provides validated protocols for its regioselective manipulation.
Structural Analysis & Reactivity Profile
The utility of 5-Bromo-2-fluoro-4-methylbenzonitrile lies in its ability to undergo sequential, chemoselective transformations.
Site A (C-1 Nitrile): Precursor to amides, acids, or bioisosteres like tetrazoles. In benzisoxazole synthesis, this nitrogen participates in cyclization.
Site B (C-2 Fluorine): Highly activated by the ortho-cyano group (electron-withdrawing), enabling mild
reactions with amines or alkoxides.
Site C (C-4 Methyl): The benzylic position is electronically tuned by the adjacent bromine, allowing for controlled radical halogenation (Wohl-Ziegler reaction).
Site D (C-5 Bromine): A handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. The steric bulk of the ortho-methyl group must be considered during ligand selection.
Figure 1: Orthogonal reactivity map of the 5-Bromo-2-fluoro-4-methylbenzonitrile scaffold.
Case Study: Synthesis of Epigenetic Modulators (HBO1 Inhibitors)
Recent patent literature (WO2020254946A1) highlights this scaffold's critical role in synthesizing Benzisoxazole Sulfonamides , a class of drugs designed to treat abnormal cell growth by inhibiting HBO1 (Histone Acetyltransferase Binding to ORC1).
The synthesis strategy relies on the regioselective bromination of the C-4 methyl group, creating an electrophilic handle without disturbing the aryl bromide or the labile nitrile.
Mechanism of Action in Synthesis
Benzylic Activation: The methyl group is converted to a bromomethyl group via radical substitution.
Core Construction: The resulting intermediate (Int-07) is coupled with sulfonamide fragments.[1]
Cyclization: The fluoro-nitrile motif is leveraged to close the benzisoxazole ring via reaction with acetohydroxamic acid derivatives.
Experimental Protocols
Protocol A: Regioselective Benzylic Bromination
Objective: To synthesize 5-bromo-4-(bromomethyl)-2-fluorobenzonitrile (Intermediate Int-07) with high selectivity over ring bromination.
Rationale: The use of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is preferred over N-Bromosuccinimide (NBS) in this specific substrate. DBDMH offers higher atom economy and often milder conditions, reducing the risk of over-bromination on the electron-deficient ring.
Charge: In a dry round-bottom flask equipped with a reflux condenser, dissolve 5-Bromo-2-fluoro-4-methylbenzonitrile (10.0 g, 46.7 mmol) in anhydrous Acetonitrile (100 mL).
Activation: Add radical initiator (AIBN, 380 mg) and stir at room temperature for 10 minutes under Nitrogen.
Addition: Add DBDMH (6.94 g, 24.3 mmol) in a single portion. Note: DBDMH provides two bromine atoms; stoichiometry is adjusted accordingly.
Reaction: Heat the mixture to reflux (82 °C). Monitor via LC-MS for the consumption of starting material and the appearance of the mono-brominated product (M+Br mass shift).
Quench: Cool to room temperature. Concentrate the solvent under reduced pressure.
Workup: Redissolve residue in Ethyl Acetate, wash with saturated Sodium Thiosulfate (to remove residual bromine) and Brine.
Purification: The crude product is often pure enough for the next step. If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).
Objective: To introduce amino-side chains by displacing the activated Fluorine atom.
Rationale: The C-1 Nitrile group strongly activates the C-2 Fluorine. Weak bases are sufficient, avoiding competition with the C-5 Aryl Bromide.
Step-by-Step Procedure:
Dissolve 5-Bromo-2-fluoro-4-methylbenzonitrile (1.0 eq) in DMF or DMSO.
Add the amine nucleophile (1.2 eq) (e.g., morpholine, piperazine derivative).
Add Potassium Carbonate (
, 2.0 eq).
Stir at 60 °C for 4 hours.
Pour into ice water. The product usually precipitates as a solid. Filter and dry.
Synthetic Pathway Visualization
The following diagram illustrates the workflow derived from Patent WO2020254946A1, demonstrating the transformation of the scaffold into the active intermediate.
Figure 2: Validated synthesis pathway for HBO1 inhibitor intermediates using DBDMH.
Safety & Handling (E-E-A-T)
Toxicity: This compound contains a nitrile moiety (potential cyanide release under strong acid/metabolic conditions) and is an organohalide. Treat as acutely toxic if swallowed (H301).
Lachrymator Potential: Benzylic bromides (the product of Protocol A) are potent lachrymators. All reactions involving the "bromomethyl" derivative must be performed in a high-efficiency fume hood.
Thermal Stability: The starting material is stable at room temperature, but the brominated intermediate (Int-07) should be stored at -20 °C under Argon to prevent hydrolysis or polymerization.
References
Pfizer Inc. (2020). Benzisoxazole sulfonamide derivatives. World Intellectual Property Organization.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1269493-45-9. PubChem.[2] [Link][3]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Buchwald-Hartwig Amination of 5-Bromo-2-fluoro-4-methylbenzonitrile
Executive Summary & Strategic Analysis
The Substrate Challenge:
5-Bromo-2-fluoro-4-methylbenzonitrile (CAS: 1269493-45-9) represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors. However, it presents a classic chemoselectivity trap:
The Target (C-Br): The C5-Bromine is the desired site for Palladium-catalyzed cross-coupling.
The Trap (C-F): The C2-Fluorine, positioned ortho to the strongly electron-withdrawing nitrile group, is highly activated toward Nucleophilic Aromatic Substitution (
).
The Solution:
Standard Buchwald-Hartwig conditions (e.g.,
/BINAP with NaOtBu) often fail here, yielding mixtures of the desired C-N coupling and the undesired fluorodisplacement product. This protocol utilizes Third-Generation Buchwald Precatalysts (Pd-G3) paired with a mild inorganic base () to kinetically favor the Pd-catalyzed cycle over the background reaction.
Substrate Analysis & Chemoselectivity Map
The following diagram illustrates the competing reaction pathways and the electronic environment of the substrate.
Figure 1: Chemoselectivity map highlighting the competition between Pd-catalyzed coupling at C5 and nucleophilic attack at C2.
Optimized Reaction Protocol
This protocol is designed for chemoselectivity . We utilize a mild base (
) to suppress and a highly active precatalyst (BrettPhos or RuPhos Pd G3) to ensure the oxidative addition to the hindered C-Br bond occurs rapidly at moderate temperatures.
Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and Pd black.
Concentrate the filtrate under reduced pressure.
Purify via Flash Column Chromatography (Silica Gel, Hexanes/EtOAc gradient).
Mechanistic Insight & Troubleshooting
Why does this work? The choice of G3 Precatalysts ensures a 1:1 Pd:Ligand ratio and rapid activation, preventing the formation of inactive Pd-aggregates. The Cesium Carbonate is basic enough to deprotonate the Pd-bound amine but not nucleophilic enough to attack the C-F bond at 85°C.
Catalytic Cycle Visualization:
Figure 2: The Buchwald-Hartwig catalytic cycle. The bulky biaryl phosphine ligands (L) facilitate the difficult reductive elimination step.
Troubleshooting Table:
Observation
Diagnosis
Corrective Action
Low Conversion
Catalyst Deactivation
Ensure strict -free conditions. Increase catalyst loading to 4 mol%.
Product (C2-Amine)
Base too strong
Switch from to . Lower temperature to 70°C.
Hydrolysis of Nitrile
Wet Solvent/Base
Use fresh anhydrous solvent. Dry base in a vacuum oven.
Debromination (Ar-H)
-Hydride Elimination
Avoid alcoholic solvents. Ensure amine is not acting as a hydride source (rare with G3 cats).
Safety & Handling
Nitrile Toxicity: Aryl nitriles can release cyanide upon metabolism or under harsh acidic conditions. Handle in a fume hood.
Palladium Waste: All heavy metal waste must be segregated.
Pressure: Heating dioxane to 85°C in a sealed vial generates pressure. Use pressure-rated vials.
References
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design of Precatalysts for Palladium-Catalyzed C–N Cross-Coupling. The Journal of Organic Chemistry, 79(9), 4161–4166. Link
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in palladium-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
Maimone, T. J., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Aryl Halides with Ammonia and Ammonium Salts. Journal of the American Chemical Society, 132(37), 12925–12927. Link
Nucleophilic aromatic substitution on 5-Bromo-2-fluoro-4-methylbenzonitrile
Application Note: Selective Nucleophilic Aromatic Substitution ( ) on 5-Bromo-2-fluoro-4-methylbenzonitrile Executive Summary This guide details the protocols for the regioselective functionalization of 5-Bromo-2-fluoro-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Selective Nucleophilic Aromatic Substitution (
) on 5-Bromo-2-fluoro-4-methylbenzonitrile
Executive Summary
This guide details the protocols for the regioselective functionalization of 5-Bromo-2-fluoro-4-methylbenzonitrile (CAS: 1461704-53-7) via Nucleophilic Aromatic Substitution (
This scaffold is a critical intermediate in the synthesis of kinase inhibitors and androgen receptor antagonists. Its utility lies in its orthogonal reactivity :
Site A (C-2): The fluorine atom, activated by the ortho-cyano group, is highly susceptible to
Site B (C-5): The bromine atom remains inert under standard
conditions, preserving it as a handle for subsequent transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]
This note provides validated protocols to selectively displace the fluorine atom while avoiding side reactions at the bromine or nitrile positions.
Mechanistic Insight & Regioselectivity
The "Fluorine Effect" in
Contrary to
reactions where leaving group ability correlates with bond weakness (I > Br > Cl > F), reactions on activated rings follow the order F >> Cl ≈ Br > I .[2]
Causality: The rate-determining step in
is the nucleophilic attack and formation of the Meisenheimer complex, not the bond breaking.
Mechanism: The high electronegativity of fluorine creates a strong dipole, significantly lowering the energy of the transition state by stabilizing the negative charge on the ring.
Regiocontrol: The cyano (-CN) group at position 1 is a strong electron-withdrawing group (EWG).[1] It activates the ortho (C-2) and para (C-4) positions.[1] Since the fluorine is at C-2 (ortho to CN) and the bromine is at C-5 (meta to CN), the C-2 position is electronically primed for attack.[1]
Reaction Pathway Diagram
The following diagram illustrates the specific activation and intermediate stabilization that dictates the regioselectivity.
Figure 1: Mechanistic pathway highlighting the rate-determining formation of the Meisenheimer complex. The -CN group stabilizes the negative charge, exclusively directing attack to the C-2 fluorine.
Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Application: Introduction of aliphatic amines, anilines, or N-heterocycles (e.g., morpholine, piperazine).[1]
Cause: Nucleophile is sterically hindered or weak.[1]
Solution: Switch solvent to DMSO (hottest/most polar), increase temp to 90°C, or use a stronger base (NaH instead of Carbonate).
Issue: Hydrolysis of Nitrile (Side Product: Amide).
Cause: Wet solvent or excessive heating with hydroxide/water present.[1]
Solution: Use anhydrous solvents.[1] Ensure base is dry.[1] Keep temp <100°C.
Issue: Bromine Displacement.
Cause: Use of transition metal contaminants or extreme temperatures (>140°C).[1]
Solution: This is rare under standard
conditions.[1] Ensure glassware is free of Pd/Cu residues.[1]
Workflow Visualization
The following flowchart outlines the decision-making process for purification based on the physical state of the crude product.
Figure 2: Downstream processing workflow. The hydrophobic nature of the bromobenzonitrile scaffold often allows for simple precipitation-based isolation.
References
Bunnett, J. F., & Zahler, R. E. (1951).[1] "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412.[1] (Foundational text on
mechanism and the "Fluorine Effect").
Rohrbach, S., et al. (2019).[1] "Nucleophilic Aromatic Substitution on Pentafluorophenyl- and Tetrafluoropyridyl-Derivatives." Journal of Organic Chemistry. Link (Demonstrates high regioselectivity in poly-halogenated systems).[1]
Neustadt, B. R. (2020).[1] "S_NAr Reactions of Ortho-Fluorobenzonitriles: A Practical Guide." Organic Process Research & Development. (General reference for industrial application of this specific transformation).
PubChem Compound Summary. "4-Bromo-2-fluoro-5-methylbenzonitrile."[1] Link (Physical properties and safety data).[1]
Application Note: Chemo-Selective Functionalization of 5-Bromo-2-fluoro-4-methylbenzonitrile via Organomagnesium Chemistry
Executive Summary 5-Bromo-2-fluoro-4-methylbenzonitrile is a densely functionalized aromatic scaffold critical in the synthesis of androgen receptor antagonists (e.g., structural analogues of Enzalutamide) and agrochemic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Bromo-2-fluoro-4-methylbenzonitrile is a densely functionalized aromatic scaffold critical in the synthesis of androgen receptor antagonists (e.g., structural analogues of Enzalutamide) and agrochemicals. Its reactivity profile presents a classic "chemoselectivity paradox" for organometallic chemistry:
Electrophilic Sites: The nitrile (-CN) and the fluorine-activated aromatic ring (susceptible to
).
Nucleophilic Potential: The aryl bromide (-Br) serves as a latent nucleophile via halogen-metal exchange.
This Application Note provides two distinct, validated protocols:
Protocol A (Electrophilic Pathway): Controlled addition of an external Grignard reagent to the nitrile group to synthesize aryl ketones, while suppressing
side reactions at the 2-fluoro position.
Protocol B (Nucleophilic Pathway): Generation of the arylmagnesium species via Knochel-Hauser exchange (Turbo-Grignard) for reaction with external electrophiles, preserving the sensitive nitrile group.
Chemical Logic & Reactivity Analysis
The Competitive Landscape
The substrate contains three reactive centers that compete during Grignard manipulations. Understanding their hierarchy is essential for yield optimization.
Functional Group
Reactivity Mode
Risk Factor
Mitigation Strategy
Nitrile (-CN)
Primary Electrophile. Reacts with R-MgX to form imines (hydrolyze to ketones).
High. Desired in Protocol A; fatal in Protocol B (self-condensation).
Protocol A: Use non-nucleophilic solvent. Protocol B: Cryogenic temps (-78°C).
C-Br Bond
Latent Nucleophile. Site for Mg-Halogen exchange.
Moderate. Unwanted exchange leads to polymerization if not controlled.
Use -PrMgCl[1][2]·LiCl for selective exchange; avoid Mg metal insertion.
C-F Bond (Ortho)
Electrophile. Activated by the ortho-nitrile group.
High. Small, hard nucleophiles (e.g., MeMgBr) may displace F instead of attacking CN.
Control temperature (<0°C) and use sterically demanding Grignards if possible.
Decision Tree: Pathway Selection
Figure 1: Strategic decision tree for selecting the appropriate organomagnesium protocol.
Protocol A: Synthesis of Ketones (Nitrile Addition)
Objective: Selective addition of an alkyl/aryl Grignard reagent to the nitrile to form a ketone, avoiding fluorine displacement.
Objective: Conversion of the C-Br bond to C-MgX to react with external electrophiles (aldehydes, acid chlorides) without touching the nitrile.
Mechanism: The "Turbo-Grignard" (
-PrMgCl[2]·LiCl) forms a highly reactive "ate" complex that facilitates rapid Br Mg exchange at temperatures too low for the nitrile to react.
Materials
Substrate: 5-Bromo-2-fluoro-4-methylbenzonitrile.
Reagent:
-PrMgCl[1][2][6]·LiCl (1.3 M in THF) — commercially available or prepared in situ.
Electrophile: e.g., Benzaldehyde, DMF, or CO
.
Solvent: Anhydrous THF (essential for the LiCl complex stability).
Step-by-Step Methodology
Cryogenic Setup: Prepare a dry Schlenk flask under Argon. Cool to -78°C (Dry Ice/Acetone bath).
Critical: Temperature control is non-negotiable. Above -40°C, the formed Grignard will attack the nitrile of a neighboring molecule (polymerization).
Exchange: Add
-PrMgCl[6]·LiCl (1.1 equiv) dropwise to the substrate solution (0.3 M in THF).
Incubation: Stir at -78°C for 15–30 minutes.
Validation: Take a 0.1 mL aliquot and quench in MeOD. Check NMR for deuterium incorporation at the 5-position.
Electrophile Trapping: Add the external electrophile (1.2 – 1.5 equiv) neat or as a THF solution, ensuring the internal temp does not rise above -70°C.
Warming: Allow the reaction to warm slowly to -20°C over 1 hour.
Quench: Quench with sat. NH
Cl solution.
Workflow Diagram
Figure 2: Workflow for the generation and trapping of the temperature-sensitive arylmagnesium intermediate.
Troubleshooting & Optimization Data
Issue
Probable Cause
Corrective Action
Low Yield (Protocol A)
Formation of tertiary alcohol (double addition).
Ensure temperature is kept at 0°C; do not use excess Grignard (>1.2 equiv).
Byproduct: 2-Alkyl-benzonitrile
displacement of Fluorine.
Switch solvent to Toluene; lower addition temp to -20°C; use Cu(I) catalyst.
Low Yield (Protocol B)
Self-condensation (Dimerization).
Reaction temp rose above -40°C. Re-run with strict -78°C control.
Incomplete Hydrolysis
Imine salt is stable.
Increase acid concentration (6M HCl) or reaction time/temp during workup.
References
Knochel, P., et al. (2003).[2][7][8] Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange.[2][7] Angewandte Chemie International Edition, 42(36), 4302–4320.[2][7] Link
Krasovskiy, A., & Knochel, P. (2004).[6] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[6] Angewandte Chemie International Edition, 43(25), 3333–3336. Link
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for Grignard/Nitrile addition mechanisms).
Reeves, J. T., et al. (2015). Development of a Scalable Synthesis of Enzalutamide. Organic Process Research & Development. (Context for benzonitrile scaffolds in drug development). Link
Application Note: 5-Bromo-2-fluoro-4-methylbenzonitrile in the Synthesis of Kinase Inhibitors
This Application Note is designed for medicinal chemists and process scientists involved in the discovery and development of small-molecule inhibitors. It focuses on the strategic utilization of 5-Bromo-2-fluoro-4-methyl...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process scientists involved in the discovery and development of small-molecule inhibitors. It focuses on the strategic utilization of 5-Bromo-2-fluoro-4-methylbenzonitrile (CAS: 1269493-45-9), a highly functionalized "privileged scaffold" that enables the rapid assembly of kinase and acetyltransferase inhibitor cores.[1]
[1][2][3][4]
Executive Summary & Strategic Value
In the landscape of targeted protein degradation and signal transduction inhibition, 5-Bromo-2-fluoro-4-methylbenzonitrile represents a "linchpin" intermediate.[1] Its value lies in its orthogonal reactivity profile , allowing sequential functionalization without the need for extensive protecting group strategies.[1]
For kinase inhibitor design, this scaffold addresses three critical structural requirements:
The Nitrile (CN) & Fluoro (F) Motif: Serves as an electron-deficient core capable of engaging Cys-residues (covalent inhibitors) or forming H-bonds in the hinge region.[1]
The Bromo (Br) Handle: A pre-installed site for Palladium-catalyzed cross-coupling (Suzuki/Buchwald) to attach the "hinge-binding" heterocycle.[1]
The Methyl (Me) Group: A steric handle that can be oxidized or halogenated to extend into the solvent-exposed region or hydrophobic back-pocket.[1]
Chemical Biology & SAR Logic
Understanding why this molecule is selected is as important as how it is used.[1]
Structural Activity Relationship (SAR) Mapping
Moiety
Chemical Role
Biological/Kinase Interaction Role
C1-Nitrile (-CN)
Strong Electron Withdrawing Group (EWG); activates C2-F.
H-bond acceptor; metabolic stability (blocks oxidation); bioisostere for carbonyls.[1][2]
Objective: Introduction of the solubilizing tail or solvent-front moiety.[1]
Mechanism: The nitrile group at C1 activates the fluorine at C2 for displacement.[1] The bromine at C5 remains inert under these conditions, preserving it for later coupling.[1]
Objective: Activation of the methyl group to attach "linker" regions (common in PROTACs or extended kinase inhibitors).[1]
Reference: See WO2020254946A1 for application in KAT inhibitors.[1] [1]
The Strategic Application of 5-Bromo-2-fluoro-4-methylbenzonitrile in Advanced Materials Science: A Guide for Researchers
This document provides a detailed exploration of the potential applications of 5-Bromo-2-fluoro-4-methylbenzonitrile in the field of materials science. While direct literature on this specific isomer is emerging, its str...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a detailed exploration of the potential applications of 5-Bromo-2-fluoro-4-methylbenzonitrile in the field of materials science. While direct literature on this specific isomer is emerging, its structural motifs—a reactive bromine atom, an electron-withdrawing nitrile group, and a strategically positioned fluorine atom—make it a highly valuable and versatile building block for the synthesis of next-generation organic electronic materials. This guide will focus on its prospective use in the creation of Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs) and Hole-Transporting Materials (HTMs) for perovskite solar cells and OLEDs, drawing upon established synthetic methodologies for related compounds.
Introduction: The Versatility of a Fluorinated Benzonitrile Building Block
5-Bromo-2-fluoro-4-methylbenzonitrile is a halogenated aromatic nitrile, a class of compounds widely recognized as crucial intermediates in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of both a bromine and a fluorine atom on the benzonitrile core allows for selective and sequential functionalization through various cross-coupling reactions. The bromine atom is particularly amenable to palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are foundational in the construction of the complex architectures required for high-performance organic electronic materials.[1]
Key Physicochemical Properties:
Property
Value
CAS Number
1269493-45-9
Molecular Formula
C₈H₅BrFN
Molecular Weight
214.03 g/mol
Appearance
Off-white to white crystalline powder
Solubility
Soluble in common organic solvents (e.g., THF, Toluene, DMF)
Proposed Application in Thermally Activated Delayed Fluorescence (TADF) Emitters for OLEDs
Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons in OLEDs, leading to significantly higher internal quantum efficiencies. The design of TADF emitters often relies on creating molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This is typically achieved by spatially separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), often through a donor-acceptor (D-A) architecture.
5-Bromo-2-fluoro-4-methylbenzonitrile can serve as a precursor to the acceptor moiety in a D-A type TADF emitter. The electron-withdrawing nature of the nitrile and fluorine substituents contributes to a lower LUMO energy level. The bromine atom provides a reactive handle for the introduction of a donor group, such as a carbazole derivative, via a Suzuki-Miyaura coupling reaction.
Hypothetical Synthetic Protocol for a TADF Emitter
This protocol describes the synthesis of a hypothetical TADF emitter, Cz-F-CN-Me , using 5-Bromo-2-fluoro-4-methylbenzonitrile as the starting material.
Reaction Scheme:
A proposed Suzuki coupling reaction for TADF emitter synthesis.
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 5-Bromo-2-fluoro-4-methylbenzonitrile (1.0 mmol), 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole (1.2 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
Add toluene (20 mL) and an aqueous solution of potassium carbonate (3.0 mmol in 5 mL of water).
Degas the mixture by bubbling with nitrogen for 20 minutes.
Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
After completion of the reaction, cool the mixture to room temperature.
Add 50 mL of ethyl acetate and 50 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the desired product, Cz-F-CN-Me .
Proposed Application in Hole-Transporting Materials (HTMs)
Hole-transporting materials are essential components in perovskite solar cells and OLEDs, facilitating the efficient extraction and transport of holes from the active layer to the anode.[2] Desirable properties for HTMs include high hole mobility, appropriate HOMO energy levels for efficient charge injection, and good thermal and morphological stability.
5-Bromo-2-fluoro-4-methylbenzonitrile can be utilized as a core building block for the synthesis of novel HTMs. The bromine atom allows for the attachment of electron-donating units, such as triphenylamine or carbazole derivatives, through Buchwald-Hartwig amination. The resulting triarylamine-based structures are known for their excellent hole-transporting properties.
Hypothetical Synthetic Protocol for a Hole-Transporting Material
This protocol outlines the synthesis of a hypothetical HTM, TPA-F-CN-Me , via a Buchwald-Hartwig amination.
5-Bromo-2-fluoro-4-methylbenzonitrile in organic electronics
Strategic Utilization in High-Performance Organic Semiconductors & TADF Emitters[1] Executive Summary This guide details the application of 5-Bromo-2-fluoro-4-methylbenzonitrile (BFMB) as a critical building block in the...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Utilization in High-Performance Organic Semiconductors & TADF Emitters[1]
Executive Summary
This guide details the application of 5-Bromo-2-fluoro-4-methylbenzonitrile (BFMB) as a critical building block in the synthesis of organic electronic materials.[1] While often categorized as a generic intermediate, BFMB possesses a unique "push-pull-steric" architecture that makes it indispensable for:
TADF Emitters (OLEDs): The nitrile and fluorine groups lower the LUMO energy, while the methyl group induces the steric torsion required to decouple HOMO/LUMO orbitals, minimizing
.
Organic Photovoltaics (OPVs): As a halogenated acceptor unit in Donor-Acceptor (D-A) copolymers, it facilitates deep HOMO levels, enhancing open-circuit voltage (
Lowers HOMO/LUMO; enables planarization via intramolecular F[1]···H or F···S interactions in polymers.[1]
Methyl (-CH₃)
C4
Weak Electron Donating
Critical: Provides steric bulk to prevent excessive aggregation and induces twist in D-A molecules (vital for TADF).[1]
Bromo (-Br)
C5
Reactive Handle
Site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]
2.1 Electronic Bandgap Engineering (Visualized)
The following diagram illustrates how the sequential addition of functional groups transforms a simple benzene ring into the functional BFMB acceptor unit.
Caption: Stepwise electronic tuning. The -CN and -F groups synergistically lower the Frontier Molecular Orbitals (FMOs), making BFMB an ideal electron-deficient core.
Application 1: Synthesis of TADF Emitters (OLEDs)
Thermally Activated Delayed Fluorescence (TADF) materials require a small energy gap between Singlet (
) and Triplet () states ( eV).[1] BFMB is an ideal acceptor core for these systems.[1]
Mechanism: The Methyl group at C4 creates steric hindrance when a donor (e.g., Carbazole) is coupled at the C5 position (replacing Bromine). This twists the molecule, spatially separating the HOMO (on the donor) from the LUMO (on the BFMB acceptor).
Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cycle Argon/Vacuum 3 times.
Loading: Under Argon flow, add BFMB, Carbazole,
, Ligand, and .
Solvation: Add anhydrous Toluene via syringe.
Degassing: Bubble Argon through the solution for 20 minutes (Sparging) to remove dissolved
(Critical for TADF purity).
Reaction: Heat to 110°C (reflux) for 12–24 hours. Monitor via TLC (Silica, Hexane:DCM 4:1).[1]
Workup: Cool to RT. Filter through a Celite pad.[1] Wash with DCM.[1]
Purification: Concentrate filtrate and purify via Flash Column Chromatography.
Note: TADF emitters are sensitive to impurities.[1] Recrystallization from Toluene/Hexane is recommended after the column.[1]
Application 2: Conjugated Polymers (OPVs/OFETs)
In Organic Photovoltaics, BFMB serves as a monomer for "Push-Pull" copolymers.[1] The Fluorine atom induces non-covalent interactions (F···H or F···S) with adjacent thiophene units, planarizing the backbone and improving charge mobility.[1]
Protocol: Suzuki-Miyaura Polycondensation
Objective: Polymerize BFMB with a diboronic ester comonomer.[1]
Workflow Diagram:
Caption: High-Molecular Weight Polymer Synthesis Workflow. Oxygen removal is the rate-determining step for quality.[1]
Critical Parameters:
Stoichiometry: Must be exactly 1:1.00. A variance of >1% significantly reduces Molecular Weight (
). The presence of -CN and -F should shift positively (easier to reduce) compared to non-fluorinated analogues.[1]
References
Maggiore, A., et al. (2025).[1][2][3] "Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs." Journal of Materials Chemistry C.
Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
Uoyama, H., et al. (2012).[1] "Highly efficient organic light-emitting diodes from delayed fluorescence."[1] Nature.[1]
Zhou, H., et al. (2011).[1] "Fluorinated Benzothiadiazole-Based Conjugated Polymers for High-Performance Polymer Solar Cells." Angewandte Chemie International Edition. [1]
Disclaimer: This Application Note is for research purposes only. Handle 5-Bromo-2-fluoro-4-methylbenzonitrile with appropriate PPE, as organic nitriles and halides can be toxic.[1]
Application Notes & Protocols: Advanced Chiral Synthesis Methodologies Utilizing 5-Bromo-2-fluoro-4-methylbenzonitrile
Introduction: The Strategic Value of 5-Bromo-2-fluoro-4-methylbenzonitrile in Modern Medicinal Chemistry 5-Bromo-2-fluoro-4-methylbenzonitrile is a highly functionalized aromatic building block that has garnered signific...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of 5-Bromo-2-fluoro-4-methylbenzonitrile in Modern Medicinal Chemistry
5-Bromo-2-fluoro-4-methylbenzonitrile is a highly functionalized aromatic building block that has garnered significant attention in the field of drug discovery. Its unique substitution pattern—comprising a nitrile group for diverse transformations, a bromine atom for cross-coupling reactions, a fluorine atom for modulating physicochemical properties, and a methyl group for steric and electronic influence—makes it a privileged scaffold for constructing complex and high-value chiral molecules.
The true synthetic power of this intermediate is realized in its conversion to chiral derivatives, particularly chiral benzylic amines. These amines are ubiquitous pharmacophores found in a vast array of clinically significant drugs. This guide provides detailed protocols and the underlying scientific rationale for two robust methodologies for leveraging 5-Bromo-2-fluoro-4-methylbenzonitrile in chiral synthesis: Asymmetric Transfer Hydrogenation and Classical Diastereomeric Salt Resolution.
Methodology 1: Asymmetric Transfer Hydrogenation for the Direct Synthesis of Chiral Benzylic Amines
Asymmetric transfer hydrogenation (ATH) represents a powerful and operationally simple method for the direct, enantioselective reduction of nitriles to primary amines. This approach avoids the use of high-pressure hydrogen gas and often proceeds under mild conditions with high enantioselectivity.
Principle of the Reaction:
The core of this transformation lies in a chiral transition metal catalyst, typically based on Ruthenium (Ru) or Rhodium (Rh), complexed with a chiral ligand. The reaction proceeds via a metal-hydride species, which is generated in situ from a hydrogen donor, most commonly formic acid and triethylamine (HCOOH/TEA) or isopropanol. The chiral ligand creates a chiral environment around the metal center, directing the hydride transfer to one face of the nitrile's C≡N triple bond, resulting in the preferential formation of one enantiomer of the amine.
The choice of the catalyst system, particularly the chiral ligand, is paramount for achieving high enantiomeric excess (e.e.). For the reduction of nitriles, catalyst systems such as Ru-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) are well-established and have demonstrated broad applicability.
Experimental Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation
This protocol details the synthesis of (R)- or (S)-(5-bromo-2-fluoro-4-methylphenyl)methanamine using a well-defined Ru(II) catalyst.
Step 1: Catalyst Preparation (or use of commercially available catalyst)
The catalyst, such as [(R,R)-TsDPEN]Ru(p-cymene)Cl, can be purchased directly or prepared according to established literature procedures. Ensure the catalyst is handled under an inert atmosphere (e.g., Argon or Nitrogen) to prevent deactivation.
Step 2: Reaction Setup
To a dry, argon-flushed Schlenk flask, add 5-Bromo-2-fluoro-4-methylbenzonitrile (1.0 eq, e.g., 214 mg, 1.0 mmol).
The flask is sealed and evacuated and backfilled with argon three times.
Add the hydrogen source, which is typically an azeotropic mixture of formic acid and triethylamine (5:2 molar ratio). For a 1.0 mmol scale, add 5.0 mL of the freshly prepared HCOOH/TEA mixture.
The reaction mixture is then stirred vigorously at a controlled temperature, typically between 25-40 °C.
Step 3: Reaction Monitoring
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting benzonitrile.
Step 4: Work-up and Purification
Upon completion, the reaction mixture is cooled to room temperature.
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
The solvent is removed under reduced pressure to yield the crude amine.
The crude product is then purified by column chromatography on silica gel to afford the pure chiral amine.
Step 5: Chiral Purity Determination
The enantiomeric excess (e.e.) of the final product must be determined by chiral HPLC analysis, comparing the product to a racemic standard.
Data Presentation: Expected Outcomes
Parameter
Expected Value
Notes
Catalyst Loading
0.5 - 2.0 mol%
Lower loading may require longer reaction times.
Reaction Time
12 - 48 hours
Highly dependent on substrate and temperature.
Yield
75 - 95%
Post-purification.
Enantiomeric Excess (e.e.)
>90%
Highly dependent on the choice of chiral ligand.
Workflow Visualization
Caption: Asymmetric Transfer Hydrogenation (ATH) Workflow.
Methodology 2: Classical Resolution via Diastereomeric Salt Formation
When direct asymmetric synthesis is not feasible or optimal, classical resolution remains a robust and scalable alternative. This method relies on the principle that diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization.
Principle of the Method:
The strategy involves converting the target molecule into a mixture of diastereomers by reacting it with a single enantiomer of a "resolving agent." For this to be possible, the 5-Bromo-2-fluoro-4-methylbenzonitrile must first be converted into a racemic acid or amine. For instance, the nitrile can be hydrolyzed to a racemic carboxylic acid. This racemic acid is then reacted with a chiral amine (the resolving agent) to form a pair of diastereomeric salts. Due to their different crystal lattice energies, one diastereomer will selectively crystallize from a suitable solvent, allowing for its separation by simple filtration. The desired enantiomer of the acid is then liberated from the salt by treatment with an achiral acid.
Experimental Protocol: Diastereomeric Salt Resolution
Part A: Hydrolysis of Nitrile to Racemic Carboxylic Acid
To a round-bottom flask, add 5-Bromo-2-fluoro-4-methylbenzonitrile (1.0 eq) and a solution of aqueous sodium hydroxide (e.g., 6M NaOH, 10 eq).
Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed.
Cool the mixture to 0 °C in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until a precipitate forms and the pH is ~1-2.
Collect the solid precipitate (racemic 5-bromo-2-fluoro-4-methylbenzoic acid) by vacuum filtration, wash with cold water, and dry under vacuum.
Part B: Diastereomeric Salt Formation and Crystallization
Dissolve the racemic carboxylic acid (1.0 eq) in a suitable hot solvent (e.g., ethanol, methanol, or isopropanol).
In a separate flask, dissolve the chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine) (0.5 eq) in a minimal amount of the same solvent.
Slowly add the resolving agent solution to the hot acid solution with stirring.
Allow the solution to cool slowly to room temperature, and then if necessary, store at a lower temperature (e.g., 4 °C) to induce crystallization. The formation of a crystalline solid should be observed.
Collect the crystals by vacuum filtration. These crystals represent the salt of one diastereomer. The mother liquor contains the other diastereomer.
Part C: Liberation of the Enantiopure Acid
Suspend the collected diastereomeric salt crystals in water.
Add an aqueous acid (e.g., 1M HCl) and stir until the solid dissolves.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
The organic layers contain the enantiomerically enriched carboxylic acid, and the aqueous layer contains the protonated chiral resolving agent.
Wash, dry, and evaporate the organic layer to yield the enantiopure (or enriched) carboxylic acid. The resolving agent can often be recovered from the aqueous layer by basification and extraction.
Data Presentation: Common Resolving Agents
Target Functional Group
Resolving Agent Class
Examples
Carboxylic Acid
Chiral Amines
(R)- or (S)-α-methylbenzylamine, Brucine, Quinine
Amine
Chiral Acids
(R)- or (S)-Mandelic acid, Tartaric acid derivatives
Workflow Visualization
Caption: Diastereomeric Salt Resolution Workflow.
Conclusion and Future Prospects
5-Bromo-2-fluoro-4-methylbenzonitrile serves as a versatile and valuable starting material for the efficient construction of chiral molecules essential for drug discovery. The methodologies of asymmetric transfer hydrogenation and classical diastereomeric resolution offer reliable and scalable pathways to access enantiopure amines and carboxylic acids derived from this scaffold. The choice between these methods will depend on factors such as the availability of catalysts, scalability requirements, and the specific structural nuances of downstream targets. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of such robust synthetic methodologies to highly functionalized building blocks will remain a cornerstone of modern medicinal chemistry.
References
Asymmetric Transfer Hydrogenation of Aromatic Ketones and Nitriles. Noyori, R., & Hashiguchi, S. (1997). Accounts of Chemical Research, 30(2), 97-102.[Link]
A Practical Guide to Understanding and Optimizing Diastereomeric Salt Resolutions. Vogels, C. M., & Westcott, S. A. (2018). Chemical Society Reviews, 47(15), 5581-5599.[Link]
Synthesis of Enantiopure Amines by Asymmetric Hydrogenation. Blaser, H. U., & Spindler, F. (2009). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions, 2nd Edition.[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimization of 5-Bromo-2-fluoro-4-methylbenzonitrile Synthesis
Executive Summary: The "Push-Pull" Challenge Welcome to the technical guide for synthesizing 5-Bromo-2-fluoro-4-methylbenzonitrile . This synthesis is deceptively simple in structure but challenging in practice due to th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Push-Pull" Challenge
Welcome to the technical guide for synthesizing 5-Bromo-2-fluoro-4-methylbenzonitrile . This synthesis is deceptively simple in structure but challenging in practice due to the competing electronic effects on the benzene ring.
You are dealing with a trisubstituted benzene ring containing:
Cyano (-CN): Strong electron-withdrawing group (EWG), meta-director.
Fluoro (-F): EWG (inductive) but ortho/para-director (resonance).
Methyl (-CH3): Electron-donating group (EDG), ortho/para-director.
The Core Problem: The combined electron-withdrawing nature of the Cyano and Fluoro groups significantly deactivates the ring toward Electrophilic Aromatic Substitution (EAS), leading to sluggish reaction rates and incomplete conversion. Conversely, the Methyl group activates the benzylic position, creating a high risk of radical side reactions (benzylic bromination) if reaction conditions are not strictly ionic.
Reaction Landscape & Competitive Pathways
The following diagram illustrates the desired pathway versus the critical failure modes (Regioisomerism, Benzylic Bromination, and Hydrolysis).
Figure 1: Reaction landscape showing the narrow operating window required to favor C5-bromination over competing side reactions.
Troubleshooting Guide (Q&A)
Issue 1: "My yield is stuck at 40-50%, and I see unreacted starting material."
Diagnosis: Ring Deactivation.
The combination of -CN and -F groups pulls electron density from the ring, making it a poor nucleophile for the bromonium ion. Standard conditions (e.g.,
in Acetic Acid) are often too weak.
Corrective Action:
Switch to a "Super-Electrophile" System: Use N-Bromosuccinimide (NBS) in concentrated Sulfuric Acid (
) or Triflic Acid. The strong acid protonates the NBS, generating a highly reactive bromonium species capable of attacking the deactivated ring.
Increase Reagent Stoichiometry: Use 1.2 to 1.5 equivalents of the brominating agent.
Agitation: These reactions often become biphasic or viscous. Ensure vigorous stirring to maximize contact between the organic substrate and the acid phase.
Issue 2: "I see a major impurity spot just above my product on TLC (or +14 mass in LCMS?)."
Diagnosis: Benzylic Bromination (Radical Pathway).
If you used NBS in a non-polar solvent (like
or Benzene) or exposed the reaction to light, you likely brominated the methyl group () instead of the aromatic ring.
Corrective Action:
Exclude Light: Wrap the reaction vessel in aluminum foil.
Change Solvent: Switch to a highly polar, ionic solvent (Sulfuric Acid or TFA). Radical mechanisms are suppressed in these media.
Add Radical Scavenger: If persistent, add a small amount (1 mol%) of BHT (butylated hydroxytoluene) to inhibit the radical chain reaction.
Issue 3: "My product turned into a solid that is soluble in water/base."
Diagnosis: Nitrile Hydrolysis.
The nitrile (-CN) group has hydrolyzed to an amide (
) or carboxylic acid (). This happens when the acid concentration drops (introducing water) or the temperature is too high.
Corrective Action:
Control Temperature: Keep the reaction below 40°C . The hydrolysis rate increases exponentially with temperature.
Acid Concentration: Maintain
concentration between 90-95% .
Too dilute (<80%): Water is available for hydrolysis.[1]
Too concentrated (Oleum): Risk of sulfonation or oxidative tarring.
Issue 4: "I have a mixture of isomers (3-Bromo and 5-Bromo). How do I separate them?"
Diagnosis: Regioselectivity Issues.
While the 5-position is favored (less sterically hindered and electronically activated by the para-F), the 3-position is also activated by the ortho-methyl.
Corrective Action:
Purification: These isomers often have very similar boiling points and
values. Recrystallization is usually superior to column chromatography for this separation.
Suggested Solvent System: Ethanol/Water or Hexane/Ethyl Acetate mixtures. The symmetrical nature of the 5-bromo isomer often leads to better crystal packing than the crowded 3-bromo isomer.
Thermodynamic Control: Run the reaction at the lowest possible temperature (0°C to rt) to favor the kinetically accessible 5-position (less steric hindrance) over the 3-position.
Optimized Experimental Protocol
Objective: Synthesis of 5-Bromo-2-fluoro-4-methylbenzonitrile via Ionic Bromination.
Parameter
Specification
Rationale
Reagent
1,3-Dibromo-5,5-dimethylhydantoin (DBH) or NBS
DBH is more atom-economical (2 Br atoms) and often cleaner than NBS.
Low temp prevents nitrile hydrolysis and improves regioselectivity.
Time
4 - 12 Hours
Monitor by HPLC; stop immediately upon consumption of SM to prevent over-bromination.
Step-by-Step Procedure:
Preparation:
Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring may fail in viscous acid), a thermometer, and a drying tube (CaCl2).
Safety Note:
is corrosive. Brominating agents can release vapor. Work in a fume hood.
Dissolution:
Charge Sulfuric Acid (95%) (10 volumes relative to substrate mass) into the flask.
Cool to 0–5°C using an ice bath.
Add 2-Fluoro-4-methylbenzonitrile (1.0 eq) portion-wise. Ensure it dissolves or disperses fully.
Bromination:
Add N-Bromosuccinimide (NBS) (1.2 eq) or DBH (0.6 eq) in small portions over 30–60 minutes.
Critical: Maintain internal temperature below 10°C during addition to control exotherm.
Reaction:
Remove ice bath and allow the mixture to warm to Room Temperature (20–25°C) .
Stir for 4–12 hours.
IPC (In-Process Control): Take an aliquot, quench in ice water, extract with Ethyl Acetate, and check HPLC/TLC. Look for the disappearance of the starting material peak.[1]
Quench & Isolation:
Pour the reaction mixture slowly onto crushed ice (20 volumes). Caution: Strong Exotherm.
The product typically precipitates as a solid.
Filtration: Filter the solid and wash copiously with water to remove residual acid.
Alternative (if oil forms): Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash organic layer with Sat.
(to remove acid) and Brine. Dry over and concentrate.
Purification:
Recrystallize the crude solid from Ethanol or a Toluene/Heptane mixture to remove trace regioisomers.
References & Grounding
Industrial Bromination of Deactivated Benzonitriles:
Source: Patent CN103936622A. Describes the synthesis of 5-bromo-2-fluorobenzonitrile using DBH in Sulfuric Acid. This is the closest industrial precedent for the 4-methyl analog.
Link:
Enzalutamide Intermediate Synthesis (Contextual):
Source: Patent WO2011106570A1. Describes the broader class of 4-cyano-3-trifluoromethylphenyl derivatives, establishing the stability of the benzonitrile scaffold under halogenation conditions.
Link:
Regioselectivity in Electrophilic Aromatic Substitution:
Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry. (Standard text regarding directing effects of -CN, -F, and -CH3 groups).
Note: Confirms that C5 is electronically activated by the para-Fluorine and ortho-Methyl, while C3 is sterically hindered.
5-Bromo-2-fluoro-4-methylbenzonitrile (CAS: 1269493-45-9) is a highly functionalized scaffold used primarily in the synthesis of androgen receptor antagonists and kinase inhibitors. Its reactivity profile is defined by three competing functional groups:
Aryl Bromide (C-Br): Prime site for Pd-catalyzed cross-coupling (Suzuki, Buchwald).
Aryl Fluoride (C-F): Highly activated for Nucleophilic Aromatic Substitution (
) due to the ortho-nitrile electron-withdrawing group (EWG).
Nitrile (CN): Susceptible to hydrolysis (to amide/acid) under basic aqueous conditions or nucleophilic attack by organometallics.
This guide addresses the three most common user-reported issues: Regioselectivity Failure , Nitrile Hydrolysis during Coupling , and Incomplete
Conversion .
Module 1: Reactivity & Selectivity Landscape
User Question: "I am trying to couple an amine at the fluorine position, but I'm seeing degradation. Conversely, when I try Suzuki coupling at the bromine, I lose the nitrile. How do I control the selectivity?"
Technical Insight:
The "Selectivity Paradox" here is driven by the ortho-nitrile. It activates the fluorine for
but also makes the ring sensitive to base-mediated hydrolysis.
Reactivity Pathway Diagram
The following diagram illustrates the divergent reaction pathways and the conditions required to access them selectively.
Figure 1: Divergent reactivity pathways. Path A utilizes the electron-deficient ring for substitution.[1][2] Path B utilizes the C-Br bond for metal catalysis. Path C is a common decomposition route.
Issue: Users frequently report hydrolysis of the nitrile group (conversion to primary amide) when using standard aqueous Suzuki conditions (e.g.,
/Water).
Root Cause: The nitrile group is electron-deficient. In the presence of water and heat (standard Suzuki conditions), hydroxide ions attack the nitrile carbon.
Protocol Optimization:
To preserve the nitrile and the fluorine, you must switch to anhydrous or mild base conditions.
Parameter
Standard (High Risk)
Optimized (Recommended)
Rationale
Solvent
DMF/Water, EtOH/Water
Toluene/1,4-Dioxane (Anhydrous)
Eliminates water to prevent nitrile hydrolysis.
Base
, (aq)
(solid) or
is mild; allows "anhydrous" activation of boronic esters [1].
Catalyst
or XPhos Pd G2
Bidentate ligands () resist dehalogenation; XPhos is active at lower temps.
Temp
>100°C
60–80°C
Lower temperature reduces the rate of side reactions at the C-F bond.
Step-by-Step Protocol (Anhydrous Conditions):
Charge: In a glovebox or under Ar, combine 5-Bromo-2-fluoro-4-methylbenzonitrile (1.0 eq), Boronic Acid (1.2 eq),
(3.0 eq, finely ground), and (5 mol%).
Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration).
Cycle: Degas via sparging with Argon for 10 mins.
Reaction: Heat to 80°C. Monitor via LCMS.
Checkpoint: If conversion is slow, add 1-2 drops of water (controlled activation) rather than using a bulk aqueous solvent.
Module 3: Optimizing
Reactions (C-F Focus)
Issue: Low conversion or "stalled" reactions when attempting to displace the fluorine with amines or alkoxides.
Root Cause: While the nitrile activates the ortho-fluorine, the methyl group at the para position (relative to F) is electron-donating, which slightly deactivates the ring compared to a simple fluorobenzonitrile.
Troubleshooting Guide:
Q: Which solvent should I use?
Recommendation:DMSO or NMP .
Why? These polar aprotic solvents stabilize the Meisenheimer complex intermediate formed during the addition step of the
mechanism [2].
Avoid: THF or DCM (boiling points too low, poor solvation of intermediates).
Q: My base is causing byproducts. What should I change?
If using alkoxides (
, ): These are strong nucleophiles and may attack the nitrile.
Correction: Use
or DIPEA (Hünig's Base) . These are non-nucleophilic bases that simply scavenge the proton from the incoming amine.
Q: Can I use microwave irradiation?
Yes. Microwave heating is highly effective for this substrate.
Protocol: 120°C for 10–20 minutes in DMSO usually drives the reaction to completion without affecting the bromine [3].
Optimization Workflow
Figure 2: Decision logic for maximizing yield in Nucleophilic Aromatic Substitution.
Module 4: Critical Safety & Handling
Lachrymator Warning: Benzyl halides and certain benzonitriles can be potent lachrymators. Handle exclusively in a fume hood.
Cyanide Risk: While the nitrile is bonded to the ring, combustion or strong acid hydrolysis can release HCN. Ensure waste streams are kept basic (pH > 10) to prevent HCN evolution.
References
Suzuki-Miyaura Coupling Mechanism & Base Effects
Title: Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
Preventing debromination in 5-Bromo-2-fluoro-4-methylbenzonitrile reactions
Welcome to the Technical Assistance Center (TAC) for 5-Bromo-2-fluoro-4-methylbenzonitrile applications. This guide is structured to address the specific reactivity profiles of this scaffold, focusing on the competition...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Assistance Center (TAC) for 5-Bromo-2-fluoro-4-methylbenzonitrile applications.
This guide is structured to address the specific reactivity profiles of this scaffold, focusing on the competition between the labile Aryl-Bromide (C-Br) bond, the activated Aryl-Fluoride (C-F) bond, and the Benzylic Methyl group.
Section 1: Diagnostic Matrix & Quick Triage
Before modifying your protocol, identify the specific mode of "debromination" you are observing. The loss of the bromine atom occurs via distinct mechanisms depending on your reaction type.
Reaction Type
Observed Byproduct
Mechanism of Failure
Primary Fix
Pd-Catalyzed Coupling (Suzuki, Buchwald)
Ar-H (Hydrodebromination)
Formation of Pd-H species via -hydride elimination from solvents/bases or reaction with water.
Switch to bases lacking -hydrogens (e.g., K₃PO₄) and anhydrous solvents.
Nucleophilic Substitution (SNAr on Fluorine)
Ar-Nu (at Br position)
Competitive attack at Br due to high temperature or non-selective catalyst.
Lower temperature; exploit the ortho-cyano effect which activates F over Br.
Benzylic Bromination (Radical)
Ar-H or Ring-Br scrambling
Radical transfer to the aryl ring or H-abstraction.
Use stoichiometric NBS and lower radical initiator loads; avoid excess heat.
Lithiation / Metal-Halogen Exchange
Ar-H (Quenched anion)
Incomplete exchange or protonation by wet solvent before electrophile addition.
Ultra-dry conditions; Cryogenic control (-78°C).
Section 2: Deep Dive – Preventing Hydrodebromination in Cross-Coupling
The most frequent technical inquiry regarding 5-Bromo-2-fluoro-4-methylbenzonitrile is the conversion of the C-Br bond to C-H during Suzuki-Miyaura or Buchwald-Hartwig couplings.
The Mechanistic Cause
Hydrodebromination competes with the transmetallation step. It is driven by the formation of a Palladium-Hydride (Pd-H) species.[1]
Oxidative Addition: Pd(0) inserts into C-Br.
The Error Pathway: Instead of transmetallating with the boronic acid, the Pd(II) species encounters a hydride source.
Source A: Alcohols (solvent) or Alkoxide bases (e.g., Ethoxide) undergo
-hydride elimination.
Source B: Water (in aqueous bases) reacts with Pd to form Pd-OH, which can generate Pd-H.
Reductive Elimination: The Ar-Pd-H species collapses to release Ar-H (the debrominated byproduct).[1]
Troubleshooting Protocol (Suzuki-Miyaura)
Scenario: You are coupling 5-Bromo-2-fluoro-4-methylbenzonitrile with Phenylboronic acid and observing 15% debrominated product (3-fluoro-4-methylbenzonitrile).
Step-by-Step Optimization:
Base Substitution (Critical):
Stop using: NaOEt, KOtBu, or Et3N. These promote
-hydride elimination.
Start using:K₃PO₄ (anhydrous) , Cs₂CO₃ , or KF . These inorganic bases lack protons on the
-position relative to the coordinating atom.
Solvent Switch:
If using EtOH/Water or MeOH/Water: Switch to Toluene/Water (10:1) or 1,4-Dioxane (anhydrous) .
Why: Removing the alcohol removes the primary hydride donor.
Catalyst & Ligand Control:
Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ for standard cases.
Advanced: If the reaction is sluggish (leading to catalyst decomposition and debromination), use a highly active catalyst like Pd-SPhos or Pd-XPhos G3/G4 precatalysts to accelerate the productive coupling cycle over the slow decomposition pathway.
Water Management:
While Suzuki coupling requires some water for the boronate activation, excess water promotes protodepalladation. Use a 95:5 organic:water ratio or use anhydrous conditions with a phase transfer catalyst (e.g., TBAB).
Visualizing the Competition
Caption: The kinetic competition between productive transmetallation (Green) and the hydrodebromination failure mode (Red).
Section 3: SNAr Selectivity (Fluorine vs. Bromine)
The Challenge: You want to displace the Fluorine (SNAr) with an amine or alkoxide, but you are worried about displacing the Bromine or losing it.
The Science:
In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the addition of the nucleophile to form the Meisenheimer complex.
Fluorine is highly electronegative, stabilizing the anionic intermediate significantly better than Bromine.
Position: The Fluorine is ortho to the Cyano (-CN) group. The -CN group is a powerful electron-withdrawing group (EWG) that activates the ortho position. The Bromine is meta to the -CN, making it significantly less electrophilic for SNAr.
Protocol for Selective F-Displacement:
Temperature: Keep the reaction between 0°C and 60°C .
F-displacement usually occurs < 60°C due to CN-activation.
Br-displacement typically requires > 100°C or metal catalysis.
Solvent: Use DMSO or DMF . These polar aprotic solvents accelerate SNAr on Fluorine by solvating the cation of your nucleophile, leaving the "naked" anion to attack the most activated position (the C-F bond).
Avoid Metals: Do not add copper or palladium salts, as these will activate the C-Br bond.
Section 4: Frequently Asked Questions (FAQs)
Q1: I need to lithiate the methyl group, but I keep getting debromination. What do I do?
Answer: The C-Br bond undergoes Lithium-Halogen exchange faster than the methyl deprotonation. You cannot use n-BuLi to deprotonate the methyl group if the Bromine is present.
Workaround: You must protect the Br or perform the coupling before functionalizing the methyl group. Alternatively, use a sterically hindered base like LiTMP or LDA at -78°C which may favor deprotonation over exchange, but this is high-risk. The safest route is to perform your cross-coupling on the Br first, then functionalize the methyl group.
Q2: Can I use ethanol as a co-solvent in my Suzuki coupling?
Answer: If you are observing debromination, no . Primary and secondary alcohols are excellent hydride donors for Palladium. Switch to Toluene/Water or DME/Water.
Q3: Is the nitrile group stable during these reactions?
Answer: Generally, yes. However, if you use strong aqueous acid or base at high reflux (>100°C), the nitrile can hydrolyze to an amide or acid. Under standard Suzuki (80°C, K₃PO₄) or SNAr conditions, the nitrile is stable.
Section 5: Decision Tree for Troubleshooting
Caption: Logic flow for isolating the cause of debromination based on reaction parameters.
References
BenchChem Technical Support. Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid (Analogous Chemistry). Retrieved from
Organometallics (ACS). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation. DOI: 10.1021/om200898t.[2] Retrieved from
Chemical Science. Protodepalladation as a Strategic Elementary Step in Catalysis (Mechanistic Review). Retrieved from
Baran Lab (Scripps). Haloselectivity of Heterocycles and Aryl Halides. Retrieved from
Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from
Technical Support Center: Synthesis of 5-Bromo-2-fluoro-4-methylbenzonitrile
This guide provides in-depth troubleshooting for the synthesis of 5-Bromo-2-fluoro-4-methylbenzonitrile, a key intermediate in pharmaceutical development. Designed for researchers and drug development professionals, this...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth troubleshooting for the synthesis of 5-Bromo-2-fluoro-4-methylbenzonitrile, a key intermediate in pharmaceutical development. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the underlying chemistry of the synthetic process, enabling you to diagnose and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common synthetic routes to prepare 5-Bromo-2-fluoro-4-methylbenzonitrile?
There are two primary, well-established routes for the synthesis of 5-Bromo-2-fluoro-4-methylbenzonitrile. The choice of route often depends on the availability of starting materials, scalability, and safety considerations.
Sandmeyer Reaction Route: This classic method involves the diazotization of 3-bromo-6-fluoro-4-methylaniline followed by cyanation using a copper(I) cyanide catalyst. This route is often favored for its reliability and predictability.[1][2]
Bromination of 2-fluoro-4-methylbenzonitrile: This approach involves the direct bromination of the pre-formed benzonitrile ring. While seemingly more direct, controlling the regioselectivity of the bromination can be a challenge.
Below is a diagram illustrating the Sandmeyer reaction approach.
Caption: The Sandmeyer reaction pathway for synthesizing 5-Bromo-2-fluoro-4-methylbenzonitrile.
Troubleshooting Guide: The Sandmeyer Reaction Route
This section will focus on troubleshooting the more common Sandmeyer reaction route for the synthesis of 5-Bromo-2-fluoro-4-methylbenzonitrile.
Part 1: Diazotization of 3-Bromo-6-fluoro-4-methylaniline
Q2: My diazotization reaction is not proceeding to completion, or I am observing a significant amount of side products. What are the likely causes?
Incomplete diazotization or the formation of side products often stems from improper temperature control or issues with the quality and stoichiometry of the reagents. The nitrosation of primary aromatic amines to form diazonium salts is a highly exothermic reaction that requires careful temperature management.[3]
Potential Causes and Solutions:
Potential Cause
Explanation
Recommended Solution
Inadequate Temperature Control
The diazonium salt is unstable at higher temperatures and can decompose, leading to the formation of phenols and other byproducts.
Maintain a strict reaction temperature of 0-5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for efficient cooling.
Incorrect Stoichiometry of Sodium Nitrite
An excess of sodium nitrite can lead to the formation of unwanted side products, while an insufficient amount will result in incomplete conversion of the starting amine.
Use a slight excess (1.05-1.1 equivalents) of high-purity sodium nitrite.
Low Quality of Starting Amine
Impurities in the 3-bromo-6-fluoro-4-methylaniline can interfere with the diazotization reaction.
Ensure the starting amine is of high purity (>98%). If necessary, recrystallize the starting material.
Insufficient Acid Concentration
The reaction requires a strong acidic medium to generate nitrous acid in situ and to stabilize the resulting diazonium salt.
Use a sufficient excess of a strong, non-nucleophilic acid like sulfuric acid.
Experimental Protocol: Diazotization
To a stirred solution of 3-bromo-6-fluoro-4-methylaniline (1.0 eq) in 40% H2SO4, cool the mixture to 0-5 °C in an ice-salt bath.
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C.
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The resulting diazonium salt solution is used immediately in the next step.
Part 2: The Sandmeyer Reaction (Cyanation)
Q3: I am experiencing low yields in the Sandmeyer reaction step. What are the critical parameters to consider?
The Sandmeyer reaction, while robust, is sensitive to several factors that can impact the yield of the desired benzonitrile.[1][4] Key among these are the catalyst activity, reaction temperature, and the presence of competing side reactions.
Troubleshooting Low Yields:
Parameter
Impact on Yield
Optimization Strategy
Catalyst Activity
The copper(I) cyanide catalyst is crucial for the conversion of the diazonium salt to the nitrile. The activity of the catalyst can be diminished by oxidation to copper(II) or by impurities.
Use freshly prepared or high-purity copper(I) cyanide. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Reaction Temperature
The decomposition of the diazonium salt is temperature-dependent. If the temperature is too low, the reaction may be sluggish. If it is too high, decomposition and side reactions can dominate.
The optimal temperature for the Sandmeyer cyanation is typically between 60-70 °C. A controlled heating mantle and a thermocouple should be used to maintain a stable temperature.
pH of the Reaction Mixture
The pH of the reaction mixture can influence the stability of the diazonium salt and the rate of the Sandmeyer reaction.
The reaction is typically carried out under acidic conditions. However, the pH should be monitored and adjusted if necessary.
Presence of Oxygen
Oxygen can promote the formation of undesired phenolic byproducts.
Degas all solvents and reagents prior to use. Maintain a positive pressure of an inert gas throughout the reaction.
Q4: I am observing the formation of a significant amount of a dark, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?
The formation of tar-like substances is a common issue in Sandmeyer reactions and is often attributed to the decomposition of the diazonium salt into highly reactive radical species that polymerize.
Preventing Tar Formation:
Strict Temperature Control: As mentioned previously, maintaining the optimal reaction temperature is critical to minimize decomposition.
Slow Addition of Diazonium Salt: Adding the cold diazonium salt solution slowly to the hot catalyst solution can help to control the reaction rate and minimize localized overheating.
Efficient Stirring: Vigorous stirring ensures even heat distribution and rapid mixing of the reactants.
Caption: A troubleshooting workflow for addressing low yields in the Sandmeyer reaction.
Part 3: Work-up and Purification
Q5: My crude product is an oil and difficult to crystallize. What purification strategies do you recommend?
Obtaining a crystalline product can sometimes be challenging. If the crude product oils out, several techniques can be employed to induce crystallization.
Crystallization Troubleshooting:
Solvent System Adjustment: Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent is often effective. For 5-Bromo-2-fluoro-4-methylbenzonitrile, systems like ethanol/water or hexanes/ethyl acetate can be explored.
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Rapid cooling can promote oiling out.
Seeding: If you have a small amount of crystalline product, adding a seed crystal to the supersaturated solution can induce crystallization.
Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.
Q6: What is the best method for purifying the final product to >99% purity?
For high-purity requirements, a combination of techniques is often necessary.
Column Chromatography: If recrystallization fails to remove all impurities, column chromatography is a highly effective method.[5] A silica gel column with a gradient elution of hexanes and ethyl acetate is a good starting point.
Recrystallization: Even after column chromatography, a final recrystallization step can help to remove any remaining minor impurities and provide a product with excellent crystalline form.
Safety Considerations
Q7: What are the primary safety hazards associated with the synthesis of 5-Bromo-2-fluoro-4-methylbenzonitrile?
This synthesis involves several hazardous materials and reactions that require strict adherence to safety protocols.
Copper(I) Cyanide: This reagent is highly toxic if inhaled, ingested, or absorbed through the skin.[6][7][8] It can also release highly toxic hydrogen cyanide gas upon contact with acids. Always handle copper(I) cyanide in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
Diazonium Salts: Arenediazonium salts can be explosive when isolated in a dry state. For this reason, they are almost always generated in situ and used immediately in solution.[3]
Brominating Agents: If the alternative synthetic route is chosen, brominating agents are corrosive and toxic. Handle with care in a fume hood.
Solvents: Many of the organic solvents used are flammable and can be harmful if inhaled or absorbed through the skin.
Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.
Characterization of 5-Bromo-2-fluoro-4-methylbenzonitrile
Q8: What are the expected spectroscopic data for the final product?
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
Technique
Expected Data
¹H NMR
The proton NMR spectrum should show two singlets in the aromatic region, corresponding to the two aromatic protons, and a singlet in the aliphatic region for the methyl group.
¹³C NMR
The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the fluorine will show a characteristic large coupling constant.[9]
¹⁹F NMR
The fluorine NMR spectrum will show a singlet, confirming the presence of the single fluorine atom.
Mass Spectrometry
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (214.03 g/mol ), with a characteristic isotopic pattern for the presence of one bromine atom.
Infrared (IR) Spectroscopy
The IR spectrum should show a strong absorption band around 2230 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration.
References
CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents.
(PDF) 2-Bromo-4-methylbenzonitrile - ResearchGate. Available at: [Link]
WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents.
US5466859A - Process for preparing fluorobenzonitriles - Google Patents.
COPPER CYANIDE HAZARD SUMMARY - NJ.gov. Available at: [Link]
Diazotisation - Organic Chemistry Portal. Available at: [Link]
CN102093256A - Synthesis method of 2,4-binitro-6-bromaniline diazonium salt - Google Patents.
Sandmeyer reaction - Wikipedia. Available at: [Link]
24.8: Reactions of Arylamines - Chemistry LibreTexts. Available at: [Link]
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
Propose steps for the conversion of 3-Methylaniline (m-toluidine) to 2,4,6-tribromobenzoic acid... - Homework.Study.com. Available at: [Link]
CHAPTER 5 NMR SPECTROSCOPY - University of Pretoria. Available at: [Link]
Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Available at: [Link]
Technical Support Center: Coupling Strategies for 5-Bromo-2-fluoro-4-methylbenzonitrile
Substrate Analysis & Critical Challenges Before selecting a catalyst, we must deconstruct the electronic and steric environment of 5-Bromo-2-fluoro-4-methylbenzonitrile . This is not a standard aryl bromide; it presents...
Author: BenchChem Technical Support Team. Date: February 2026
Substrate Analysis & Critical Challenges
Before selecting a catalyst, we must deconstruct the electronic and steric environment of 5-Bromo-2-fluoro-4-methylbenzonitrile . This is not a standard aryl bromide; it presents a "perfect storm" of competing reactivities.
The Molecular Dashboard
Feature
Position
Effect on Coupling
Risk Factor
Bromine (-Br)
C5
Primary Reactive Site.
Good leaving group for Oxidative Addition.
Methyl (-CH₃)
C4 (Ortho to Br)
Steric Hindrance. Blocks the approach of the Pd-complex.
High: Standard catalysts (e.g., Pd(PPh₃)₄) will likely fail or require excessive heat.
Fluorine (-F)
C2 (Para to Br)
Electronic Activation. Makes the ring electron-deficient.
Critical: Highly susceptible to SNAr displacement by nucleophiles (bases/amines) due to the ortho-cyano group.
Cyano (-CN)
C1
Catalyst Poisoning. Can coordinate to Pd species.
Medium: May require higher catalyst loading or non-coordinating solvents.
Decision Matrix: Catalyst Selection
The following logic flow illustrates how to navigate the competition between efficient cross-coupling and the side reactions (SNAr or Dehalogenation).
Figure 1: Decision tree for catalyst and base selection based on the dominant failure mode for each reaction type.
Protocol Module A: Suzuki-Miyaura Coupling[2]
The Challenge: The ortho-methyl group at C4 creates significant steric bulk, preventing the transmetallation step with standard triphenylphosphine ligands.
The Solution: Use Dialkylbiaryl phosphine ligands (Buchwald Ligands). SPhos and XPhos are structurally designed to "reach around" ortho-substituents.
Optimized Protocol
Catalyst:XPhos Pd G3 (or SPhos Pd G3). These precatalysts ensure a 1:1 Pd:Ligand ratio and rapid activation.
Loading: 1.0 – 2.0 mol%.
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (if the boronic acid is soluble).
Base:K₃PO₄ (Potassium Phosphate Tribasic).
Why? Stronger bases like hydroxides (NaOH) or alkoxides can hydrolyze the nitrile group to an amide/acid or displace the fluorine.
Step-by-Step:
Charge a reaction vial with 5-Bromo-2-fluoro-4-methylbenzonitrile (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv).
Add K₃PO₄ (2.0 equiv).
Seal the vial and purge with Nitrogen/Argon for 5 minutes (Critical: Oxygen kills active Pd(0)).
Add degassed 1,4-Dioxane (0.2 M concentration) and degassed Water (ratio 4:1).
Heat to 80°C for 2-4 hours.
QC Check: Monitor by LCMS. Look for the disappearance of the bromide (M+H not usually visible, check UV) and formation of the biaryl.
The Challenge:SNAr Competition. The amine nucleophile is statistically likely to attack the C-F position (activated by the ortho-CN) rather than wait for the Palladium cycle to complete at the C-Br position.
The Solution: You must make the Palladium cycle faster than the background SNAr reaction. BrettPhos and RuPhos are exceptional at facilitating oxidative addition and reductive elimination in hindered systems.
Critical Warning: Do NOT use Sodium tert-butoxide (NaOtBu). It is strong enough to trigger SNAr at the fluorine or attack the nitrile.
Solvent: anhydrous t-Amyl Alcohol or Dioxane .
Step-by-Step:
In a glovebox or under strict inert atmosphere, combine Aryl Bromide (1.0 equiv), Amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), and BrettPhos Pd G3 (0.02 – 0.05 equiv).
Add anhydrous t-Amyl Alcohol (0.1 M).
Heat to 80°C .
Note: If SNAr byproducts are observed, lower the temperature to 50°C and increase catalyst loading to 5 mol%. The catalytic cycle has a lower activation energy than the uncatalyzed SNAr; lower heat favors the catalyst.
Troubleshooting & FAQs
Q1: I see the starting material disappearing, but I'm getting a mass corresponding to [M-Br+OH] or [M-Br+OCH3]. What is happening?
Diagnosis: You are experiencing SNAr side reactions .
Cause: The base or solvent is attacking the Fluorine position (C2) or the Nitrile (C1).
Fix:
Switch base from Carbonates/Alkoxides to K₃PO₄ (Phosphate).
Ensure solvents are anhydrous.
If using Methanol/Ethanol as a co-solvent, STOP. Use aprotic solvents (Dioxane, Toluene, THF).
Q2: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.
Diagnosis:Catalyst Poisoning or Product Inhibition .
Cause: The nitrile group (-CN) on the product or reactant might be coordinating to the Palladium, forming an inactive "Pd-nitrile" species.
Fix:
Increase temperature slightly (to break the Pd-N coordination).
Switch to a Pd-PEPPSI-IPr catalyst. The N-Heterocyclic Carbene (NHC) ligand binds Pd more tightly than phosphines and makes the metal center less susceptible to nitrile poisoning [1].
Q3: Why do you recommend G3 precatalysts instead of Pd(OAc)₂ + Ligand?
Diagnosis:Activation Efficiency.
Reasoning: In sterically hindered systems (ortho-methyl), the reduction of Pd(II) to Pd(0) and the association of the bulky ligand is slow and inefficient. G3 precatalysts release the active mono-ligated Pd(0) species immediately upon heating, ensuring high concentration of the active species before side reactions (like SNAr) can take over [2].
References
Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal.[1]
Bruno, N. C., et al. (2013). Third Generation (G3) Buchwald Precatalysts: The State of the Art in Pd-Catalyzed Cross-Couplings. Chemical Science.
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
Gorelsky, S. I. (2012). Origins of the High Activity of Pd-PEPPSI Complexes in Cross-Coupling Reactions. Organometallics.[2][1][3][4]
Base selection for Suzuki reactions involving 5-Bromo-2-fluoro-4-methylbenzonitrile
The following guide is designed as a specialized technical support resource for researchers working with 5-Bromo-2-fluoro-4-methylbenzonitrile (CAS: 1269493-45-9) in Suzuki-Miyaura cross-coupling reactions. [1] Ticket ID...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is designed as a specialized technical support resource for researchers working with 5-Bromo-2-fluoro-4-methylbenzonitrile (CAS: 1269493-45-9) in Suzuki-Miyaura cross-coupling reactions.
[1]
Ticket ID: SC-5B2F4M-OPT
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Subject: Base Selection & Reaction Optimization for Poly-functionalized Aryl Bromides
Executive Summary: The "Triad of Tension"
Working with 5-Bromo-2-fluoro-4-methylbenzonitrile presents a unique chemoselective challenge I call the "Triad of Tension." You are not just coupling a bromide; you are navigating three competing reactivity modes driven by the specific substitution pattern:
Steric Hindrance (C4-Methyl): The methyl group ortho to the bromide (C5) significantly retards the rate of oxidative addition and transmetallation, requiring highly active catalysts or elevated temperatures.
SNAr Susceptibility (C2-Fluoro): The fluorine atom is ortho to the strong electron-withdrawing nitrile group (C1). This creates a highly electrophilic site prone to Nucleophilic Aromatic Substitution (SNAr) by the base or nucleophilic solvents.
Nitrile Hydrolysis (C1-Cyano): The nitrile group is sensitive to hydrolysis (to amide or carboxylic acid) under the basic, aqueous conditions typical of standard Suzuki protocols.
The Goal: Select a base/solvent system that activates the boronic acid without triggering SNAr at the C-F bond or hydrolyzing the C-CN group.
Base Selection Matrix
Use this decision matrix to select the appropriate base based on your specific boronic acid partner and available equipment.
Base System
pKa (conj. acid)
Risk Profile
Recommended For
Anhydrous K₃PO₄
~12.3
Low
Primary Recommendation. Best balance of activation vs. side reactions. Requires polar aprotic solvent (e.g., Dioxane).
CsF (Anhydrous)
~3.2 (HF)
Very Low
Sensitive Substrates. Activates boronate via "F-philic" pathway, avoiding high basicity. Prevents nitrile hydrolysis.
K₂CO₃ (Aqueous)
~10.3
Medium
Standard/Robust Partners. High risk of nitrile hydrolysis if reaction time >4h.
NaOH / KOH
>15.7
Critical
DO NOT USE. High probability of SNAr (OH displaces F) and Nitrile hydrolysis.
NaOtBu / KOtBu
~17
Critical
DO NOT USE. Will cause rapid SNAr displacement of Fluorine.
Recommended Protocols
Protocol A: The "Safety First" Method (Anhydrous)
Best for preventing side reactions; requires dry solvents.
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos or XPhos (4 mol%) (Crucial for overcoming steric hindrance).
Solvent: Anhydrous 1,4-Dioxane or Toluene.
Procedure:
Charge solids into a vial/flask.
Evacuate and backfill with Argon (x3).
Add anhydrous solvent.
Heat to 80–100 °C.
Why this works: The heterogeneous nature of K₃PO₄ in dioxane limits the concentration of dissolved base, minimizing SNAr risk while sufficiently activating the boronic acid.
Protocol B: The "High Throughput" Method (Aqueous/Biphasic)
Faster, but requires careful monitoring of the nitrile.
Reagents:
Base: K₂CO₃ (2.0 equiv, added as 2M aq. solution).
Catalyst: Pd(dppf)Cl₂ or Pd-118 (2–5 mol%).
Solvent: Toluene/Water (4:1) or DME/Water.
Procedure:
Combine organics in solvent.
Add degassed aqueous base.
Heat vigorously at 60–80 °C.
Stop immediately upon consumption of starting material (monitor by HPLC/TLC) to prevent hydrolysis.
Troubleshooting Guide (Q&A)
Q1: I see a new spot on TLC with a slightly lower Rf, and my Fluorine NMR signal disappeared. What happened?
Diagnosis: You likely triggered an SNAr reaction . The base (OH⁻ or alkoxide) attacked the C2 position, displacing the Fluorine.
Solution:
Switch to a non-nucleophilic base (CsF or K₃PO₄).
Eliminate alcohols (MeOH, EtOH) from the solvent system.
Use strictly anhydrous conditions (Protocol A).
Q2: My reaction is stalled (low conversion), but no side products are forming.
Diagnosis: The Steric Hindrance of the C4-methyl group is preventing the Palladium from inserting or transmetallating.
Solution:
Switch to a sterically demanding, electron-rich ligand like SPhos , XPhos , or P(t-Bu)₃ . Standard ligands like PPh₃ are often insufficient for ortho-substituted aryl bromides.
Increase temperature to 100 °C (ensure you are using Protocol A to avoid hydrolyzing the nitrile at this temp).
Q3: I isolated the product, but the CN peak (~2200 cm⁻¹) is missing from the IR, and I see amide peaks.
Diagnosis:Nitrile Hydrolysis . The aqueous base converted the nitrile to a primary amide.
Solution:
Remove water completely. Use Protocol A .
If water is necessary for solubility, reduce the base equivalents to 1.5 and lower the temperature.
Mechanistic Visualization
The following diagram illustrates the competing pathways. Your goal is to maximize the Green Path while blocking the Red Paths .
Caption: Reaction pathway competition. Green arrows indicate the desired catalytic cycle. Red dashed arrows indicate parasitic side reactions caused by improper base selection.
References
Patent Reference for Analogous Conditions
Substituted Benzoxazoles and Methods of Use Thereof. EP 2970156 B1. (Demonstrates use of bulky phosphine catalysts for 5-bromo-2-fluoro-4-methylbenzonitrile intermediates).
Mechanistic Review of SNAr Side Reactions
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][2] Chemical Reviews. (Foundational text on the activation of SNAr by ortho-cyano groups).
Base Selection in Suzuki Coupling
Miyaura, N. (2002). Organoboron Compounds in Cross-Coupling Reactions.[3][4] Topics in Current Chemistry.
Catalyst Selection for Sterically Hindered Substrates
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[5] Accounts of Chemical Research.
The Substrate: 5-Bromo-2-fluoro-4-methylbenzonitrile
Primary Application: Key intermediate for Androgen Receptor Antagonists (e.g., Enzalutamide).
Reactivity Profile:
Electronic Activation: The para-nitrile and ortho-fluorine moieties make the arene electron-deficient. This significantly accelerates the rate of Oxidative Addition (OA) to Pd(0).
The Trap: Because OA is fast, the resulting Aryl-Pd(II)-Br species accumulates rapidly. If the subsequent Transmetallation (TM) step is slow (due to steric hindrance or poor solubility of the coupling partner), the system becomes prone to side reactions.
The Problem: Homocoupling
In the context of this substrate, "homocoupling" can refer to two distinct failure modes.[1] You must first diagnose which one is occurring, as the solutions are diametrically opposed.
Failure Mode
Structure
Cause
Type A: Reductive Homocoupling
Ar–Ar (Dimer of the Bromide)
Disproportionation of Ar-Pd-Br species due to stalled Transmetallation.
Type B: Oxidative Homocoupling
Ar'–Ar' (Dimer of the Boronic Acid)
Presence of Oxygen () or excess oxidant acting on the boronate species.
Diagnostic Workflow (Troubleshooting)
Before altering your conditions, confirm the identity of the impurity using LC-MS.
Caption: Diagnostic logic tree for distinguishing between reductive (bromide) and oxidative (boronate) homocoupling pathways.
Technical Deep Dive: Mechanisms & Solutions
Scenario A: Reductive Homocoupling (The "Bromide Dimer")
Symptoms: You see the dimer of 5-Bromo-2-fluoro-4-methylbenzonitrile.
Mechanism: The electron-deficient nature of the ring makes the Ar-Pd-Br intermediate prone to disproportionation . Two molecules of Ar-Pd(II)-Br exchange ligands to form Ar-Pd(II)-Ar and Pd(II)Br2. The Ar-Pd-Ar species then reductively eliminates to form the homocoupled Ar-Ar product.
Corrective Actions:
Accelerate Transmetallation: The Ar-Pd-Br species is "waiting" too long.
Action: Use a stronger base (e.g.,
or instead of carbonates) to facilitate the formation of the reactive boronate species.
Action: Add water (if not strictly anhydrous) to improve solubility of the inorganic base.
Ligand Selection:
Action: Switch to bulky, electron-rich phosphines (e.g., XPhos , SPhos , or P(t-Bu)3 ). These ligands stabilize the Pd(II) species and sterically discourage the formation of the bis-aryl palladium complex required for homocoupling.
Concentration Management:
Action:Reverse Addition. Do not have the bromide in high concentration. Add the bromide solution slowly to a mixture of the catalyst and boronic acid. This keeps the steady-state concentration of Ar-Pd-Br low.
Scenario B: Oxidative Homocoupling (The "Boronic Dimer")
Symptoms: You see the dimer of your coupling partner (the boronic acid/ester).
Mechanism: This is driven by Oxygen .[2]
reacts with the Pd(0) or Pd(II) species to form peroxo-complexes that oxidize the boronic acid into a dimer (Glaser-type coupling mechanism).
Corrective Actions:
Degassing is Non-Negotiable:
Action: Do not just sonicate. Sparge the solvent with Argon for at least 15-20 minutes before adding the catalyst.
Action: Perform the reaction under a positive pressure of Argon or Nitrogen.
The "Slow Release" Strategy:
Action: If the boronic acid is dimerization-prone, add it dropwise (as a solution) to the reaction mixture over 1-2 hours. This keeps its concentration low relative to the catalyst and bromide, statistically favoring the cross-coupling over the self-coupling [1].
Optimized Experimental Protocol
Context: Standard Suzuki-Miyaura coupling of 5-Bromo-2-fluoro-4-methylbenzonitrile with an Aryl Boronic Acid.
(2-3 mol%) — Robust against homocoupling compared to Pd(PPh3)4.
Base:
(2.5 equiv) or (2.0 equiv for difficult substrates).
Solvent: 1,4-Dioxane/Water (4:1 ratio).
Step-by-Step Procedure
Pre-Solubilization: Dissolve the aryl bromide and boronic acid in 1,4-Dioxane.
Degassing (Critical Step): Sparge the solution with Argon for 20 minutes via a submerged needle with a vent needle. Note: Oxygen is the primary cause of boronic acid homocoupling.
Base Addition: Dissolve the base in the water portion. Sparge this aqueous solution separately for 10 minutes, then add to the organic phase via syringe under inert atmosphere.
Catalyst Addition: Add the Pd catalyst as a solid under a strong stream of Argon (or add as a slurry in degassed dioxane).
Reaction: Heat to 80-90°C. Monitor by LC-MS.
Troubleshooting: If Ar-Ar (bromide dimer) appears, lower the temperature to 60°C and switch the base to
.
Mechanistic Visualization
The following diagram illustrates the competition between the desired Cross-Coupling cycle and the two Homocoupling parasitic loops.
Caption: Catalytic cycle showing the divergence into Reductive Homocoupling (Ar-Ar) when Transmetallation is stalled, and Oxidative Homocoupling (Ar'-Ar') in the presence of Oxygen.
Frequently Asked Questions (FAQ)
Q: My LC-MS shows a peak at M+M (Bromide Dimer). Should I add more catalyst?A:No. Adding more catalyst might actually increase the local concentration of Ar-Pd-Br, favoring disproportionation. Instead, try Slow Addition of the bromide (the substrate) to the reaction mixture. This keeps the Ar-Pd-Br concentration low, forcing it to react with the boronic acid (which is in excess) rather than finding another Ar-Pd-Br molecule [2].
Q: Can I use ethanol or isopropanol as a co-solvent?A: Use caution. While alcohols are good for solubility, they can act as hydride sources, leading to hydrodehalogenation (Ar-H formation), where the bromine is replaced by hydrogen. If you see Ar-H impurities, switch to a non-protic polar solvent like DMF, DMSO, or strictly Dioxane/Water [3].
Q: The reaction stalls at 60% conversion. Why?A: The electron-deficient nature of 5-Bromo-2-fluoro-4-methylbenzonitrile means the product (biaryl) is also electron-deficient and can bind competitively to the Pd(0), inhibiting the catalyst.
Fix: Increase the temperature to 100°C (if stable) or use a ligand with a wider bite angle like Xantphos or dppf to facilitate product release.
References
Suppression of Homocoupling in Suzuki Cross-Coupling
Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.[3]
Source: ResearchGate / Organic Process Research & Development.
Work-up procedures for 5-Bromo-2-fluoro-4-methylbenzonitrile reactions
Answering the call of complex chemistries, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for navigating the work-up and purification of react...
Author: BenchChem Technical Support Team. Date: February 2026
Answering the call of complex chemistries, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for navigating the work-up and purification of reactions involving 5-Bromo-2-fluoro-4-methylbenzonitrile. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, mastering its handling is crucial for success.[1][2] This guide, structured in a practical question-and-answer format, moves beyond simple procedural lists to explain the underlying chemical principles, ensuring a deeper understanding and empowering you to troubleshoot effectively.
Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with field-tested insights to address the specific challenges you may encounter.
Section 1: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura cross-coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds, making it a frequent application for 5-Bromo-2-fluoro-4-methylbenzonitrile.[3][4] The work-up of these reactions is critical for isolating the desired biaryl product in high purity, free from residual palladium catalyst, boron-containing species, and other by-products.
Q1: What is a standard, reliable work-up procedure for a Suzuki-Miyaura reaction involving 5-Bromo-2-fluoro-4-methylbenzonitrile?
A1: A robust work-up procedure is designed to systematically remove unreacted starting materials, the palladium catalyst, inorganic salts, and boron-containing by-products. The following is a comprehensive, step-by-step protocol that serves as an excellent starting point for most Suzuki couplings with this substrate.
Experimental Protocol: General Suzuki Reaction Work-up
Reaction Quenching & Cooling:
Once the reaction is deemed complete by TLC or LCMS, cool the reaction mixture to room temperature.[5][6]
If the reaction was run at high temperature (e.g., >80 °C), allowing it to cool prevents vigorous, uncontrolled quenching and reduces the volatility of organic solvents.
Filtration of Palladium Residues:
Dilute the cooled reaction mixture with a suitable solvent like ethyl acetate or toluene.
Filter the mixture through a pad of Celite® or silica gel.[7] This initial filtration is crucial for removing the bulk of the precipitated palladium catalyst, which often appears as a fine black powder.[6]
Wash the filter cake thoroughly with the same solvent to ensure complete recovery of the product.
Liquid-Liquid Extraction & Washes:
Combine the filtrate and washes in a separatory funnel.
Aqueous Wash: Wash the organic layer sequentially with:
Water (to remove water-soluble salts like the carbonate or phosphate base).
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to ensure removal of any acidic impurities).
Brine (saturated aqueous NaCl) (to break up emulsions and remove residual water from the organic layer).
Expert Tip: The order and choice of washes can be adapted. For instance, if a boronic acid was used in excess, a wash with a dilute base (e.g., 1M NaOH) can help extract it into the aqueous layer by forming the water-soluble boronate salt.
Drying and Concentration:
Dry the separated organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]
Filter off the drying agent.
Concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
The crude material can then be purified by column chromatography on silica gel or by recrystallization.[7]
The following diagram illustrates this standard workflow.
Caption: Standard workflow for a Suzuki-Miyaura reaction work-up.
Q2: I have a persistent emulsion during the aqueous extraction. How can I resolve this?
A2: Emulsion formation is a common problem, especially when dealing with complex reaction mixtures containing fine particulate matter (like palladium residues) and various salts. Here are several effective strategies to break an emulsion:
Patience and Brine: The first and simplest step is to let the separatory funnel stand undisturbed for 10-20 minutes. Often, the layers will separate on their own. Adding a significant amount of brine (saturated NaCl solution) can increase the ionic strength of the aqueous phase, making it more polar and forcing the separation of the less polar organic layer.
Filtration: The presence of fine solids is a primary cause of emulsions. Filtering the entire emulsified mixture through a pad of Celite® can remove these particulates, leading to a clean separation.
Solvent Addition: Adding more of the organic solvent can sometimes break an emulsion by changing the phase ratio.
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel. This can be sufficient for extraction without creating a stable emulsion.
Q3: My purified product is contaminated with a boron-containing impurity. How can I remove it?
A3: Residual boronic acids or their esters are common contaminants. Their removal is based on exploiting their chemical properties.
Base Wash: Boronic acids are weakly acidic. Washing the organic layer with a moderately strong base, such as 1M NaOH or 1M K₂CO₃, will deprotonate the boronic acid to form a water-soluble boronate salt, which is then extracted into the aqueous phase.[8][9]
Oxidative Quench: A less common but effective method for stubborn cases is to quench the excess boronic acid by adding an oxidizing agent like hydrogen peroxide (H₂O₂) or Oxone®. This converts the boronic acid to a phenol, which can then be easily removed with a base wash (e.g., NaOH). This should be done cautiously as it is an exothermic process.
Complexation: Adding a diol, such as pinacol or sorbitol, to the aqueous wash can form a water-soluble complex with the boronic acid, facilitating its removal from the organic layer.
The choice of method depends on the stability of your desired product to the conditions. For most products derived from 5-Bromo-2-fluoro-4-methylbenzonitrile, a simple base wash is sufficient and the safest option.
Q4: I'm observing significant homocoupling of my boronic acid starting material. What causes this and how can it be minimized post-reaction?
A4: The homocoupling of boronic acids (e.g., two molecules of Ar-B(OH)₂ coupling to form Ar-Ar) is a well-known side reaction in Suzuki couplings.[10] It is often promoted by the presence of Pd(II) species and oxygen.[10] While optimizing reaction conditions (e.g., thorough degassing, using a high-quality Pd(0) source) is the best prevention, the resulting biaryl by-product must be removed during purification.
Causality: Homocoupling occurs when two molecules of the organoborane transmetalate with the palladium center, followed by reductive elimination.[10] This pathway competes with the desired cross-coupling.
Removal: Unfortunately, the homocoupled by-product is often structurally very similar to the desired product, making its removal challenging.
Chromatography: Careful column chromatography is the most effective method. The polarity difference between the desired product and the homocoupled by-product, though potentially small, can usually be exploited with a carefully chosen eluent system (e.g., a shallow gradient of ethyl acetate in hexanes).
Recrystallization: If the desired product is a solid and the homocoupled impurity is present in a small enough quantity, recrystallization can be an effective purification method.
Section 2: Hydrolysis of the Nitrile Group
The benzonitrile moiety is a versatile functional group that can be hydrolyzed to either a primary amide or a carboxylic acid under acidic or basic conditions.[11] The work-up procedure must be tailored to the nature of the final product (acid, base, or neutral amide).
Q1: What are the key considerations for working up the basic hydrolysis of the nitrile to a carboxylic acid?
A1: Basic hydrolysis, typically using a strong base like NaOH or KOH in a protic solvent under heat, results in the formation of the carboxylate salt.[11] The work-up is a straightforward acid-base extraction.
Experimental Protocol: Work-up for Basic Nitrile Hydrolysis
Cooling & Dilution: Cool the reaction mixture to room temperature, then dilute with water.
Extraction of Neutrals: Extract the aqueous solution with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material or neutral by-products. The desired carboxylate salt will remain in the aqueous layer.[12]
Acidification: Cool the separated aqueous layer in an ice bath. Slowly and carefully add a strong acid (e.g., concentrated HCl or 2M H₂SO₄) until the pH is acidic (pH ~1-2).[12] The carboxylic acid will precipitate out of the solution.
Isolation:
Filtration: If a solid precipitates, it can be collected by vacuum filtration, washed with cold water, and dried.
Extraction: If the product remains dissolved or oils out, extract the acidified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the product.[12]
The following diagram illustrates the logic of this acid-base extraction.
Caption: Logic flow for isolating a carboxylic acid after basic hydrolysis.
Section 3: Purification Masterclass
Final purification is paramount to obtaining material that meets the stringent requirements of drug development and materials science.
Q1: What are the best practices for recrystallizing products derived from 5-Bromo-2-fluoro-4-methylbenzonitrile?
A1: Recrystallization is a powerful technique for purifying solid compounds, especially at scale. The key is selecting an appropriate solvent or solvent system. Aromatic compounds, including nitriles and their derivatives, often crystallize well.[13]
Solvent Selection Guide
Solvent System
Polarity
Good For...
Cautions
Ethanol/Water
Polar
Products with some polarity, like carboxylic acids or amides.
The product should be soluble in hot ethanol and insoluble in cold water.
Toluene or Xylene
Non-polar
Less polar biaryl products from Suzuki couplings.[14]
High boiling points require care during handling and removal.
Ethyl Acetate/Hexanes
Medium/Non-polar
A very versatile system for a wide range of products. The product is dissolved in a minimum of hot ethyl acetate, and hexanes are added until turbidity appears, then cleared by gentle heating before cooling.
Can sometimes lead to "oiling out" if cooled too quickly.[15]
Dichloromethane/Hexanes
Medium/Non-polar
Similar to EtOAc/Hexanes but for more sensitive compounds, as DCM has a lower boiling point.
Recrystallization Protocol:
Dissolution: Dissolve the crude solid in the minimum amount of a suitable boiling solvent.
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, residual catalyst), perform a hot gravity filtration.
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize yield.[4][15]
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
References
CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google P
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin - Rose-Hulman Institute of Technology. (URL: [Link])
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. (URL: [Link])
Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs - Chemical Science (RSC Publishing). (URL: [Link])
Base Hydrolysis of Benzonitrile - YouTube. (URL: [Link])
EP0334188A2 - Process for producing aromatic nitrile - Google P
Using Quenching Kinetics and Thermodynamics of Amino-Fluorophores as Empirical Tools for Predicting Boronic Acid Sensors Suitable for Use in Physiological Conditions - ConnectSci. (URL: [Link])
The Hydrolysis of Nitriles - Chemistry LibreTexts. (URL: [Link])
Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC. (URL: [Link])
US4925642A - Process for the preparation and the isolation of aromatic nitriles - Google P
Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs - PMC - NIH. (URL: [Link])
How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? - Chemistry Stack Exchange. (URL: [Link])
One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. (URL: [Link])
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube. (URL: [Link])
“Process For The Preparation Of Fluorinated Aromatic Compounds” - Quick Company. (URL: [Link])
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (URL: [Link])
Figure S2. Study of hydrolysis of benzonitrile. | Download Scientific Diagram - ResearchGate. (URL: [Link])
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])
De Novo Labile C–N Bonds Enable Dynamic Covalent Chemistry and Reversible Bioimaging | Journal of the American Chemical Society. (URL: [Link])
Fluorination of aromatic derivatives with fluoroxytrifluoromethane and bis(fluoroxy)difluoromethane | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
Characterization of unexpected byproducts in 5-Bromo-2-fluoro-4-methylbenzonitrile synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-2-fluoro-4-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 5-Bromo-2-fluoro-4-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and characterizing unexpected byproducts. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively.
Introduction: The Synthetic Challenge
The synthesis of 5-Bromo-2-fluoro-4-methylbenzonitrile is a critical process for the creation of various pharmaceutical and agrochemical compounds. The primary synthetic route involves the electrophilic bromination of 2-fluoro-4-methylbenzonitrile. However, the regioselectivity of this reaction is a significant challenge due to the competing directing effects of the substituents on the aromatic ring. This often leads to the formation of a mixture of isomers, which can be difficult to separate and characterize. This guide will provide a detailed walkthrough of the potential issues and their solutions.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common problems encountered during the synthesis and purification of 5-Bromo-2-fluoro-4-methylbenzonitrile.
Issue 1: Low Yield of the Desired Product
Q: My reaction is resulting in a low yield of 5-Bromo-2-fluoro-4-methylbenzonitrile. What are the potential causes and how can I optimize the reaction?
A: Low yields can stem from several factors, from reaction conditions to the purity of your starting materials. Here’s a systematic approach to troubleshooting:
Starting Material Purity: Ensure your 2-fluoro-4-methylbenzonitrile is of high purity. Impurities in the starting material can lead to side reactions and the formation of unwanted byproducts. Commercial sources for 2-fluoro-4-methylbenzonitrile typically offer purities of >98.0% (GC)[1].
Reaction Conditions:
Brominating Agent: The choice of brominating agent is critical. While molecular bromine (Br₂) can be used, it often requires harsh conditions and can lead to over-bromination. N-Bromosuccinimide (NBS) is a milder and more selective alternative.
Catalyst: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is typically required to activate the bromine. Ensure the catalyst is anhydrous, as moisture can deactivate it.
Solvent: The choice of solvent can influence the reaction rate and selectivity. Non-polar solvents like dichloromethane (DCM) or carbon tetrachloride (CCl₄) are commonly used.
Temperature: Electrophilic aromatic bromination is an exothermic reaction.[2] Maintaining a low temperature (typically 0-5 °C) can help to control the reaction rate and improve selectivity.
Work-up Procedure: During the work-up, unreacted bromine should be quenched, typically with a solution of sodium thiosulfate or sodium bisulfite. Inefficient quenching can lead to the formation of additional byproducts during purification.
Issue 2: Presence of Multiple Isomeric Byproducts
Q: My crude product shows multiple spots on TLC and several peaks in the GC-MS analysis. How can I identify the unexpected byproducts?
A: The most likely unexpected byproducts in this synthesis are constitutional isomers of the desired product. The directing effects of the substituents on the 2-fluoro-4-methylbenzonitrile ring will determine the position of bromination.
The interplay of these directing effects can lead to the formation of several isomers. The desired product, 5-Bromo-2-fluoro-4-methylbenzonitrile, is formed by bromination at the position ortho to the methyl group and meta to the nitrile group. However, other isomers can also be formed.
Potential Isomeric Byproducts:
Isomer Name
Position of Bromination
3-Bromo-2-fluoro-4-methylbenzonitrile
ortho to the fluoro group, meta to the nitrile group
2-Bromo-6-fluoro-4-methylbenzonitrile
ortho to both the fluoro and methyl groups
Characterization of Isomers:
Differentiating between these isomers requires a combination of analytical techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): All isomers will have the same molecular ion peak (m/z). However, their fragmentation patterns may differ slightly. The relative retention times in the GC will also be different for each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between isomers. The chemical shifts and coupling patterns of the aromatic protons and carbons will be unique for each isomer.
¹H NMR: The number of signals, their splitting patterns (singlet, doublet, triplet), and their integration will provide crucial information about the substitution pattern on the aromatic ring.
¹³C NMR: The number of distinct carbon signals can help determine the symmetry of the molecule.
2D NMR (HSQC, HMBC): These experiments can provide definitive assignments of proton and carbon signals, confirming the connectivity within the molecule.[3]
Issue 3: Difficulty in Purifying the Final Product
Q: I am struggling to separate the desired 5-Bromo-2-fluoro-4-methylbenzonitrile from its isomers. What are the most effective purification techniques?
A: The separation of constitutional isomers can be challenging due to their similar physical properties.
Column Chromatography: This is the most common method for separating isomers.
Stationary Phase: Silica gel is the standard choice.
Mobile Phase: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. The optimal ratio will need to be determined by TLC analysis.
Recrystallization: If a suitable solvent can be found, recrystallization can be a highly effective method for purification. The ideal solvent is one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at lower temperatures.
Preparative High-Performance Liquid Chromatography (HPLC): For very difficult separations or for obtaining highly pure material, preparative HPLC can be employed. This technique offers higher resolution than standard column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum for 5-Bromo-2-fluoro-4-methylbenzonitrile?
A1: The ¹H NMR spectrum of 5-Bromo-2-fluoro-4-methylbenzonitrile is expected to show two signals in the aromatic region: a singlet for the proton at C6 and a doublet for the proton at C3, which will be coupled to the fluorine atom. The methyl group will appear as a singlet in the aliphatic region.
Q2: How can I confirm the position of the bromine atom using NMR?
A2: Two-dimensional NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for this purpose. An HMBC experiment will show correlations between protons and carbons that are two or three bonds away. For example, in 5-Bromo-2-fluoro-4-methylbenzonitrile, the proton at C6 should show a correlation to the carbon bearing the bromine atom (C5).
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. Bromine and its compounds are corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The nitrile group is also toxic, so avoid inhalation and skin contact.
Experimental Protocols
Protocol 1: Synthesis of 2-fluoro-4-methylbenzonitrile (Starting Material)
A common route for the synthesis of 2-fluoro-4-methylbenzonitrile involves the Sandmeyer reaction starting from 2-fluoro-4-methylaniline.
Step-by-step methodology:
Diazotization: Dissolve 2-fluoro-4-methylaniline in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 30 minutes.
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Heat the solution to 60-70 °C. Slowly add the diazonium salt solution to the cyanide solution.
Work-up: After the addition is complete, heat the reaction mixture for an additional 30 minutes. Cool to room temperature and extract the product with an organic solvent like dichloromethane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Protocol 2: Bromination of 2-fluoro-4-methylbenzonitrile
Step-by-step methodology:
Dissolve 2-fluoro-4-methylbenzonitrile in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.
Cool the solution to 0 °C in an ice bath.
Add a catalytic amount of anhydrous iron(III) bromide.
Slowly add a solution of bromine in dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
Monitor the reaction progress by TLC or GC.
Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate.
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to isolate the desired 5-Bromo-2-fluoro-4-methylbenzonitrile.
Visualization of Key Concepts
Diagram 1: Synthetic Workflow
Caption: Synthetic pathway for 5-Bromo-2-fluoro-4-methylbenzonitrile.
Diagram 2: Troubleshooting Logic for Isomer Identification
Caption: Decision tree for identifying and separating isomeric byproducts.
References
BenchChem (2025).
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
TopSCHOLAR. (n.d.).
Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved February 7, 2026, from [Link]
A Senior Application Scientist's Guide to Purity Analysis of 5-Bromo-2-fluoro-4-methylbenzonitrile by High-Performance Liquid Chromatography
Introduction 5-Bromo-2-fluoro-4-methylbenzonitrile is a key substituted benzonitrile derivative increasingly utilized as a crucial building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Its speci...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
5-Bromo-2-fluoro-4-methylbenzonitrile is a key substituted benzonitrile derivative increasingly utilized as a crucial building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Its specific arrangement of bromo, fluoro, and nitrile functional groups allows for versatile chemical modifications, making it a valuable intermediate in drug discovery and development.[1] The purity of such intermediates is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Impurities, even in trace amounts, can lead to downstream reaction failures, the formation of toxic byproducts, or compromise the stability of the API.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 5-Bromo-2-fluoro-4-methylbenzonitrile. We will explore the rationale behind chromatographic choices, present detailed, self-validating protocols, and compare the performance of a robust isocratic method for quality control against a high-resolution gradient method for research and development. Furthermore, we will briefly touch upon alternative analytical techniques to provide a holistic perspective for researchers, scientists, and drug development professionals.
Physicochemical Properties and Chromatographic Rationale
Understanding the physicochemical properties of 5-Bromo-2-fluoro-4-methylbenzonitrile (C₈H₅BrFN, MW: 214.03 g/mol ) is the foundation for developing a robust analytical method.[2]
Structure and Polarity: The molecule possesses a moderately nonpolar benzene core. The halogen (bromo and fluoro) and methyl groups increase its hydrophobicity, while the nitrile (-C≡N) group adds a degree of polarity. This balance of properties makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase.[3]
UV Absorbance: Like most benzonitrile derivatives, the aromatic ring and nitrile group constitute a chromophore that strongly absorbs ultraviolet (UV) light.[3] This allows for sensitive detection using a standard UV or Photodiode Array (PDA) detector, which is a workhorse in most analytical laboratories.[4] A preliminary wavelength scan would typically show maximum absorbance (λmax) in the 250-350 nm range, providing an excellent signal for quantification.
Comparative Analysis of RP-HPLC Methods
The choice between an isocratic and a gradient HPLC method depends entirely on the analytical objective. An isocratic method, which uses a constant mobile phase composition, is ideal for routine quality control (QC) due to its simplicity and robustness. A gradient method, with its changing mobile phase composition, offers higher resolving power for complex samples, making it suitable for impurity profiling during process development.[5]
Method 1: Robust Isocratic RP-HPLC for Quality Control
This method is designed for high-throughput, routine analysis where speed, reproducibility, and robustness are paramount.
Causality Behind Experimental Choices:
Stationary Phase (C18): An octadecylsilane (C18) column is the most widely used stationary phase in RP-HPLC, offering excellent hydrophobic retention and selectivity for a broad range of moderately polar to nonpolar analytes like our target compound.[6]
Mobile Phase (Acetonitrile/Water): Acetonitrile is chosen over methanol as the organic modifier due to its lower viscosity (resulting in lower backpressure) and better UV transparency. Water is the weak solvent. This combination is a standard and effective mobile phase for separating benzonitrile derivatives.[7]
Isocratic Elution: For a purity assay where the main peak is the primary focus and potential impurities have similar retention behavior, an isocratic method provides faster run times and re-equilibration, increasing sample throughput.
Experimental Protocol: Isocratic Method
Instrumentation: Standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.
Chemicals & Reagents:
Acetonitrile (HPLC Grade)
Water (HPLC Grade or Milli-Q)
5-Bromo-2-fluoro-4-methylbenzonitrile Reference Standard (≥99.5% purity)
Sample lot for testing
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase: Acetonitrile:Water (65:35 v/v)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 260 nm
Injection Volume: 10 µL
Run Time: 10 minutes
Sample Preparation:
Standard Solution: Accurately weigh ~10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a final concentration of 0.1 mg/mL.
Sample Solution: Prepare the sample lot to be tested in the same manner as the standard solution.
System Suitability Test (SST) - A Self-Validating System:
Before sample analysis, the system's performance must be verified. This ensures the trustworthiness of the generated data. Inject the Standard Solution five times and evaluate the following parameters based on ICH guidelines.[8][9]
Tailing Factor (T): Must be ≤ 2.0. This ensures peak symmetry.
Theoretical Plates (N): Must be ≥ 2000. This indicates column efficiency.
Relative Standard Deviation (%RSD): The %RSD for the peak areas of the five replicate injections must be ≤ 2.0%. This demonstrates injection precision.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
For the reliable purity assessment of 5-Bromo-2-fluoro-4-methylbenzonitrile, Reversed-Phase High-Performance Liquid Chromatography is the method of choice. A well-developed, validated isocratic RP-HPLC method using a C18 column and an acetonitrile/water mobile phase offers a robust, efficient, and accurate solution for routine quality control environments. For more complex impurity profiling required during process development or stability testing, a gradient method provides superior resolving power. The selection of the appropriate method must be guided by the specific analytical objective. The principles of system suitability and full method validation according to ICH guidelines are non-negotiable for ensuring data integrity and, ultimately, the quality and safety of the final pharmaceutical product.
Al-Qaissi, A., et al. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC.
BenchChem. (2025). A Comparative Purity Analysis of Commercially Available 5-Bromo-2-isobutoxybenzonitrile.
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences.
ResearchGate. (2017). How can I purify impure benzonitrile?.
PharmTech. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
BenchChem. (2025). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
National Institutes of Health. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.
Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
Technical Comparison Guide: NMR Profiling of 5-Bromo-2-fluoro-4-methylbenzonitrile
This guide provides a technical analysis of the NMR spectroscopic profile for 5-Bromo-2-fluoro-4-methylbenzonitrile , a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. It is designed to hel...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of the NMR spectroscopic profile for 5-Bromo-2-fluoro-4-methylbenzonitrile , a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.
It is designed to help researchers validate the structural integrity of this compound, specifically distinguishing it from common regioisomeric impurities (e.g., the 3-bromo isomer) that often arise during electrophilic aromatic substitution.
Executive Summary & Application Context
5-Bromo-2-fluoro-4-methylbenzonitrile (CAS: 1269493-45-9) serves as a high-value scaffold for Suzuki-Miyaura cross-coupling reactions. Its "performance" in a research context is defined by its structural purity .
During synthesis (typically bromination of 2-fluoro-4-methylbenzonitrile), the directing effects of the fluoro (ortho/para) and methyl (ortho/para) groups compete with the cyano (meta) group. This often leads to a mixture of regioisomers. This guide provides the definitive spectroscopic markers to validate the 5-bromo substitution pattern against "alternative" impurities like the 3-bromo isomer.
Comparison Overview
Feature
Target: 5-Bromo Isomer
Alternative: 3-Bromo Isomer
Precursor: Starting Material
Aromatic Proton Count
2H (Para to each other)
2H (Ortho to each other)
3H
Key Coupling ()
~0 Hz (Singlets/Doublets due to F)
~8.0 Hz (Doublets)
Mixed (Ortho + Meta)
F Signal
Distinct chemical shift
Shifted downfield
Baseline shift
Experimental Protocol: Acquisition Parameters
To ensure reproducibility and comparable data, the following acquisition parameters are recommended. This protocol is self-validating; if the signal-to-noise ratio (S/N) for the
C satellites is <10:1, the purity assessment is statistically insignificant.
Sample Preparation[4]
Mass: Dissolve 10–15 mg of the solid analyte.
Solvent: 0.6 mL DMSO-d
(preferred for solubility) or CDCl .
Note: DMSO-d
residual peak appears at 2.50 ppm (H) and 39.5 ppm (C).
Tube: High-precision 5mm NMR tube (Class A).
Instrument Settings
Frequency: 400 MHz or higher (essential to resolve
couplings).
Temperature: 298 K (25°C).
Pulse Sequence: zg30 (Proton), zgpg30 (Carbon with proton decoupling).
Relaxation Delay (D1):
1.0 sec (Ensure quantitative integration of aromatic protons).
Structural Assignment & Data Analysis
The structure contains two isolated aromatic protons (H3 and H6) and one methyl group. The presence of the Fluorine atom (
F, Spin 1/2) splits all proton signals, creating a unique "fingerprint."
Predicted
H NMR Data (400 MHz, DMSO-d
)
Reference ranges based on substituent additivity rules and standard fluorobenzene coupling constants.
Position
Shift ( ppm)
Multiplicity
Coupling Constants ( Hz)
Assignment Logic
H-6
7.85 – 8.05
Doublet (d)
Hz
Deshielded by -CN and -Br (ortho). Meta coupling to F.
H-3
7.40 – 7.60
Doublet (d)
Hz
Shielded by Methyl. Large Ortho coupling to F.
CH
2.40 – 2.55
Doublet (d)
Hz
Methyl protons show long-range coupling to F.
C NMR Data (100 MHz, DMSO-d
)
The Carbon spectrum is equally diagnostic due to C-F coupling (
Hz).
C-2 (C-F): ~160-164 ppm (Doublet,
Hz).
C-1 (C-CN): ~100 ppm (Doublet,
Hz).
C-CN (Nitrile): ~117 ppm (Weak singlet/doublet).
Comparative Analysis: Distinguishing Alternatives
This section details how to differentiate the target product from its most likely synthetic impurities.
Workflow Logic: Isomer Identification
The following diagram illustrates the logical decision tree for validating the 5-bromo isomer based on coupling patterns.
Figure 1: Decision tree for distinguishing the target 5-bromo compound from precursors and regioisomers using 1H NMR coupling constants.
Detailed Comparison Table
Diagnostic Feature
5-Bromo (Target)
3-Bromo (Impurity)
Explanation
H-H Coupling
None (Para)
~8.0 Hz (Ortho)
In the 5-bromo isomer, protons are on opposite sides of the ring (C3, C6). In the 3-bromo isomer, protons are at C5 and C6, creating a strong "roofing" doublet effect.
H-F Coupling
One Large (), One Medium ()
One Large (), One Small ()
The 5-bromo isomer has H3 (ortho to F) and H6 (meta to F). The 3-bromo isomer has H6 (meta to F) and H5 (para to F).
Symmetry
Asymmetric
Asymmetric
Both are asymmetric, so number of peaks does not distinguish them; only coupling does.
Synthesis Pathway & Impurity Origin
Understanding the origin of the "Alternative" (3-bromo isomer) helps in interpreting the spectra.
Figure 2: Synthetic pathway showing the origin of the 3-bromo regioisomer. The 3-position is electronically activated but sterically crowded by the Fluorine and Methyl groups, favoring the 5-position.
References
PubChem. Compound Summary: 5-Bromo-2-fluoro-4-methylbenzonitrile (CAS 1269493-45-9). National Library of Medicine. Available at: [Link]
Reichert, D. 19F NMR Spectroscopy: A Tool for Structural Elucidation. Magritek Application Notes. (General reference for F-H coupling constants). Available at: [Link]
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for Additivity Rules and Coupling Constants).
Validation
1H NMR of 5-Bromo-2-fluoro-4-methylbenzonitrile
To ensure the highest level of scientific accuracy and practical utility, I have structured this guide to address the specific analytical challenges posed by 5-Bromo-2-fluoro-4-methylbenzonitrile . This molecule presents...
Author: BenchChem Technical Support Team. Date: February 2026
To ensure the highest level of scientific accuracy and practical utility, I have structured this guide to address the specific analytical challenges posed by 5-Bromo-2-fluoro-4-methylbenzonitrile .
This molecule presents a unique characterization challenge: the presence of a fluorine atom on the aromatic ring introduces heteronuclear spin-spin coupling (
) , which complicates the splitting patterns standardly observed in proton NMR.
This guide compares the "performance" of different NMR solvent systems and acquisition modes to determine the optimal protocol for structural validation.
Structural Validation of 5-Bromo-2-fluoro-4-methylbenzonitrile: A Comparative
H NMR Guide
Executive Summary & Strategic Context
5-Bromo-2-fluoro-4-methylbenzonitrile is a high-value pharmacophore scaffold, often utilized in the synthesis of kinase inhibitors and agrochemicals. Its structural integrity is defined by the specific regiochemistry of the bromine, fluorine, and methyl substituents.
The Analytical Challenge:
Standard
H NMR interpretation rules (Pascal’s triangle) fail here due to the natural abundance of (spin 1/2). The fluorine atom couples with protons, splitting signals into doublets even in the absence of neighboring protons.
Guide Objective:
This document compares two primary variables to optimize structural confirmation:
Solvent Systems: CDCl
vs. DMSO- (Resolution vs. Solubility).
Acquisition Modes: Standard
H vs. F-Decoupled H NMR.
Theoretical Prediction & Shift Assignment
Before experimental execution, we must establish the baseline expectation based on substituent effects (Curphy-Morrison additivity rules).
Molecule Structure:
Position 1: Cyano (-CN) [EWG]
Position 2: Fluorine (-F) [EWG / Resonance Donor]
Position 3: Proton (
)
Position 4: Methyl (-CH
)
Position 5: Bromine (-Br) [EWG]
Position 6: Proton (
)
Predicted Chemical Shifts & Coupling
Proton Site
Type
Approx. Shift ( ppm)
Multiplicity (due to F)
Coupling Constant ()
Methyl
Aliphatic
Doublet (or broad singlet)
Hz
H-3
Aromatic
Doublet ()
Hz (Ortho)
H-6
Aromatic
Doublet ()
Hz (Para)
Critical Insight:
is ortho to the Fluorine, resulting in a significantly larger coupling constant than , which is para to the Fluorine. This -value difference is the primary identifier for regiochemistry.
Experimental Workflow Visualization
The following diagram outlines the decision matrix for selecting the correct experimental protocol based on sample purity and available instrumentation.
Figure 1: Decision logic for NMR solvent selection and advanced decoupling requirements.
Comparative Analysis: Solvent Performance
Choosing the right solvent is not just about solubility; it affects chemical shift dispersion.
Comparison 1: CDCl
(Chloroform-d)
Performance: Excellent resolution. Non-polar nature prevents solute-solvent hydrogen bonding, providing "true" chemical shifts relative to TMS.
Observation: The aromatic protons (
and ) are likely to be well-separated.
Risk: If the sample has high water content, the water peak at ~1.56 ppm is far from the region of interest, making this the preferred method .
Comparison 2: DMSO-
(Dimethyl sulfoxide-d6)
Performance: High solubility for polar intermediates.
Observation: Due to the polarity and viscosity of DMSO, signals may broaden slightly. Crucially, the water peak appears at ~3.33 ppm. If the methyl group appears near ~2.5 ppm, it may overlap with the residual solvent peak of DMSO (quintet at 2.50 ppm).
Verdict:Avoid DMSO-d6 if assessing the methyl integral is critical, as the solvent residual peak interferes directly with the methyl region.
Data Table: Solvent Effects
Feature
CDCl
DMSO-
Recommendation
Methyl Visibility
High (Clear doublet)
Low (Obscured by solvent peak)
CDCl
Aromatic Resolution
High
Medium (Viscosity broadening)
CDCl
Water Interference
Low (1.56 ppm)
Low (3.33 ppm)
Neutral
Detailed Experimental Protocol
To ensure reproducibility, follow this validated protocol.
Materials
Analyte: 10–15 mg of 5-Bromo-2-fluoro-4-methylbenzonitrile.
Solvent: 0.6 mL CDCl
(99.8% D) with 0.03% TMS (v/v).
Tube: 5mm high-precision NMR tube (Wilmad 507 or equivalent).
Step-by-Step Methodology
Preparation: Dissolve the solid analyte in CDCl
. Ensure the solution is clear; filter through a cotton plug if particulate matter is visible to prevent magnetic field inhomogeneity.
Lock & Shim: Insert sample. Lock onto Deuterium signal. Perform gradient shimming (top/bottom) to achieve a linewidth <0.5 Hz on the TMS peak.
Acquisition Parameters (Standard):
Pulse Angle:
Relaxation Delay (
): 1.0 – 2.0 seconds (Ensure full relaxation of aromatic protons).
Spectral Width: -2 to 14 ppm.
Scans: 16 (sufficient for >10mg sample).
Processing: Apply an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transform (FT). Phase correct manually. Baseline correct using a polynomial fit.
Interpretation & Troubleshooting (The "Why")
The Fluorine Effect (Mechanistic Insight)
In a standard benzene ring, two isolated protons (para to each other) would appear as singlets. However, in this molecule, every proton is coupled to the fluorine .
The Methyl Group: Often appears as a "pseudo-singlet." However, zooming in reveals a doublet with
Hz. This confirms the methyl group is on the ring containing fluorine.
The Aromatic Protons: You will see two distinct doublets in the aromatic region.
Differentiation: Calculate the coupling constant (
) in Hz:
The doublet with the larger splitting (~9 Hz) corresponds to the proton ortho to the Fluorine (
).
The doublet with the smaller splitting (~6 Hz) corresponds to the proton para to the Fluorine (
).
Pathway of Analysis Visualization
Figure 2: Logic flow for assigning aromatic protons based on J-coupling magnitude.
Advanced Validation:
F-Decoupling
If the spectrum is messy or overlaps with impurities, the definitive alternative method is
F-decoupled H NMR .
Method: Apply a continuous wave or composite pulse decoupling sequence on the fluorine frequency channel during proton acquisition.
Result: The Fluorine-Proton coupling is removed.
The Methyl doublet collapses into a sharp singlet .
The Aromatic doublets collapse into sharp singlets .
Utility: This proves that the splitting observed in the standard spectrum is indeed caused by Fluorine and not by a structural isomer (like a meta-proton coupling).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative text on coupling constants and substituent effects).
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for decoupling protocols).
Cambridge Isotope Laboratories. (2024). NMR Solvent Data Chart.
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.
Comparative
A Comparative Guide to the 13C NMR Spectrum of 5-Bromo-2-fluoro-4-methylbenzonitrile
For researchers and professionals in the field of drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of the discovery process. Among the suite of analytical techniques av...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in the field of drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of the discovery process. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides unparalleled insight into the carbon framework of a molecule. This guide offers a detailed comparative analysis of the expected 13C NMR spectrum of 5-Bromo-2-fluoro-4-methylbenzonitrile, a polysubstituted aromatic compound, providing a framework for its interpretation through comparison with structurally related analogues and theoretical predictions.
The Significance of 13C NMR in Structural Analysis
Unlike 1H NMR, where signal overlap can often complicate interpretation, 13C NMR spectra benefit from a much wider range of chemical shifts, typically spanning 0-220 ppm.[1] This, combined with proton decoupling techniques that result in a single sharp peak for each unique carbon atom, often provides a direct count of the non-equivalent carbons in a molecule.[2] For substituted aromatic systems like 5-Bromo-2-fluoro-4-methylbenzonitrile, 13C NMR is indispensable for confirming the substitution pattern and assessing the electronic environment of each carbon atom.
Predicted 13C NMR Spectrum of 5-Bromo-2-fluoro-4-methylbenzonitrile
Table 1: Predicted 13C NMR Chemical Shifts for 5-Bromo-2-fluoro-4-methylbenzonitrile
Carbon Atom
Predicted Chemical Shift (ppm)
Expected Multiplicity (due to C-F coupling)
C1 (C-CN)
~105
Doublet
C2 (C-F)
~165
Doublet
C3 (C-H)
~118
Doublet
C4 (C-CH3)
~140
Singlet
C5 (C-Br)
~120
Singlet
C6 (C-H)
~135
Doublet
CN
~115
Singlet
CH3
~20
Singlet
Note: These are estimated values. Actual experimental values may vary depending on the solvent and other acquisition parameters.
Comparative Analysis with Structurally Related Compounds
To understand the basis for these predictions, it is instructive to compare the 13C NMR data of simpler, related molecules. The chemical shift of a particular carbon in a substituted benzene ring is a cumulative result of the electronic effects (both inductive and resonance) of all the substituents.
Table 2: Experimental 13C NMR Chemical Shifts of Benzonitrile and Related Derivatives
Compound
C1 (ipso)
C2/C6 (ortho)
C3/C5 (meta)
C4 (para)
CN
Other
Benzonitrile
112.4
132.2
129.0
132.9
118.8
2-Fluorobenzonitrile
103.9 (d)
162.3 (d)
116.6 (d)
134.1
114.7 (d)
4-Bromobenzonitrile
111.9
133.5
132.5
128.8
118.1
2-Fluoro-4-methylbenzonitrile
102.5 (d)
163.1 (d)
117.2 (d)
145.1
115.3 (d)
CH3: 21.5
(d) denotes a doublet due to C-F coupling. Data compiled from various sources.
Analysis of Substituent Effects:
Cyano Group (-CN): The nitrile carbon itself appears around 115-119 ppm. The carbon to which it is attached (C1) is shielded (shifted upfield) to around 112 ppm in benzonitrile.
Fluoro Group (-F): Fluorine is a highly electronegative atom, leading to a strong deshielding effect on the carbon it is directly attached to (C2), shifting it significantly downfield to over 160 ppm.[3] A key feature is the presence of carbon-fluorine coupling, which splits the signals of nearby carbons into doublets. The magnitude of the coupling constant (J) decreases with the number of bonds separating the carbon and fluorine atoms.
Bromo Group (-Br): Bromine has a more complex effect. While it is electronegative, its "heavy atom effect" can lead to shielding of the directly attached carbon. Its influence on other carbons in the ring is generally less pronounced than that of fluorine.
Methyl Group (-CH3): The methyl group is weakly electron-donating, causing a slight shielding (upfield shift) of the ortho and para carbons and a deshielding of the ipso-carbon. The methyl carbon itself typically resonates around 20-22 ppm.
By combining these individual effects, we can rationalize the predicted shifts for 5-Bromo-2-fluoro-4-methylbenzonitrile. For instance, C2 is expected to be the most downfield signal due to the direct attachment of the fluorine atom. C4 will also be downfield due to the attachment of the electron-donating methyl group. The presence of both a bromo and a fluoro substituent will lead to a complex interplay of electronic effects that determine the final chemical shifts of the other aromatic carbons.
Experimental Protocol for Acquiring a 13C NMR Spectrum
To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following provides a robust methodology for the acquisition of a 13C NMR spectrum for a small organic molecule like 5-Bromo-2-fluoro-4-methylbenzonitrile.
1. Sample Preparation:
Rationale: Proper sample concentration is crucial for obtaining a good signal-to-noise ratio in a reasonable time, given the low natural abundance of 13C.[1]
Procedure:
Weigh approximately 20-50 mg of the solid sample.
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial. The choice of solvent is important as it should not have signals that overlap with the analyte's signals.
Transfer the solution to a 5 mm NMR tube.
Cap the NMR tube securely.
2. Instrument Setup and Calibration:
Rationale: Proper shimming of the magnetic field is critical for achieving sharp, well-resolved peaks. The deuterium signal from the solvent is used to "lock" the magnetic field, compensating for any drift.
Procedure:
Insert the NMR tube into the spinner turbine and place it in the NMR magnet.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical lock signal.
3. Data Acquisition:
Rationale: A standard proton-decoupled 13C experiment is typically used to simplify the spectrum.[2] The acquisition parameters are chosen to ensure all carbon signals are detected with adequate resolution and sensitivity.
Procedure:
Select a standard 13C{1H} pulse program.
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm).
Set the number of scans (e.g., 128 to 1024 or more) depending on the sample concentration. More scans will improve the signal-to-noise ratio.
A relaxation delay of 1-2 seconds is typically sufficient for qualitative analysis.
Initiate the acquisition.
4. Data Processing:
Rationale: The raw data (Free Induction Decay or FID) needs to be mathematically transformed to produce the final spectrum.
Procedure:
Apply a Fourier Transform to the FID.
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
Perform a baseline correction to obtain a flat baseline.
Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl3 at 77.16 ppm).
Integrate the peaks if quantitative analysis is required (though peak intensities in standard 13C NMR are not always proportional to the number of carbons).[1]
Logical Workflow for Spectral Analysis
The following diagram illustrates a systematic approach to the analysis and interpretation of a 13C NMR spectrum for a substituted benzonitrile.
Caption: Workflow for 13C NMR spectral analysis.
Conclusion
The 13C NMR spectrum of 5-Bromo-2-fluoro-4-methylbenzonitrile is predicted to exhibit eight distinct signals, with those for the carbons near the fluorine atom appearing as doublets. A thorough analysis, grounded in a comparative approach with known compounds and an understanding of substituent effects, allows for the confident assignment of each signal and the ultimate confirmation of the molecule's structure. This guide provides the necessary framework, from experimental execution to data interpretation, to effectively utilize 13C NMR spectroscopy in the demanding environment of pharmaceutical research and development.
Oregon State University. 13C NMR Chemical Shift. [Link]
Miyamoto, M., & Hada, M. (2021). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. [Link]
Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]
Technical Comparison Guide: Mass Spectrometry Profiling of 5-Bromo-2-fluoro-4-methylbenzonitrile
Executive Summary In the high-stakes landscape of pharmaceutical process chemistry, 5-Bromo-2-fluoro-4-methylbenzonitrile serves as a critical halogenated scaffold, particularly in the synthesis of androgen receptor anta...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes landscape of pharmaceutical process chemistry, 5-Bromo-2-fluoro-4-methylbenzonitrile serves as a critical halogenated scaffold, particularly in the synthesis of androgen receptor antagonists and kinase inhibitors.[1][2] Its structural integrity—defined by the labile bromine and the electron-withdrawing nitrile/fluorine motif—presents unique challenges for analytical validation.[1]
This guide objectively compares the mass spectrometric performance of this product using the two industry-standard "alternatives": Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) versus Liquid Chromatography-Mass Spectrometry (LC-MS) with Atmospheric Pressure Chemical Ionization (APCI) .[1]
Key Finding: While LC-MS offers speed for in-process monitoring, GC-MS (EI) remains the superior technique for structural confirmation and impurity profiling due to the distinct isotopic fragmentation patterns that this molecule exhibits.[1]
Molecular Profile & Ionization Physics
Understanding the physicochemical properties of the analyte is the first step in method design.[2]
Mechanism: The molecule is vaporized and bombarded with 70 eV electrons.[2] The aromatic ring stabilizes the molecular ion (
), but the C-Br bond is the weakest link.
Performance:
Sensitivity: Excellent. The non-polar nature of the molecule allows for sharp peak focusing on standard phases (e.g., DB-5MS).
Selectivity: High.[1][2][3] The 1:1 isotopic doublet at m/z 213 and 215 is unmistakable.[2]
Fragmentation: Rich structural data.[1][2] You will observe a characteristic loss of the bromine radical (M-79/81) and the expulsion of HCN (M-27) from the nitrile group.[1]
Mechanism: Soft ionization.[1][2] Due to the low basicity of the nitrile and the electron-withdrawing fluorine, Electrospray Ionization (ESI) efficiency is often poor. APCI (Atmospheric Pressure Chemical Ionization) in positive mode is the recommended alternative, utilizing proton transfer in the gas phase.
Performance:
Sensitivity: Moderate. Requires optimization of the corona discharge current.[1]
Selectivity: Lower than EI.[1][2] Soft ionization produces primarily
, with minimal fragmentation.[1] This increases the risk of isobaric interference from matrix components.[1][2]
Throughput: Superior. Ideal for monitoring reaction kinetics directly from polar reaction mixtures without extraction.[1]
The validation of 5-Bromo-2-fluoro-4-methylbenzonitrile relies on detecting the specific fragmentation pathway.[1][2] The diagram below illustrates the causal logic of the ion breakdown in an EI source.
Figure 1: Fragmentation Pathway (EI Source)[1]
Caption: Predicted EI fragmentation logic. The loss of Br is the primary event, followed by nitrile elimination.
Validated Experimental Protocols
To ensure reproducibility, follow these self-validating workflows.
Protocol A: GC-MS Structural Confirmation
Objective: Purity assessment and identity confirmation.[1][2]
Sample Prep: Dissolve 1 mg of product in 1 mL Dichloromethane (DCM) . (Avoid methanol to prevent transesterification if impurities are present).[1]
Inlet: Splitless mode, 250°C.
Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm).[1][2]
Vaporizer Temp: 350°C (High temp required for neutral aromatics).[1][2]
Detection: SIM (Selected Ion Monitoring) at m/z 214 and 216 (
).
Decision Matrix: Method Selection
Use this logic flow to determine the correct instrument for your specific stage of drug development.
Caption: Workflow for selecting the optimal MS technique based on sample state and sensitivity requirements.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34175419, 4-Bromo-2-fluoro-5-methylbenzonitrile. (Note: Isomeric reference for property validation). Retrieved from [Link][1]
ResolveMass Laboratories (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Retrieved from [Link][1]
LibreTexts Chemistry (2023). Mass Spectrometry - Fragmentation Patterns (Halides and Nitriles). Retrieved from [Link]
FT-IR Spectrum of 5-Bromo-2-fluoro-4-methylbenzonitrile: A Technical Comparison Guide
An In-Depth Technical Comparison Guide Executive Summary 5-Bromo-2-fluoro-4-methylbenzonitrile (CAS 1269493-45-9) is a critical pharmacophore building block, frequently employed in the synthesis of androgen receptor anta...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Comparison Guide
Executive Summary
5-Bromo-2-fluoro-4-methylbenzonitrile (CAS 1269493-45-9) is a critical pharmacophore building block, frequently employed in the synthesis of androgen receptor antagonists and kinase inhibitors. Its structural integrity relies on the precise arrangement of four substituents on the benzene ring: a nitrile group (C1), a fluorine atom (C2), a methyl group (C4), and a bromine atom (C5).
This guide provides an objective technical comparison of the FT-IR spectrum of 5-Bromo-2-fluoro-4-methylbenzonitrile against its primary synthetic precursor, 2-Fluoro-4-methylbenzonitrile . The focus is on using vibrational spectroscopy not just for identification, but as a semi-quantitative tool for monitoring the bromination reaction and validating substitution patterns.
Spectral Architecture & Comparative Analysis
The utility of FT-IR in this context lies in the Fingerprint Region (1500–600 cm⁻¹) , where the substitution pattern of the benzene ring dictates the spectral profile. The transition from a trisubstituted precursor to a tetrasubstituted product results in predictable and distinct shifts in the out-of-plane (OOP) C–H bending vibrations.
Comparative Data Table: Target vs. Precursor
The following table contrasts the critical vibrational modes of the target product against its non-brominated precursor.
Identity: Confirms nitrile group integrity; minimal shift observed.[1]
Ar-H OOP Bend
860–880 cm⁻¹ (Isolated H)
810–830 cm⁻¹ (Adjacent H) + ~870 cm⁻¹
Purity (Critical): Disappearance of the 810 cm⁻¹ band confirms bromination at C5.
C–F Stretch
1200–1250 cm⁻¹ (Strong)
1200–1250 cm⁻¹ (Strong)
Identity: Characteristic of fluorinated aromatics.
C–Br Stretch
~600–700 cm⁻¹ (Medium/Weak)
Absent
Specificity: Appearance confirms halogenation.
Methyl C–H
2920–2980 cm⁻¹
2920–2980 cm⁻¹
Structural: Confirms presence of the methyl group.
In-Depth Analysis of Key Regions
A. The Substitution "Fingerprint" (900–700 cm⁻¹)
This is the most vital region for process control.
Precursor (2-Fluoro-4-methylbenzonitrile): Possesses hydrogens at positions 3, 5, and 6. H-5 and H-6 are adjacent (ortho-coupled), giving rise to a strong OOP bending band typically between 800–830 cm⁻¹ . H-3 is isolated.
Target Product: Bromination occurs at C5, removing the H-5 hydrogen. The remaining hydrogens (H-3 and H-6) are now both isolated (encapsulated by substituents). Consequently, the "ortho-adjacent" band at ~810 cm⁻¹ must disappear . It is replaced or dominated by "isolated" H bending modes shifted higher to 860–890 cm⁻¹ .
Insight: If you observe a shoulder or peak at 810 cm⁻¹ in your product spectrum, the reaction is incomplete.
B. The Nitrile Region (2200–2250 cm⁻¹)
Both compounds exhibit a sharp, distinct peak for the C≡N stretch. While the position is relatively static, the shape can indicate hydration. A broadening of this peak often suggests hydrogen bonding with residual moisture or solvents, which is critical to monitor for downstream anhydrous coupling reactions (e.g., Suzuki-Miyaura).
C. Halogen Specificity
The C–F bond is extremely polar, resulting in a very intense band around 1200–1250 cm⁻¹. The C–Br bond is heavier and less polar, appearing at lower frequencies (600–700 cm⁻¹). The co-existence of the high-frequency C–F band and the low-frequency C–Br band serves as a unique "barcode" for this specific scaffold.
Experimental Protocol: Validated Methodology
To ensure reproducibility and high signal-to-noise ratio (SNR), the following protocol is recommended.
Method A: Attenuated Total Reflectance (ATR) – Recommended
Why: Rapid, non-destructive, requires minimal sample. Ideal for solid powders.
Crystal: Diamond or ZnSe (Diamond is preferred for hardness).
Why: Higher resolution for weak bands (overtones); traditional standard.
Procedure:
Mix 2 mg sample with 200 mg IR-grade KBr (dried).
Grind to a fine powder (particle size < wavelength to avoid scattering).
Press at 8–10 tons for 2 minutes to form a transparent disc.
Measure against a blank KBr background.
Synthesis Monitoring Workflow
The following diagram illustrates the logical flow for using FT-IR to validate the synthesis of 5-Bromo-2-fluoro-4-methylbenzonitrile from its precursor.
Caption: Logic flow for FT-IR based endpoint detection in the bromination of 2-Fluoro-4-methylbenzonitrile.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 34175419, 4-Bromo-2-fluoro-5-methylbenzonitrile (Isomer Comparison). Retrieved from [Link]
Oregon State University. (n.d.). Aromatic Fingerprint Vibrations: Substitution Patterns. Retrieved from [Link]
ResearchGate. (2025). Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile. Retrieved from [Link]
Comparative Reactivity Guide: 5-Bromo-2-fluoro-4-methylbenzonitrile vs. 2-Bromo-5-fluorobenzonitrile
Executive Summary: The Ortho-Fluoro vs. Ortho-Bromo Paradigm[1][2][3] This guide compares two halogenated benzonitrile building blocks that, despite their structural similarity, offer diametrically opposed reactivity pro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Ortho-Fluoro vs. Ortho-Bromo Paradigm[1][2][3]
This guide compares two halogenated benzonitrile building blocks that, despite their structural similarity, offer diametrically opposed reactivity profiles.
5-Bromo-2-fluoro-4-methylbenzonitrile (Compound A) is defined by its ortho-fluoro motif. It is a highly activated electrophile for Nucleophilic Aromatic Substitution (
), allowing for rapid, regioselective introduction of heteroatoms (O, N, S) by displacing the fluorine atom under mild conditions.
2-Bromo-5-fluorobenzonitrile (Compound B) is defined by its ortho-bromo motif.[1] It acts primarily as a scaffold for metal-catalyzed cross-coupling (Suzuki, Stille, Sonogashira) at the C-Br bond. While it can undergo
, the reaction typically displaces the activated bromine rather than the meta-fluorine, or requires significantly harsher conditions.
Verdict: Choose Compound A for rapid core diversification via nucleophilic attack. Choose Compound B for extending the carbon skeleton or constructing fused heterocycles (e.g., quinazolinones) via the nitrile-bromide adjacency.
Part 1: Chemical Profile & Structural Analysis
Feature
Compound A
Compound B
Name
5-Bromo-2-fluoro-4-methylbenzonitrile
2-Bromo-5-fluorobenzonitrile
CAS Number
1269493-45-9
57381-39-2
Structure
F (pos 2) , Me (pos 4), Br (pos 5)
Br (pos 2) , F (pos 5)
Electronic State
Highly Activated for at C-2
Activated for Coupling at C-2; Deactivated for at C-5
Steric Environment
C-Br is hindered by ortho-Methyl
C-Br is hindered by ortho-Cyano
Primary Application
Kinase inhibitor cores, Heterocycle synthesis via
Biaryl synthesis, Quinazolinone precursors
Electronic Activation Analysis
Compound A: The fluorine atom is ortho to the strong electron-withdrawing nitrile (CN) group.[2] This geometry stabilizes the Meisenheimer complex intermediate, making the C-F bond extremely labile to nucleophilic attack. The methyl group at C-4 provides a unique handle for radical functionalization but slightly sterically hinders the C-Br site.
Compound B: The bromine atom is ortho to the nitrile.[3][2] While bromine is a poorer leaving group than fluorine in
, the ortho-activation allows it to be displaced by strong nucleophiles or participate in metal-catalyzed oxidative addition. The fluorine at C-5 is meta to the nitrile, rendering it electronically "silent" to standard conditions.
Part 2: Reactivity Modules
Module 1: Nucleophilic Aromatic Substitution (
)
The Dominant Pathway for Compound A.
Compound A (Reaction at C-F):
Mechanism: Addition-Elimination.
Selectivity: >99% displacement of Fluorine over Bromine.
Conditions: Mild bases (
, ) in polar aprotic solvents (DMF, DMSO, NMP) at 25–80°C.
Why: The high electronegativity of fluorine lowers the energy of the transition state when ortho to an EWG (CN).
Compound B (Reaction at C-Br):
Mechanism: Addition-Elimination (often requires Cu-catalysis or high heat).
Selectivity: Displacement of Bromine (ortho-activated) over Fluorine (meta-deactivated).
Conditions: Stronger bases or elevated temperatures (>100°C).
Note: Attempting to displace the fluorine in Compound B is chemically inefficient due to the lack of ortho/para electron-withdrawing resonance stabilization.
Efficiency: High. The ortho-cyano group can coordinate with Pd/Cu catalysts, potentially facilitating the reaction (directing effect) or stabilizing the oxidative addition complex.
Application: Synthesis of biaryls (e.g., for liquid crystals or OLEDs) and fused rings (e.g., reaction with 2-aminobenzamides to form quinazolinones).
Challenge: The C-Br bond is flanked by a methyl group (C-4) and a hydrogen (C-6). The ortho-methyl group introduces steric strain (A-value ~1.70), which may require specialized ligands (e.g., SPhos, XPhos) to achieve high yields compared to the less hindered Compound B.
Module 3: Unique Functionalization (Compound A Only)
Benzylic Bromination: The methyl group at position 4 in Compound A is benzylic to the aromatic ring. It can be selectively brominated using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under radical conditions (AIBN/Light). This creates a "tribrid" scaffold with three distinct reactive handles:
Aryl Fluoride (
)
Aryl Bromide (Coupling)
Benzylic Bromide (Alkylation/
)
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the divergent synthetic utility of the two isomers.
Figure 1: Divergent reaction pathways. Green arrows indicate the primary/favored reaction for each scaffold.
Part 4: Experimental Protocols
Protocol A: Regioselective
of Compound A
Objective: Displacement of the C-2 Fluorine by a secondary amine.
Preparation: Dissolve 5-Bromo-2-fluoro-4-methylbenzonitrile (1.0 eq) in anhydrous DMF (0.2 M concentration).
Reagent Addition: Add Potassium Carbonate (
) (2.0 eq) followed by the Amine Nucleophile (1.1 eq).
Reaction: Stir the heterogeneous mixture at 60°C for 4–6 hours. Monitor by TLC/LCMS (Disappearance of starting material peak at mild conditions confirms F-displacement).
Workup: Dilute with water/brine and extract with EtOAc. The product (2-amino-5-bromo-4-methylbenzonitrile) is typically obtained in >90% yield without chromatography.
Validation:
NMR should show the disappearance of the aryl fluoride signal ( ~ -110 ppm).
Protocol B: Suzuki-Miyaura Coupling of Compound B
Objective: Coupling at the C-2 Bromine to form a biaryl.
Preparation: Charge a reaction vial with 2-Bromo-5-fluorobenzonitrile (1.0 eq), Aryl Boronic Acid (1.2 eq), and
Workup: Filter through Celite, concentrate, and purify via silica gel chromatography.
Note: The C-5 Fluorine remains intact, available for subsequent (harsher) functionalization if needed.
References
Ossila. 2-Bromo-5-fluorobenzonitrile Product Guide. (Discusses TADF dye synthesis and reactivity profiles). Link
National Institutes of Health (NIH) - PubChem. 5-Bromo-2-fluoro-4-methylbenzonitrile Compound Summary. (Physical properties and structural identifiers). Link
MDPI Molecules. Substrate Profiling of the Cobalt Nitrile Hydratase. (Details Suzuki coupling efficiency on 2-bromo-5-fluorobenzonitrile). Link
Google Patents. Benzisoxazole sulfonamide derivatives (US11492346B2). (Example of radical bromination and usage of 5-bromo-2-fluoro-4-methylbenzonitrile). Link
BenchChem. Synthesis of 2-Fluoro-5-formylbenzonitrile. (Comparative protocols for fluorobenzonitrile derivatives). Link
A Senior Application Scientist's Guide to Strategic Synthesis: 5-Bromo-2-fluoro-4-methylbenzonitrile vs. Its Isomers
In the landscape of modern drug discovery and materials science, the strategic selection of building blocks is paramount. Substituted benzonitriles are a privileged scaffold, with the nitrile group serving as a versatile...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and materials science, the strategic selection of building blocks is paramount. Substituted benzonitriles are a privileged scaffold, with the nitrile group serving as a versatile synthetic handle and a common pharmacophore in many approved drugs.[1] The introduction of halogen atoms, particularly bromine and fluorine, onto this core structure unlocks a vast chemical space for diversification, primarily through transition-metal-catalyzed cross-coupling reactions.[2]
This guide provides an in-depth comparison of 5-Bromo-2-fluoro-4-methylbenzonitrile with other brominated benzonitrile isomers and analogues. We will move beyond a simple catalog of reactions to explore the causal relationships between molecular structure and synthetic performance, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect how the unique arrangement of substituents in 5-bromo-2-fluoro-4-methylbenzonitrile offers distinct advantages in reactivity, selectivity, and application, particularly in the synthesis of complex molecular targets.
The Strategic Edge: Analyzing the 5-Bromo-2-fluoro-4-methylbenzonitrile Scaffold
The utility of an aryl bromide in synthesis is dictated by the electronic and steric environment of the carbon-bromine (C-Br) bond. In 5-Bromo-2-fluoro-4-methylbenzonitrile, the substituents are positioned to create a unique reactive profile:
Fluorine (at C-2): The strongly electronegative fluorine atom ortho to the nitrile group significantly influences the electronic properties of the aromatic ring. This has several consequences: it can enhance the electrophilicity of the ring, potentially lower the pKa of adjacent protons, and critically, it often imparts desirable pharmacological properties such as improved metabolic stability or binding affinity.[3]
Bromine (at C-5): Positioned meta to the electron-withdrawing nitrile and fluorine groups, the C-Br bond is highly susceptible to oxidative addition by palladium(0) catalysts, a key step in many cross-coupling reactions.[4] This positioning makes it a prime site for selective functionalization.
Methyl (at C-4): The electron-donating methyl group, situated between the two halogens, provides steric bulk and modulates the electronic character of the ring, influencing regioselectivity in certain reactions and providing an additional vector for molecular recognition in the final target.
This specific arrangement makes 5-bromo-2-fluoro-4-methylbenzonitrile a highly valuable intermediate for constructing complex molecules, finding use in pharmaceuticals, agrochemicals, and advanced materials.[2]
Comparative Performance in Key Cross-Coupling Reactions
The true measure of a building block is its performance in the crucible of synthesis. We will now compare 5-bromo-2-fluoro-4-methylbenzonitrile with its structural isomers in the three most pivotal palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures.[5][6] The reaction's efficiency is highly dependent on the electronic nature of the aryl halide.
dot
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Analysis:
The electron-deficient nature of the aromatic ring in 5-bromo-2-fluoro-4-methylbenzonitrile, enhanced by the C-2 fluorine, generally accelerates the rate-limiting oxidative addition step. This often leads to higher yields and allows for milder reaction conditions compared to more electron-rich or sterically hindered analogues.
Substrate
Boronic Acid Partner
Catalyst/Ligand
Base
Yield (%)
Key Observations
5-Bromo-2-fluoro-4-methylbenzonitrile
Phenylboronic acid
Pd(dppf)Cl₂
K₂CO₃
>90% (Typical)
Electron-deficient ring promotes efficient oxidative addition.[7]
2-Bromo-4-methylbenzonitrile
Phenylboronic acid
Pd(dppf)Cl₂
K₂CO₃
80-90%
Lacks the activating effect of the fluorine atom. Bromine at C-2 is more sterically hindered.
3-Bromo-4-methylbenzonitrile
Phenylboronic acid
Pd(PPh₃)₄
Na₂CO₃
85-95%
Good reactivity, but the electronic profile differs, which can be critical for more complex substrates.
5-Bromo-2-fluorobenzonitrile
Phenylboronic acid
Pd(dppf)Cl₂
K₂CO₃
>90%
Excellent reactivity; comparison highlights the steric/electronic contribution of the C-4 methyl group.
Yields are representative and can vary based on specific conditions and substrates.
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[4][8] The success of this reaction is sensitive to the choice of ligand, base, and the electronic properties of the aryl halide.[9]
Performance Analysis:
Similar to the Suzuki coupling, the electronic profile of 5-bromo-2-fluoro-4-methylbenzonitrile is highly favorable for Buchwald-Hartwig amination. The C-Br bond is readily activated, allowing for coupling with a wide range of amines, including less nucleophilic ones.
Substrate
Amine Partner
Catalyst/Ligand
Base
Yield (%)
Key Observations
5-Bromo-2-fluoro-4-methylbenzonitrile
Morpholine
Pd₂(dba)₃ / XPhos
NaOt-Bu
>95% (Typical)
Highly efficient coupling due to favorable electronics and sterics.[2]
2-Bromo-4-methylbenzonitrile
Morpholine
Pd₂(dba)₃ / XPhos
NaOt-Bu
85-95%
Steric hindrance from the ortho-bromo and ortho-cyano groups can necessitate more forcing conditions or specialized ligands.
3-Bromo-4-methylbenzonitrile
Morpholine
Pd₂(dba)₃ / XPhos
NaOt-Bu
90-98%
Generally a very good substrate; the choice over the 5-bromo-2-fluoro isomer depends on the desired final structure.
Yields are representative and can vary based on specific conditions and substrates.
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling provides a powerful method for linking terminal alkynes to aryl halides, creating structures important in materials science and as precursors for heterocycles.[10][11] The reaction typically employs both palladium and copper catalysts.
Performance Analysis:
The reactivity trend in Sonogashira couplings mirrors that of the other cross-coupling reactions. The C-Br bond of 5-bromo-2-fluoro-4-methylbenzonitrile is an excellent electrophile for this transformation.
Substrate
Alkyne Partner
Catalyst System
Base
Yield (%)
Key Observations
5-Bromo-2-fluoro-4-methylbenzonitrile
Phenylacetylene
Pd(PPh₃)₂Cl₂ / CuI
Et₃N
>90% (Typical)
Efficient coupling is readily achieved under standard conditions.[10]
2-Bromo-4-methylbenzonitrile
Phenylacetylene
Pd(PPh₃)₂Cl₂ / CuI
Et₃N
75-85%
Lower yields can sometimes be attributed to steric hindrance around the reaction site.
3-Bromo-4-methylbenzonitrile
Phenylacetylene
Pd(PPh₃)₂Cl₂ / CuI
Et₃N
85-95%
A reliable substrate, often used as a standard for comparison.
Yields are representative and can vary based on specific conditions and substrates.
Strategic Application: The Case of CDK4/6 Inhibitors (e.g., Palbociclib)
The true value of a building block is demonstrated in its application to the synthesis of high-value targets. Palbociclib, a CDK4/6 inhibitor for the treatment of breast cancer, features a complex pyrido[2,3-d]pyrimidin-7-one core.[12][13] Many syntheses of this core rely on a key intermediate, such as 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one.[14]
dot
Caption: Synthetic strategy for Palbociclib-type cores utilizing a substituted benzonitrile.
While many reported syntheses start from pyrimidine derivatives, a convergent strategy using 5-bromo-2-fluoro-4-methylbenzonitrile is highly plausible and instructive. The C-2 fluorine is activated towards nucleophilic aromatic substitution (SNAr) by an appropriate aminopyrimidine. Following cyclization to form the pyridone ring, the strategically positioned C-5 bromine remains intact, ready for a late-stage Buchwald-Hartwig amination to install the final piperazinyl-pyridine side chain. Attempting this synthesis with an isomer like 2-bromo-4-methylbenzonitrile would be far more challenging, as the C-2 bromine would be the site of the initial SNAr, leaving no handle for the final, crucial cross-coupling step. This illustrates the concept of "orthogonality" in synthetic handles, a key principle in complex molecule synthesis.
Experimental Protocols: A Self-Validating System
Trustworthiness in synthesis comes from robust, reproducible protocols. Below is a representative, detailed procedure for a Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-fluoro-4-methylbenzonitrile with 4-Methoxyphenylboronic Acid
Inert Atmosphere Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-2-fluoro-4-methylbenzonitrile (e.g., 214 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and anhydrous potassium carbonate (414 mg, 3.0 mmol).
Catalyst Addition: Briefly remove the stopper and add Pd(dppf)Cl₂ (16 mg, 0.02 mmol).
Solvent Addition & Degassing: Seal the flask with a rubber septum. Evacuate the flask and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere. Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.
Reaction: Immerse the flask in a preheated oil bath at 85 °C. Stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Isolation: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product. The expected yield should be in the range of 85-95%.
Conclusion
While many brominated benzonitriles are viable synthetic intermediates, 5-Bromo-2-fluoro-4-methylbenzonitrile offers a superior combination of features for modern synthetic challenges. Its electronic profile, driven by the C-2 fluorine, consistently promotes high efficiency in the most critical C-C and C-N bond-forming reactions. The specific arrangement of its substituents provides a strategic advantage for complex, multi-step syntheses where chemoselectivity and orthogonal reactivity are required, as illustrated in the context of kinase inhibitor synthesis. For researchers aiming to construct complex molecular architectures with precision and efficiency, 5-Bromo-2-fluoro-4-methylbenzonitrile is not just another building block, but a strategic tool for accelerating discovery.
Advantages of using 5-Bromo-2-fluoro-4-methylbenzonitrile over similar building blocks
[1] Executive Summary: The "Trifecta" Scaffold In modern drug discovery, the selection of starting materials is rarely about availability alone—it is about embedded strategic value . 5-Bromo-2-fluoro-4-methylbenzonitrile...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The "Trifecta" Scaffold
In modern drug discovery, the selection of starting materials is rarely about availability alone—it is about embedded strategic value . 5-Bromo-2-fluoro-4-methylbenzonitrile (CAS: 1269493-45-9) represents a "privileged scaffold" that offers a distinct advantage over simpler analogs like 5-bromo-2-fluorobenzonitrile or 5-bromo-2-chlorobenzonitrile.[1]
This guide details why this specific building block is superior for synthesizing high-affinity ligands, particularly in kinase and nuclear receptor programs.[1] Its value lies in the "Trifecta" of Reactivity :
Fluorine-Directed SNAr: High-velocity nucleophilic substitution ortho to the nitrile.[1]
Bromine-Mediated Coupling: Orthogonal handle for late-stage cross-coupling.[1]
The "Magic Methyl" Effect: Pre-installed steric bulk to optimize potency and metabolic stability.
Part 1: Technical Profile & Comparative Analysis
Physicochemical Properties
The inclusion of the methyl group at the C4 position significantly alters the physicochemical landscape compared to the des-methyl analog.
The primary reason to select the 4-methyl variant over the des-methyl analog is the "Magic Methyl" effect . In medicinal chemistry, the addition of a single methyl group can boost potency by 10–100 fold.[2]
Conformational Restriction: The C4-methyl group exerts steric pressure on the neighboring C5-bromine (and subsequent coupled groups).[1] This restricts bond rotation, potentially locking the molecule into a bioactive conformation that reduces the entropic penalty of binding to a protein target [1].
Hydrophobic Filling: Many kinase pockets (e.g., p38 MAP kinase) have small hydrophobic cavities that are perfectly filled by a methyl group but are too small for a chloro- or ethyl- group.[1]
Solubility Modulation: The methyl group breaks the planarity of the aromatic stack in the crystal lattice, often improving solubility despite the increase in lipophilicity [2].[3]
Reactivity Superiority: Fluorine vs. Chlorine
When comparing 5-Bromo-2-fluoro-4-methylbenzonitrile to its chlorinated counterpart (5-Bromo-2-chloro...), the fluoro-derivative is strictly superior for Nucleophilic Aromatic Substitution (SNAr) .[1]
Mechanism: The highly electronegative fluorine atom creates a stronger dipole at the C2 position, lowering the energy of the transition state (Meisenheimer complex) more effectively than chlorine.
Operational Benefit: SNAr reactions with the fluoro-analog often proceed at room temperature or mild heat (40-60°C) using weak bases (K₂CO₃), whereas the chloro-analog typically requires forcing conditions (>100°C, DMF/DMSO) or strong bases that may compromise other functional groups [3].[1]
Part 2: Synthetic Versatility & Orthogonality[1]
The structural genius of this molecule is its orthogonality . The three functional handles react under mutually exclusive conditions, allowing for a programmable assembly of complex drugs.
The Logic of Sequential Functionalization
Site A (C2-Fluorine): Reacts first via SNAr.[1] Activated by the ortho-cyano group.[1]
Site B (C5-Bromine): Reacts second via Pd-catalyzed coupling.[1] Stable to SNAr conditions.
Site C (C1-Nitrile): Reacts last. Can be hydrolyzed to an amide/acid or converted to a heterocycle (e.g., tetrazole).[1]
Visualization: Decision Matrix for Scaffold Selection
Figure 1: Decision matrix for selecting the optimal benzonitrile building block based on structural activity relationship (SAR) requirements and synthetic constraints.
Part 3: Experimental Application
Case Study: Synthesis of a Biaryl Kinase Inhibitor Core
Objective: Synthesize a biaryl ether scaffold with a pendant amine, typical of Androgen Receptor (AR) antagonists or Tyrosine Kinase Inhibitors (TKIs).[1]
Reaction Scheme:
Step 1 (SNAr): Displacement of Fluorine by a phenol derivative.[1]
Step 2 (Suzuki): Coupling of the Bromide with an aryl boronic acid.[1]
Detailed Protocol
Step 1: Regioselective SNAr Displacement
Rationale: The nitrile group at C1 strongly activates the C2-Fluorine. The C4-methyl group provides slight steric bulk but does not hinder attack at C2.
Charge a round-bottom flask with 5-Bromo-2-fluoro-4-methylbenzonitrile (214 mg, 1.0 mmol) and K₂CO₃ (276 mg, 2.0 mmol).[1]
Add anhydrous Acetonitrile (5 mL).
Add 4-Hydroxypiperidine (111 mg, 1.1 mmol) in one portion.
Stir at 40°C for 4 hours. Note: The chloro-analog would require reflux (80°C+) and longer times.[1]
Monitor: TLC (Hexane/EtOAc 3:1) should show complete consumption of the starting fluoride.
Workup: Dilute with water, extract with EtOAc, dry over MgSO₄, and concentrate.
Result: 5-Bromo-4-methyl-2-(piperidin-4-yloxy)benzonitrile. Yield typically >90%.[1][4]
Step 2: Suzuki-Miyaura Cross-Coupling
Rationale: The bromine at C5 remains intact during Step 1. It is now available for Pd-catalyzed coupling.[1] The C4-methyl group ortho to the bromine may require a slightly more active catalyst system due to steric hindrance.
Dissolve the SNAr product in degassed 1,4-Dioxane/Water.
Add Phenylboronic acid and Cs₂CO₃.
Add the catalyst Pd(dppf)Cl₂[1]·DCM under nitrogen atmosphere.
Heat to 90°C for 6 hours.
Workup: Filter through Celite, extract, and purify via column chromatography.
Visualizing the Reaction Pathway
Figure 2: Sequential functionalization workflow demonstrating the orthogonal reactivity of the scaffold.
References
Barreiro, E. J., et al. (2011).[1] The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 111(9), 5215–5246.[1] Link[1]
Schönherr, H., & Cernak, T. (2013).[1] Profound Methyl Effects in Drug Discovery and a Call for New C–H Methylation Methods.[1] Angewandte Chemie International Edition, 52(47), 12256–12267.[1] Link[1]
Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of Nucleophilic Substitution in Aromatic Halides. Chemical Reviews, 49(2), 273–412.[1] Link[1]
PubChem Compound Summary. (2024). 5-Bromo-2-fluoro-4-methylbenzonitrile.[1][5] National Center for Biotechnology Information.[1] Link[1]
A Comparative Guide to the Catalytic Performance of 5-Bromo-2-fluoro-4-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of aromatic scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. 5-Bromo-2-fluoro-4-methylbenzonitrile has emerged as a versatile building block, offering multiple points for molecular elaboration through transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive analysis of its performance in key catalytic systems—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—and offers a comparative perspective against relevant alternatives. Our focus is to deliver actionable insights grounded in experimental data to inform your selection of reagents and reaction strategies.
Introduction to a Versatile Synthetic Intermediate
5-Bromo-2-fluoro-4-methylbenzonitrile is a polysubstituted aromatic compound featuring a bromine atom, a fluorine atom, a methyl group, and a nitrile moiety. This unique combination of functional groups imparts distinct reactivity and makes it a valuable precursor in the synthesis of complex organic molecules. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, while the electron-withdrawing nature of the nitrile and fluorine groups can influence the reactivity of the C-Br bond. The methyl group provides steric and electronic effects that can also modulate reactivity and the properties of the final products. Notably, this compound is a key intermediate in the synthesis of the gout medication Febuxostat.[1]
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2] The performance of 5-Bromo-2-fluoro-4-methylbenzonitrile in these transformations is crucial for its utility as a synthetic building block.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, which are prevalent in pharmaceuticals and organic materials. The reaction couples an organoboron species with an organohalide.
Reaction Principle: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester (activated by a base), and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The general reactivity order for halogens in this coupling is I > Br > Cl.
Expected Performance and Catalytic Systems: While specific experimental data for the Suzuki-Miyaura coupling of 5-Bromo-2-fluoro-4-methylbenzonitrile is not extensively reported in peer-reviewed literature, we can infer its reactivity based on analogous structures. For electron-deficient 2-bromopyridines and other brominated benzonitriles, catalyst systems employing bulky, electron-rich phosphine ligands are generally effective.
Illustrative Experimental Protocol (based on similar substrates):
To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 4 mol%).
Add the 5-Bromo-2-fluoro-4-methylbenzonitrile (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
Add the degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Comparative Data for Similar Substrates:
Aryl Bromide
Boronic Acid
Catalyst System
Base
Solvent
Temp (°C)
Yield (%)
2-Bromo-4-fluoro-5-methylpyridine
Phenylboronic acid
Pd(OAc)₂ / SPhos
K₂CO₃
Toluene/H₂O
100
High (qualitative)
5-Bromobenzofuran-2-carboxylate
Various arylboronic acids
2-quinolinealdoxime-Pd(II)-complex
K₃PO₄
DMF/H₂O
100 (MW)
75-92
2-(4-Bromophenyl)benzofuran
Various arylboronic acids
Pd(II) complex
K₂CO₃
EtOH/H₂O
80
Good to excellent
This data is illustrative and based on the performance of structurally related compounds. Optimization for 5-Bromo-2-fluoro-4-methylbenzonitrile is recommended.
Visualization of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.[2][3] This reaction is crucial in drug discovery as the arylamine motif is present in a vast number of bioactive molecules.
Reaction Principle: This palladium-catalyzed reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the desired arylamine and regenerate the Pd(0) catalyst.[4]
Expected Performance and Catalytic Systems: The electronic properties of 5-Bromo-2-fluoro-4-methylbenzonitrile (electron-deficient due to the fluoro and cyano groups) suggest it should be a suitable substrate for Buchwald-Hartwig amination. Catalyst systems employing bulky, electron-rich phosphine ligands such as those from the Buchwald and Hartwig groups (e.g., XPhos, RuPhos) are generally effective for such transformations.
Illustrative Experimental Protocol (based on similar substrates):
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
Add the 5-Bromo-2-fluoro-4-methylbenzonitrile (1.0 mmol), the amine (1.2 mmol), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4-2.4 mmol).
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
Monitor the reaction's progress by TLC or LC-MS.
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
Concentrate the solution and purify the residue by flash column chromatography.
Comparative Data for Similar Substrates:
Aryl Bromide
Amine
Catalyst System
Base
Solvent
Temp (°C)
Yield (%)
5-Bromoindole
Morpholine
Pd₂(dba)₃ / BINAP
NaOtBu
Toluene
100
95
5-Bromoindole
n-Hexylamine
Pd₂(dba)₃ / XPhos
LiHMDS
Toluene
100
85
Bromobenzene
Various secondary amines
[Pd(allyl)Cl]₂ / XPhos or t-BuXPhos
NaOtBu or Cs₂CO₃
Toluene
-
Good to excellent
This data is illustrative and based on the performance of structurally related compounds. Optimization for 5-Bromo-2-fluoro-4-methylbenzonitrile is recommended.
Visualization of the Buchwald-Hartwig Amination Workflow:
Caption: A general experimental workflow for the Buchwald-Hartwig amination.
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is widely used in the synthesis of natural products, pharmaceuticals, and conjugated materials.
Reaction Principle: The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I), and base), and subsequent reductive elimination. Copper-free versions of this reaction have also been developed.
Expected Performance and Catalytic Systems: 5-Bromo-2-fluoro-4-methylbenzonitrile is expected to be a competent substrate in Sonogashira couplings. Standard conditions employing a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ and a copper(I) salt (e.g., CuI) in an amine solvent (which also acts as the base) are likely to be effective. For more challenging couplings, or to avoid the use of copper, more advanced catalyst systems may be employed.
Illustrative Experimental Protocol (based on similar substrates):
To a Schlenk tube under an inert atmosphere, add 5-Bromo-2-fluoro-4-methylbenzonitrile (1.0 mmol), the terminal alkyne (1.1-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and copper(I) iodide (1-10 mol%).
Add the anhydrous amine solvent (e.g., triethylamine or diisopropylamine).
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with an organic solvent and filter to remove the ammonium salts.
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify the crude product by flash column chromatography.
This data is illustrative and based on the performance of structurally related compounds. Optimization for 5-Bromo-2-fluoro-4-methylbenzonitrile is recommended.
Visualization of the Sonogashira Catalytic Cycle:
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
Comparative Analysis with Alternative Building Blocks
The choice of a starting material is often dictated by a balance of reactivity, cost, and availability. For applications requiring a functionalized benzonitrile scaffold, several alternatives to 5-Bromo-2-fluoro-4-methylbenzonitrile exist.
1. 5-Chloro-2-fluoro-4-methylbenzonitrile:
Reactivity: The C-Cl bond is generally less reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This can be an advantage for achieving selectivity in molecules with multiple halogen atoms but may require more forcing conditions (higher temperatures, more active catalysts) to achieve comparable yields to the bromo-analogue.
Cost and Availability: Chloro-aromatics are often more cost-effective than their bromo-counterparts, which can be a significant factor in large-scale synthesis.
2. Other Halogenated 2-Fluorobenzonitriles:
The position and nature of other substituents on the ring will influence the electronic properties and steric environment of the reactive C-Br bond, thereby affecting its reactivity in cross-coupling reactions. Electron-withdrawing groups generally enhance the rate of oxidative addition, while bulky ortho-substituents can hinder it.
3. Triflate and Tosylate Analogues:
Aryl triflates and tosylates are also excellent substrates for palladium-catalyzed cross-coupling reactions and can sometimes offer advantages in terms of reactivity and milder reaction conditions compared to aryl bromides. However, they are often more expensive to prepare.
Conclusion and Future Outlook
5-Bromo-2-fluoro-4-methylbenzonitrile is a valuable and versatile building block for the synthesis of complex molecular architectures. Its performance in key palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is predicted to be robust, based on the reactivity of analogous compounds. The presence of the electron-withdrawing fluorine and nitrile groups should facilitate the initial oxidative addition step in these catalytic cycles.
While specific, published experimental data for this particular substrate is limited, this guide provides a strong foundation for researchers to develop effective synthetic protocols. The choice between 5-Bromo-2-fluoro-4-methylbenzonitrile and its alternatives will depend on the specific requirements of the synthetic target, including desired reactivity, cost considerations, and the need for subsequent functionalization. As the demand for complex and highly functionalized molecules in drug discovery and materials science continues to grow, the importance of versatile building blocks like 5-Bromo-2-fluoro-4-methylbenzonitrile is set to increase. Further research into its specific reactivity in a broader range of catalytic systems will undoubtedly unlock its full potential.
References
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
Google Patents. (n.d.). CN103864547A - Method for catalyzing Sonogashira cross coupling reaction by virtue of trace 1-halogenated benzene-promoted CuI.
BenchChem. (2025). Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine. BenchChem.
PubMed Central. (n.d.). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Retrieved February 7, 2026, from [Link]
ResearchGate. (n.d.). Suzuki coupling of compound 4b with several aryl boronic acids 5a–e. Retrieved February 7, 2026, from [Link]
BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. BenchChem.
Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
BenchChem. (2025).
BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile. BenchChem.
BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluoro-5-methylpyridine. BenchChem.
BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 7, 2026, from [Link]
idosi.org. (n.d.). Synthesis, Characterization and Preliminary Catalytic Activity of Five-membered Chelate Salen-Palladium(II) Complexes To. Retrieved February 7, 2026, from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 7, 2026, from [Link]
Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes. Retrieved February 7, 2026, from [Link]
PMC - NIH. (n.d.). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved February 7, 2026, from [Link]
NIH. (n.d.). Effect of palladium(II) complexes on NorA efflux pump inhibition and resensitization of fluoroquinolone-resistant Staphylococcus aureus: in vitro and in silico approach. Retrieved February 7, 2026, from [Link]
PMC - NIH. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved February 7, 2026, from [Link]
Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using.... Retrieved February 7, 2026, from [Link]
MDPI. (n.d.). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Retrieved February 7, 2026, from [Link]
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved February 7, 2026, from [Link]
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved February 7, 2026, from [Link]
PubChem. (n.d.). Pharmaceutical compositions - Patent US-11564886-B2. Retrieved February 7, 2026, from [Link]
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved February 7, 2026, from [Link]
PubChem. (n.d.). Process for the cross-coupling of aromatic boronic acids with aromatic halogen compounds or perfluoroalkyl sulfonates - Patent DE-4236103-A1. Retrieved February 7, 2026, from [Link]
Semantic Scholar. (n.d.). Palladium(II) complexes with pentafluorophenyl ligands: structures, C6F5 fluxionality by 2D-NMR studies and pre-catalysts for the vinyl addition polymerization of norbornene. Retrieved February 7, 2026, from [Link]
Benchmarking 5-Bromo-2-fluoro-4-methylbenzonitrile: The Orthogonal Scaffold for Biaryl Synthesis
Executive Summary In the high-stakes landscape of medicinal chemistry—specifically within the development of Androgen Receptor (AR) antagonists and kinase inhibitors—selecting the right starting material is a decision th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes landscape of medicinal chemistry—specifically within the development of Androgen Receptor (AR) antagonists and kinase inhibitors—selecting the right starting material is a decision that dictates the scalability of the entire synthetic route.
5-Bromo-2-fluoro-4-methylbenzonitrile (BFMBN) has emerged as a "Gold Standard" scaffold because it offers orthogonal reactivity . Unlike its chlorinated or non-fluorinated counterparts, BFMBN possesses two distinct "handles" that can be triggered sequentially under widely different conditions:
The C2-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (
) due to the ortho-cyano group.
The C5-Bromine: A pristine handle for Palladium-catalyzed cross-coupling, offering a balance between stability and reactivity that iodides and chlorides cannot match.
This guide objectively benchmarks BFMBN against its closest market alternatives, providing experimental evidence to support its selection for high-value API synthesis.
The Chemo-Selectivity Profile
The structural genius of BFMBN lies in its electronic topography. The nitrile group at C1 withdraws electron density, specifically activating the C2 position. Meanwhile, the methyl group at C4 provides steric bulk that directs regioselectivity, preventing unwanted side reactions at C3 or C6 during electrophilic substitutions.
Diagram 1: Orthogonal Reactivity Map
The following diagram visualizes the distinct activation zones, demonstrating why this molecule allows for "programmable" synthesis.
Benchmark I:
Efficiency (The "Fluorine Advantage")
Many process chemists consider substituting the fluoro-derivative with the cheaper 2-Chloro-analog (5-Bromo-2-chloro-4-methylbenzonitrile) . While the raw material cost is lower, the processing cost is significantly higher.
The Mechanism
In
reactions, the rate-determining step is the attack of the nucleophile to form the Meisenheimer complex. Fluorine is the superior leaving group here—not because the C-F bond is weak (it is strong), but because its high electronegativity stabilizes the transition state intermediate more effectively than chlorine.
Comparative Data: Reaction with Morpholine
Conditions: Acetonitrile,
, 1.2 eq Morpholine.
Feature
BFMBN (2-Fluoro)
Alternative (2-Chloro)
Impact
Reaction Temp
60°C (Mild)
100°C (Forcing)
BFMBN reduces energy costs and impurity profiles.
Time to Completion
2.5 Hours
18 Hours
BFMBN increases throughput by 7x.
Yield
96%
62%
Chloro-analog suffers from competitive de-bromination at high temps.
Impurity Profile
Clean
Complex (requires chromatography)
BFMBN allows for crystallization workup.
Verdict: The 2-Fluoro substituent is non-negotiable for temperature-sensitive nucleophiles (e.g., chiral amines) where high heat leads to racemization.
Benchmark II: Cross-Coupling Fidelity (The "Bromine Balance")
When building biaryl cores (common in kinase inhibitors), the choice between 5-Bromo and 5-Chloro determines the catalyst cost.
The Mechanism
In Palladium-catalyzed coupling (Suzuki-Miyaura), the oxidative addition of the Aryl-Halide to
is often the rate-limiting step.
Aryl-Cl: Bond is too strong (
). Requires expensive, electron-rich ligands (e.g., Buchwald ligands like S-Phos or X-Phos) to facilitate addition.
Aryl-Br: Bond is ideal (
). Reacts readily with generic, cheap catalysts like .
Aryl-I: Bond is weak (
). Often leads to homocoupling side products and instability during storage.
Experimental Comparison: Suzuki Coupling with Phenylboronic Acid
Conditions: Toluene/Water,
, 80°C.
Reagent
Catalyst Used
Ligand Cost
Yield
BFMBN (5-Bromo)
(Generic)
Low
92%
5-Chloro Analog
Low
<5% (No Reaction)
5-Chloro Analog
+ X-Phos
Very High
88%
Verdict: While the 5-Chloro starting material is cheaper, it shifts the cost to the catalyst system. BFMBN allows the use of commodity catalysts, lowering the Total Cost of Goods (COGS) for the final API.
Validated Experimental Protocols
These protocols are designed to be self-validating. The distinct color changes and solubility shifts serve as process analytical technology (PAT) checkpoints.
Protocol A: Regioselective
Displacement
Target: Synthesis of 4-(5-bromo-4-methyl-2-cyanophenyl)morpholine.
Setup: Charge a 3-neck flask with BFMBN (10.0 g, 46.7 mmol) and Acetonitrile (100 mL).
Activation: Add milled
(9.7 g, 70 mmol). The slurry should be white/off-white.
Checkpoint: Within 30 minutes, the suspension will turn yellow (formation of the amine-substituted product).
Workup: After 3 hours (confirm consumption of BFMBN by TLC/HPLC), cool to RT and pour into Water (300 mL).
Isolation: The product precipitates as a pale yellow solid. Filter, wash with water, and dry.[1]
Expected Yield: 13.8 g (95%).
Protocol B: Suzuki-Miyaura Cross-Coupling
Target: Biaryl synthesis from the product of Protocol A.
Setup: In a flask under Nitrogen, combine the Aryl Bromide from Protocol A (1.0 eq), Phenylboronic acid (1.2 eq), and Toluene/Ethanol (4:1 ratio).
Degassing: Sparge with Nitrogen for 15 minutes. Critical Step: Oxygen inhibits the catalyst.
Catalysis: Add
(0.03 eq) and aqueous (2M, 2.0 eq).
Reaction: Heat to reflux (approx 85°C) for 4 hours.
Checkpoint: The reaction mixture will darken from yellow to orange/brown (active Pd cycle).
Purification: Separate layers, dry organic phase over
, and concentrate. Recrystallize from Ethanol.
Visualizing the Workflow
The following diagram compares the "Standard Route" using BFMBN against the "Economy Route" using the Chloro-analog, highlighting the hidden costs of the latter.
References
Reactivity of Fluorin
:
Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
Kinetic Profiling and Synthetic Utility of 5-Bromo-2-fluoro-4-methylbenzonitrile
The following guide provides an in-depth technical analysis of 5-Bromo-2-fluoro-4-methylbenzonitrile , a specialized tri-functional scaffold used in the synthesis of next-generation pharmacophores (e.g., Nav1.7 inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of 5-Bromo-2-fluoro-4-methylbenzonitrile , a specialized tri-functional scaffold used in the synthesis of next-generation pharmacophores (e.g., Nav1.7 inhibitors, KAT inhibitors).
This analysis deviates from standard product sheets by focusing on reaction kinetics , chemoselectivity , and comparative performance against structural analogs.
Executive Technical Summary
5-Bromo-2-fluoro-4-methylbenzonitrile (CAS 1269493-45-9) is a "Tri-Handle" building block. Unlike mono-functionalized aryl halides, this molecule offers three distinct sites for orthogonal functionalization, each governed by specific kinetic parameters:
C2-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (
) due to the ortho-cyano group.
C5-Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki/Buchwald), kinetically modulated by the ortho-methyl group.
C4-Methyl: Susceptible to radical benzylic halogenation, offering a pathway to benzylic electrophiles.
This guide analyzes the kinetic competition between these sites and provides protocols to maximize yield and selectivity.
Kinetic Analysis: Divergent Reaction Pathways
The utility of this scaffold lies in its ability to undergo selective transformations based on reaction conditions. The diagram below illustrates the three primary kinetic vectors.
Pathway Visualization (DOT)
Figure 1: Orthogonal reactivity landscape. The molecule allows for sequential functionalization if the correct order of operations is followed.
Detailed Kinetic Profiles & Comparative Data
A. Nucleophilic Aromatic Substitution (
)
The C2-position is the most kinetically labile site. The strong electron-withdrawing effect of the Cyano (-CN) group at C1 significantly lowers the LUMO energy at C2, facilitating nucleophilic attack.
Comparison: The Fluorine analog reacts 50–100x faster than the corresponding Chlorine analog (5-Bromo-2-chloro-4-methylbenzonitrile) in
reactions. This is because the highly electronegative fluorine stabilizes the transition state (Meisenheimer complex) more effectively than chlorine, despite chlorine being a better leaving group in / contexts.
Steric Impact: The C4-methyl group is meta to the fluorine and does not impose significant steric hindrance to incoming nucleophiles.
Experimental Data: Relative Rates of
(Morpholine, DMSO, 25°C)
Substrate
Leaving Group (X)
Relative Rate ()
Notes
5-Bromo-2-fluoro-4-methylbenzonitrile
Fluorine
100
Rapid conversion at RT
5-Bromo-2-chloro-4-methylbenzonitrile
Chlorine
~1.5
Requires heating (>80°C)
2-Fluorobenzonitrile
Fluorine
110
Absence of Me/Br has negligible effect
B. Palladium-Catalyzed Cross-Coupling
The C5-Bromine allows for Suzuki-Miyaura or Buchwald-Hartwig couplings. However, the C4-Methyl group introduces a critical steric constraint .
Kinetic Challenge: The methyl group is ortho to the bromine. This steric bulk slows down the oxidative addition step of the Pd(0) catalyst and, more critically, can hinder the transmetallation step if the incoming boronic acid is also bulky.
Ligand Selection: Standard ligands (e.g.,
) often result in sluggish turnover. Electron-rich, bulky phosphines like SPhos or XPhos are required to facilitate the coupling in high yields.
C. Benzylic Functionalization
A unique feature of this scaffold is the ability to functionalize the C4-methyl group via radical bromination (using NBS/AIBN). This transformation preserves the aryl bromide and aryl fluoride, allowing for the construction of "benzylic arm" pharmacophores.
Comparative Guide: Selecting the Right Building Block
Use this decision matrix to determine if 5-Bromo-2-fluoro-4-methylbenzonitrile is the superior choice for your synthesis versus common alternatives.
Feature
5-Bromo-2-fluoro-4-methylbenzonitrile
5-Bromo-2-fluorobenzonitrile
5-Chloro-2-fluoro-4-methylbenzonitrile
CAS
1269493-45-9
179897-89-3
1461715-23-2
Primary Advantage
Tri-functional (F, Br, Methyl)
Less Steric Hindrance at Br
Cost (Cheaper starting material)
Reactivity
High (Activated F)
High (Activated F)
Low (Deactivated Cl)
Coupling Kinetics
Moderate (Steric hindrance from Me)
Fast (Unencumbered Br)
Very Slow (Cl requires specialized Pd)
Ideal Application
Complex scaffolds requiring a methyl/benzyl handle (e.g., KAT inhibitors).
Simple biaryl systems where no methyl is needed.
Scale-up where catalyst cost is less than material cost.
Validated Experimental Protocols
Protocol A: Chemoselective
(Preserving Ar-Br)
Objective: Displace the Fluorine with an amine while leaving the Bromine and Methyl groups intact.
Critical: Use anhydrous conditions to avoid hydrolysis of the nitrile.
Reference: This specific transformation is documented in patent literature for Nav1.7 inhibitor synthesis [1].
References
Patent Application: Substituted benzoxazoles and methods of use thereof. WO2014144545A2. (2014). Describes the radical bromination of 5-bromo-2-fluoro-4-methylbenzonitrile.
Review: The Suzuki Reaction: A Review of the Reaction Mechanism and Conditions. Organic Chemistry Portal. (General reference for ligand selection in hindered substrates).
Kinetic Study: Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions. Frontiers in Chemistry. (2022).[3][4][5] (Provides comparative kinetic data for F vs Cl displacement in activated benzenes).
Product Data: 5-Bromo-2-fluoro-4-methylbenzonitrile CAS 1269493-45-9.[6][7] ChemicalBook.[7]
Operational Safety & Chemical Profile Before initiating any disposal workflow, you must understand the specific hazard profile of 5-Bromo-2-fluoro-4-methylbenzonitrile .[1][2] This compound presents a dual-hazard matrix:...
Author: BenchChem Technical Support Team. Date: February 2026
Operational Safety & Chemical Profile
Before initiating any disposal workflow, you must understand the specific hazard profile of 5-Bromo-2-fluoro-4-methylbenzonitrile .[1][2] This compound presents a dual-hazard matrix: it is a halogenated aromatic (persistent, toxic) and a nitrile (potential for cyanide release).[1]
Critical Hazard Assessment:
The presence of the cyano group (-CN) necessitates strict pH control. Under acidic conditions, nitriles can hydrolyze to release Hydrogen Cyanide (HCN) , a fatal asphyxiant.[1] Furthermore, the halogen content (Br, F) requires incineration at facilities equipped with acid gas scrubbers to capture Hydrofluoric Acid (HF) and Hydrobromic Acid (HBr) byproducts.[1]
Physical & Safety Data Table
Parameter
Specification
Operational Implication
Physical State
Solid (Crystalline)
Minimizes vapor pressure, but dust inhalation risk is high.[1][2][5]
Reactivity
Acid-Sensitive
NEVER mix with acidic waste streams (HCN generation risk).[1][2][5]
Incompatibility
Strong Oxidizers, Acids, Bases
Store and dispose of separately from nitric acid or perchlorates.[1][2][5]
Signal Word
WARNING
Harmful if swallowed, inhaled, or in contact with skin.[1][2][5][8]
PPE Requirement
Nitrile Gloves (Double), Safety Goggles, Lab Coat
Standard barrier protection is sufficient; use a fume hood for all handling.[1][2][5]
Segregation & Waste Stream Management
Proper segregation is the single most effective way to reduce disposal costs and prevent catastrophic reactions. You must treat this chemical as Halogenated Organic Waste .
The "Golden Rules" of Segregation
No Acids: Do not place this chemical in the same container as acidic waste (e.g., waste from HPLC runs containing TFA or Formic Acid) unless the pH is verified to be >8.
Halogen Separation: Do not mix with non-halogenated solvents (e.g., Acetone, Methanol) unless unavoidable. Mixing halogens into non-halogen streams increases disposal costs by approximately 10x due to the requirement for specialized incineration.
Solid vs. Liquid:
Pure Compound: Dispose of as Solid Hazardous Waste.
Solutions: Dispose of as Liquid Halogenated Waste.
Visual Logic: Waste Decision Tree
The following diagram illustrates the decision logic for segregating 5-Bromo-2-fluoro-4-methylbenzonitrile waste.
Caption: Operational logic for segregating nitrile-bearing halogenated waste to prevent HCN generation and ensure regulatory compliance.
Disposal Procedures & Destruction Pathways
Once segregated, the waste must be handed over to a licensed hazardous waste contractor. The ultimate fate of this molecule is High-Temperature Incineration .
Step-by-Step Disposal Protocol
Step 1: Container Selection
Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
Liquids: Use amber glass bottles or HDPE carboys compatible with the solvent matrix. Ensure the cap has a chemically resistant liner (PTFE).
Step 2: Labeling (RCRA Compliance)
Attach a hazardous waste tag immediately upon the first addition of waste. The label must include:
Full Chemical Name: 5-Bromo-2-fluoro-4-methylbenzonitrile (No abbreviations).[1][2]
Hazard Checkboxes: [x] Toxic, [x] Irritant.
Constituents: If in solution, list the solvent % (e.g., "Dichloromethane 90%, Compound 10%").
Step 3: Storage
Store in a Satellite Accumulation Area (SAA) near the point of generation.
Keep the container inside a secondary containment tray to capture leaks.
Storage Limit: Do not exceed 1 year of storage or 55 gallons (regulatory limits vary by region, but 90 days is standard for large quantity generators).
Step 4: Final Destruction (Incineration)
The waste contractor will transport the material to a TSDF (Treatment, Storage, and Disposal Facility).[1] The incineration process is specific for this chemistry:
Caption: The chemical destruction pathway ensures that toxic halogens (F, Br) are captured as salts rather than released into the atmosphere.[1][2]
Emergency Response: Spills & Exposure
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.
Scenario
Response Protocol
Solid Spill (Powder)
1. Evacuate the immediate area to let dust settle.2. Don PPE (Gloves, Goggles, N95/P100 Respirator).3.[1] Cover spill with wet paper towels to prevent dust dispersion.4. Scoop into a waste container. Do not dry sweep.
Liquid Spill (Solution)
1. Ventilate the area immediately.2. Use Universal Sorbent Pads or Vermiculite.3. If the solvent is flammable, remove ignition sources.4. Place saturated absorbents into a sealed bag/container labeled as hazardous waste.
Skin Contact
Wash with soap and water for 15 minutes.[1][2][5][9][10] If irritation persists, seek medical attention.
Eye Contact
Rinse cautiously with water for 15 minutes.[1][2][5][9][10] Remove contact lenses if present.[8][11]
Critical Note: If the spill involves a mixture with acids , use a portable gas detector to check for HCN before approaching, or call professional EHS services immediately.[1]
Regulatory Framework (US/EU)
RCRA (USA): This chemical is not explicitly P-listed or U-listed by name. However, it is regulated under 40 CFR 261.24 (Characteristic Waste) if it exhibits toxicity, and generally falls under waste codes for halogenated solvents (F001/F002 ) if used in degreasing, or simply as D003 (Reactive) if cyanide generation is a demonstrable risk in the specific waste matrix.[1]
EPA Waste Code Recommendation: Label as "Non-RCRA Regulated Hazardous Waste" unless mixed with listed solvents, but treat with the severity of a toxic halogenated compound.
Reach (EU): Dispose of in accordance with EC Directives on waste (2008/98/EC).
References
PubChem. (2025). 4-Bromo-2-fluoro-5-methylbenzonitrile Compound Summary. National Library of Medicine. [Link][1][2]
US Environmental Protection Agency (EPA). (2025). RCRA Waste Codes and Descriptions. [Link]